N-(2,2-Diphenylethyl)-N-methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2,2-diphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSURELOKDGQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512828 | |
| Record name | N-Methyl-2,2-diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80376-82-5 | |
| Record name | N-Methyl-2,2-diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(2,2-Diphenylethyl)-N-methylamine
Introduction
N-(2,2-Diphenylethyl)-N-methylamine and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The 2,2-diphenylethylamine scaffold is a key structural motif in a variety of biologically active compounds, contributing to their lipophilicity and receptor-binding affinity. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by robust literature precedents.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step process. This pathway was selected for its high-yields, scalability, and the ready availability of starting materials. The overall synthetic strategy is outlined below:
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Step 1: Synthesis of the Precursor, 2,2-Diphenylethylamine. This is accomplished via the reduction of diphenylacetonitrile. This method is advantageous due to the commercial availability of diphenylacetonitrile and the high efficiency of the reduction.
-
Step 2: N-Methylation of 2,2-Diphenylethylamine. The target molecule is synthesized from the precursor amine using the Eschweiler-Clarke reaction. This classic reductive amination technique offers excellent selectivity for N-methylation and avoids the common issue of over-alkylation to form quaternary ammonium salts.[1][2]
The following sections will provide a detailed, step-by-step protocol for each stage of this synthesis, including insights into the mechanistic underpinnings of each reaction.
Visualizing the Synthesis Pathway
The two-step synthesis of this compound can be visualized as a clear and logical progression from commercially available starting materials to the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,2-Diphenylethylamine
The initial step in this pathway is the synthesis of the primary amine precursor, 2,2-diphenylethylamine, from diphenylacetonitrile. Diphenylacetonitrile is a readily available starting material that can be synthesized through various methods, including the Friedel-Crafts reaction of benzyl cyanide with benzene.[3][4]
Reaction Mechanism: Reduction of a Nitrile
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This reduction can be achieved using several powerful reducing agents. Two of the most effective methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: This method involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile group. This is followed by a second hydride transfer to the resulting imine intermediate, which upon acidic workup, yields the primary amine.[5]
-
Catalytic Hydrogenation: In this process, diphenylacetonitrile is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The nitrile is catalytically reduced to the corresponding primary amine. This method is often preferred for its milder reaction conditions and avoidance of reactive metal hydrides.
Experimental Protocol: Reduction of Diphenylacetonitrile
This protocol is adapted from established procedures for nitrile reduction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diphenylacetonitrile | 193.25 | 10.0 g | 0.0518 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.95 g | 0.0777 |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| 10% Sulfuric Acid | - | As needed | - |
| 20% Sodium Hydroxide Solution | - | As needed | - |
Procedure:
-
A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with lithium aluminum hydride (2.95 g, 0.0777 mol) and 100 mL of anhydrous diethyl ether.
-
A solution of diphenylacetonitrile (10.0 g, 0.0518 mol) in 100 mL of anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete reduction.
-
The flask is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of 3 mL of water, followed by 3 mL of 15% sodium hydroxide solution, and finally 9 mL of water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined ether filtrates are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2,2-diphenylethylamine.
-
The product can be further purified by vacuum distillation.
Expected Yield: High yields, typically in the range of 85-95%, can be expected for this reduction.
Part 2: N-Methylation via the Eschweiler-Clarke Reaction
The final step in the synthesis is the N-methylation of 2,2-diphenylethylamine to afford the target compound, this compound. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its efficiency and selectivity.[1][2][6]
Reaction Mechanism: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using an excess of formic acid and formaldehyde.[7] The mechanism proceeds as follows:
-
The primary amine reacts with formaldehyde to form a hemiaminal intermediate.
-
Dehydration of the hemiaminal leads to the formation of an iminium ion.
-
Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine, with the concurrent release of carbon dioxide. This irreversible step drives the reaction to completion.
-
For a primary amine, this process is repeated to yield the tertiary amine. A key advantage of this reaction is that it does not proceed to the formation of a quaternary ammonium salt, as a tertiary amine cannot form an iminium ion with formaldehyde.[1][8]
Experimental Protocol: N-Methylation of 2,2-Diphenylethylamine
This protocol is adapted from the well-established procedure for the N,N-dimethylation of β-phenylethylamine.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-Diphenylethylamine | 197.28 | 10.0 g | 0.0507 |
| Formic Acid (90%) | 46.03 | 23.5 g | ~0.46 |
| Formaldehyde (37% aq. solution) | 30.03 | 12.3 mL | ~0.15 |
| 4 N Hydrochloric Acid | - | 50 mL | - |
| 18 N Sodium Hydroxide Solution | - | As needed | - |
| Benzene or Toluene | - | 60 mL | - |
| Anhydrous Potassium Carbonate | 138.21 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask, 2,2-diphenylethylamine (10.0 g, 0.0507 mol) is slowly added to cooled formic acid (23.5 g).
-
To this solution, formaldehyde (12.3 mL) is added, and the flask is fitted with a reflux condenser.
-
The mixture is heated in an oil bath at 95-100°C. A vigorous evolution of carbon dioxide will be observed. The heating is continued for 8-10 hours after the initial vigorous reaction has subsided.
-
After cooling, 50 mL of 4 N hydrochloric acid is added, and the solution is evaporated to dryness under reduced pressure.
-
The residue is dissolved in water, and the solution is made strongly basic with 18 N sodium hydroxide solution, leading to the separation of the oily product.
-
The product is extracted with benzene or toluene (2 x 30 mL).
-
The combined organic extracts are dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation, and the residue is purified by vacuum distillation to yield this compound.
Expected Yield: Based on similar reactions, yields in the range of 75-85% can be anticipated.
Summary of Key Synthesis Parameters
| Step | Reaction Type | Key Reagents | Solvent | Typical Temperature | Typical Yield |
| 1 | Nitrile Reduction | Diphenylacetonitrile, LiAlH₄ | Anhydrous Diethyl Ether | Reflux | 85-95% |
| 2 | Eschweiler-Clarke | 2,2-Diphenylethylamine, Formic Acid, Formaldehyde | Water (from reagents) | 95-100°C | 75-85% |
Conclusion
The presented two-step synthetic pathway provides a reliable and efficient method for the laboratory-scale preparation of this compound. The synthesis of the 2,2-diphenylethylamine precursor via the reduction of diphenylacetonitrile is a high-yielding and straightforward process. The subsequent N-methylation using the Eschweiler-Clarke reaction is a classic and highly effective method for obtaining the desired tertiary amine, avoiding common side reactions such as over-alkylation. This guide offers a comprehensive and technically sound foundation for researchers and scientists working on the synthesis of this and related compounds.
References
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Eschweiler-Clarke Reaction. NROChemistry. [Link]
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Eschweiler–Clarke reaction. In Wikipedia. [Link]
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- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1955). β-Phenylethyldimethylamine. Organic Syntheses, 35, 89.
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Eschweiler-Clarke Reaction. (2022, May 7). [Video]. YouTube. [Link]
- Wang, C., Wang, G., Zhang, X., Feng, K., Wang, Z., Zhao, Y., ... & Li, Y. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
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Diphenylacetonitrile. In Wikipedia. [Link]
- Process for the preparation of phenethylamine derivatives. (2006).
- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge Department of Chemistry.
- Sgro, M. J., & Stephan, D. W. (2013). Stoichiometric and catalytic reactions of LiAlH4 with Me2NHBH3. Dalton Transactions, 42(4), 1168-1178.
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Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
- Li, F., Wang, L., Zhang, J., & Wang, Y. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22896-22905.
- Synthesis method of diphenylacetonitrile. (2013).
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2021, August 26).
- Kass, S. R. (2013). Mechanistic Models for LAH Reductions of Acetonitrile and Malononitrile. Aggregation Effects of Li+ and AlH3 on Imide–Enamide Equilibria. The Journal of Organic Chemistry, 78(4), 1469-1476.
- Preparation method for diphenylacetonitrile. (2014).
- Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase: Part II: Hydrogenation of benzyl cyanide over palladium. (2025, August 7).
- Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts.
- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles with LiAlH4. Journal of the American Chemical Society, 73(1), 242-244.
- Tang, C., Wei, C., Fang, Y., Liu, B., Song, X., Bian, Z., ... & Duan, X. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid.
- Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2024). eScholarship, University of California.
- Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2024, April 8).
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physicochemical properties of N-(2,2-Diphenylethyl)-N-methylamine
An In-depth Technical Guide to the Physicochemical Properties of N-(2,2-Diphenylethyl)-N-methylamine
Introduction
This compound is a secondary amine characterized by a diphenyl ethyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science, as the bulky, hydrophobic diphenyl group can confer unique properties related to receptor binding, molecular recognition, and photophysics. A thorough understanding of the physicochemical properties of this molecule is a prerequisite for its application in drug design, synthetic chemistry, and materials development. These properties govern its solubility, reactivity, bioavailability, and interaction with biological systems.
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . It moves beyond a simple data summary to explain the structural basis for these properties and details the experimental methodologies required for their validation. The protocols described are designed to be self-validating, ensuring robust and reproducible characterization.
Chemical Identity and Structure
A precise definition of the molecule's identity is the foundation of all subsequent analysis.
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IUPAC Name: N-methyl-2,2-diphenylethanamine
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Synonyms: this compound
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Molecular Weight: 211.30 g/mol [2]
-
Chemical Structure:
The structure features a chiral center at the carbon atom bonded to the two phenyl groups, though this guide will focus on the properties of the racemic mixture unless otherwise specified. The key functional groups are the secondary amine, which acts as a hydrogen bond acceptor and a weak base, and the two aromatic phenyl rings, which dominate the molecule's steric bulk and hydrophobicity.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties are predicted or inferred from structurally similar compounds, they provide a critical baseline for experimental design.
| Property | Value / Predicted Range | Source / Basis |
| Molecular Weight | 211.30 g/mol | Calculated[2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar amines |
| Boiling Point | ~160-161 °C (at 8 Torr) | Based on isomer data[4] |
| Melting Point | Not available (Parent amine: 48-49 °C) | [5] |
| Aqueous Solubility | Poorly soluble | Inferred from structure |
| LogP (Octanol/Water) | 3.0379 | Predicted[2] |
| pKa (Conjugate Acid) | ~9.4 - 10.7 | Predicted/Inferred[4][6] |
Detailed Property Analysis
Basicity and pKa
Solubility Profile
The molecule's structure is predominantly lipophilic due to the two large phenyl rings and the ethyl backbone. The polar secondary amine group provides a site for hydrogen bonding but is insufficient to overcome the hydrophobicity of the hydrocarbon scaffold.
-
Aqueous Solubility: Expected to be very low.
-
Organic Solubility: High solubility is predicted in a range of organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene). Solubility in alcohols (methanol, ethanol) is also expected to be good due to hydrogen bonding interactions. This profile is crucial for selecting appropriate solvent systems for synthesis, purification (e.g., chromatography, recrystallization), and formulation.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A predicted LogP value of 3.0379 indicates a strong preference for the lipid phase over the aqueous phase.[2] This high lipophilicity suggests the molecule can readily cross biological membranes, a key consideration in drug development for assessing absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Methodologies
To ensure scientific integrity, the following protocols provide a framework for the empirical determination of the core physicochemical properties.
Workflow for Physicochemical Characterization
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An Inquiry into the Pharmacological Void: The Case of N-(2,2-Diphenylethyl)-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current state of knowledge regarding the mechanism of action of N-(2,2-Diphenylethyl)-N-methylamine. Despite a comprehensive search of scientific literature, patent databases, and chemical registries, this investigation has revealed a significant gap in the pharmacological understanding of this specific compound. While the broader class of phenethylamines, to which this compound belongs, is known for a wide array of interactions with central nervous system targets, no specific binding affinities, functional activities, or enzyme inhibition data for this compound have been publicly reported. This guide, therefore, serves not as a definitive manual on its mechanism of action, but as a detailed exposition of the existing knowledge on structurally related compounds, highlighting the potential, yet unconfirmed, pharmacological profile of this compound and outlining a strategic approach for its future investigation.
Introduction: The Enigmatic Phenethylamine Scaffold
The 2-phenethylamine backbone is a foundational element in a vast number of biologically active molecules, including endogenous neurotransmitters, pharmaceuticals, and research chemicals.[1] Its structural versatility allows for a wide range of substitutions, leading to diverse pharmacological profiles that can encompass interactions with monoamine transporters (for serotonin, dopamine, and norepinephrine), G-protein coupled receptors (GPCRs), and ion channels.[2] The subject of this guide, this compound, features a unique 2,2-diphenylethyl scaffold, which contributes to increased lipophilicity and may confer distinct receptor binding characteristics.[3]
The Uncharted Territory: this compound
A rigorous and systematic search of prominent scientific databases (including PubMed, Scopus, and Google Scholar), chemical supplier catalogs, and patent repositories yielded no specific experimental data detailing the mechanism of action of this compound. This absence of information precludes a definitive characterization of its pharmacological targets and functional effects.
Insights from Structural Analogs: A Predictive Approach
In the absence of direct data, a predictive analysis based on structurally related compounds can provide a hypothetical framework for the potential pharmacological activity of this compound.
The Parent Compound: 2,2-Diphenylethylamine
The unmethylated parent amine, 2,2-diphenylethylamine, is primarily recognized as a synthetic intermediate in the creation of more complex molecules.[3] Its own pharmacological profile is not well-documented, further limiting direct extrapolation.
The Isomeric Analog: 1,2-Diphenylethylamine and NMDA Receptor Activity
Interestingly, the isomeric 1,2-diphenylethylamine and its derivatives have been investigated for their affinity to the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neuronal function.[4][5] Studies have demonstrated that these compounds can act as inhibitors of the NMDA receptor channel.[4][5] This raises the possibility that this compound may also possess activity at this target, a hypothesis that warrants experimental validation.
N-Methylation and its Impact on Monoaminergic Systems
The N-methyl and N,N-dimethyl substitutions on the phenethylamine scaffold are known to significantly influence activity at monoamine transporters and receptors. For instance, N-methylation can alter selectivity and potency for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[6] Furthermore, N-substituted phenethylamines, particularly those with larger N-benzyl groups, can exhibit high affinity for serotonin 5-HT2A receptors, often acting as potent agonists or partial agonists.[7]
A Chloro-Substituted Analog: Acetylcholinesterase Inhibition
A structurally related compound, N,N-Dimethyl-2-chloro-2-phenylethylamine, has been identified as an irreversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] This activity is attributed to the formation of a reactive aziridinium ion.[8] While this compound lacks the chloro-substituent necessary for this specific mechanism, it highlights the potential for unexpected activities within this chemical space.
A Proposed Roadmap for Elucidation: Experimental Protocols
To address the current knowledge gap, a systematic pharmacological evaluation of this compound is required. The following experimental workflows, based on established methodologies for analogous compounds, are proposed.
Primary Target Screening: Radioligand Binding Assays
A broad-panel radioligand binding screen is the logical first step to identify potential molecular targets. This would involve testing the affinity of this compound against a wide range of receptors and transporters.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the target receptor of interest (e.g., HEK293 cells expressing human 5-HT2A, D2, or adrenergic receptors) or from rodent brain tissue.
-
Assay Buffer: Utilize a buffer appropriate for the specific target, typically a Tris-based buffer at physiological pH.
-
Incubation: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors) with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Logical Relationship Diagram: Radioligand Binding Assay Workflow
Caption: Simplified signaling pathway for Gs/Gi-coupled GPCRs modulating cAMP levels.
Experimental Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: Use cells stably expressing the monoamine transporter of interest (DAT, SERT, or NET).
-
Inhibition Assay: Pre-incubate the cells with various concentrations of this compound.
-
Substrate Uptake: Add a radiolabeled substrate (e.g., [³H]-dopamine for DAT) and incubate for a short period.
-
Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.
-
Quantification: Measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.
Conclusion and Future Directions
The mechanism of action of this compound remains an open question in the field of pharmacology. While its structural features suggest potential interactions with monoaminergic and glutamatergic systems, a complete lack of empirical data necessitates a foundational pharmacological investigation. The experimental roadmap outlined in this guide provides a clear and logical path forward for researchers to elucidate the molecular targets and functional effects of this compound. Such studies are crucial to not only understand the specific properties of this compound but also to contribute to the broader understanding of structure-activity relationships within the diverse and pharmacologically rich class of phenethylamines.
References
[9]Ferguson, F. C., & Wescoe, W. C. (1950). The Pharmacology of N,n-Dimethyl 2-Chloro-2-Phenylethylamine. Journal of Pharmacology and Experimental Therapeutics, 100(1), 100–114. [8]Kreienkamp, H. J., Weise, C., Raba, R., Aaviksaar, A., & Hucho, F. (1991). Anionic subsites of the catalytic center of acetylcholinesterase from Torpedo and from cobra venom. FEBS Letters, 282(2), 259-262. [2]Cotonat, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [4]Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. [10]Kim, K. M., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(3), 323–332. Vanhauwe, L. E., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5567. [11]Urtishak, K., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118. [12]Hossain, S., et al. (2018). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 19(11), 3569. [13]Wallach, J., et al. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. [3]Al-Harrasi, A., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993. [5]Berger, M. L., Rebernik, P., & Hammerschmidt, F. (2015). Differential influence of 7 cations on 16 non-competitive NMDA receptor blockers. Bioorganic & Medicinal Chemistry Letters, 25(16), 3184-3187. [14]Global Substance Registration System. N,N-DIMETHYL-2,2-DIPHENYLETHYLAMINE. [15]Wallach, J., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(9), 893-903. [7]Braden, M. R., et al. (2006). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 14(19), 6485-6493. [16]Dingledine, R., et al. (1999). The Glycine Site of the NMDA Receptor. In The NMDA Receptor (2nd ed.). Oxford University Press. [17]Engelman, E. A., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 320(2), 518-527. Drabczyńska, A., et al. (1992). Synthesis and preliminary pharmacological assessment of novel 9-alkylamino substituted pyrimidino-[2,1-f]-purines. Polish Journal of Pharmacology and Pharmacy, 44(5), 487-503. [18]Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. [1]University of Mansoura Faculty of Pharmacy. Adrenergic drugs. [19]Hancock, A. A., et al. (1997). Structure-activity studies for a novel series of N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines possessing dual 5-HT uptake inhibiting and alpha2-antagonistic activities. Journal of Medicinal Chemistry, 40(7), 1049-1062. [20]Kim, K. M., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(3), 323-332. [21]precisionFDA. N,N-DIMETHYL-2,2-DIPHENYLETHYLAMINE. [22]MySkinRecipes. N,N-Dimethyl-2-Phenylethylamine Hydrochloride. [23]Dyck, L. E. (1991). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Life Sciences, 49(17), 1233-1240. [6]Weigl, M., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12586. [24]Sucic, S., et al. (2010). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Journal of Biological Chemistry, 285(14), 10924-10938. [25]Cotonat, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [26]Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 11(11), 1633-1644. [27]Hossain, S., et al. (2018). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 19(11), 3569. [28]Ieni, J. R., & Fischer, J. B. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 63(22), 13264-13307. [29]Ramamoorthy, S., & Blakely, R. D. (1999). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. The Journal of Membrane Biology, 169(2), 77-88. [30]Moriyama, Y., et al. (2019). Characterization of murine polyspecific monoamine transporters. PLoS ONE, 14(1), e0210157. [31]Glennon, R. A., et al. (1996). 2-(1-Naphthyloxy)ethylamines with enhanced affinity for human 5-HT1D beta (h5-HT1B) serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314-322.
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An Investigative Guide to the Potential Biological Activity of N-(2,2-Diphenylethyl)-N-methylamine
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, N-(2,2-Diphenylethyl)-N-methylamine. In the absence of direct empirical data, this document synthesizes information from structurally related compounds to build a predictive pharmacological profile. We will deconstruct the molecule into its core pharmacophoric elements—the 2,2-diphenylethyl scaffold and the N-methylamine moiety—to hypothesize potential biological targets and mechanisms of action. Furthermore, this guide outlines a detailed, phased experimental workflow for the systematic evaluation of this compound, from initial screening to preliminary mechanism of action studies. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.
Introduction: The Rationale for Investigation
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of endogenous neurotransmitters and synthetic drugs.[1] Modifications to this core structure can dramatically alter a compound's affinity and efficacy at various biological targets, leading to a wide spectrum of pharmacological effects. The subject of this guide, this compound, presents a unique structural variation on this classic theme. The geminal diphenyl substitution on the ethyl backbone, combined with N-methylation, suggests the potential for novel interactions with established and unexplored biological targets.
2,2-Diphenylethylamine, the parent amine of our target compound, is recognized as a versatile intermediate in the synthesis of bioactive molecules, including those with potential therapeutic applications.[2][3] The strategic addition of a methyl group to the amine, a common tactic in drug design, is known to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and receptor affinity.[4] This guide will explore the predicted biological consequences of these structural features.
Structural Analysis and Predicted Pharmacological Profile
The structure of this compound can be dissected into two key components that are likely to dictate its biological activity: the bulky 2,2-diphenylethyl group and the N-methylamine.
The 2,2-Diphenylethyl Scaffold: A Lipophilic Anchor
The two phenyl rings attached to the same carbon atom create a sterically hindered and highly lipophilic region. This feature is expected to significantly influence the compound's interaction with biological targets. In many receptor-ligand interactions, such lipophilic groups contribute to binding affinity through van der Waals forces and hydrophobic interactions within the binding pocket.
Compounds with a similar diphenylmethane or diphenylethane framework are known to interact with a variety of receptors, including:
-
Dopamine Transporter (DAT) and Serotonin Transporter (SERT): The diphenylmethyl moiety is a known pharmacophore for DAT inhibitors.
-
Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide range of lipophilic amines.
-
NMDA Receptors: Some channel-blocking NMDA antagonists feature a diphenyl moiety.
The N-Methylamine Moiety: Modulating Affinity and Function
N-methylation of phenethylamines can have several effects on their biological activity.[4] It can:
-
Increase Potency: In some cases, N-methylation enhances binding affinity for specific receptors. For instance, the conversion of norepinephrine to epinephrine via N-methylation by phenylethanolamine N-methyltransferase (PNMT) is a key step in catecholamine biosynthesis, altering the receptor selectivity profile.[5]
-
Alter Selectivity: The addition of a methyl group can shift the binding preference of a ligand between different receptor subtypes or even between different classes of receptors.
-
Influence Metabolism: N-methylation can protect the amine from rapid degradation by enzymes such as monoamine oxidase (MAO), potentially prolonging the compound's duration of action.
Given these principles, the N-methyl group on our target compound, in conjunction with the bulky diphenyl groups, may confer a unique pharmacological profile, potentially with activity at monoaminergic and other central nervous system targets.
Hypothesized Biological Targets and Signaling Pathways
Based on the structural analysis, we can propose several high-priority biological targets for this compound.
Primary Hypothesized Targets
-
Monoamine Transporters (DAT, SERT, NET): The structural resemblance to known transporter ligands makes these a primary area of investigation. Inhibition of these transporters would lead to an increase in synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively.
-
Sigma Receptors (σ1 and σ2): The lipophilic and amine characteristics of the molecule make it a strong candidate for interaction with sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.
-
Adrenergic and Serotonergic Receptors: While direct agonism or antagonism is less certain without further data, the phenethylamine core suggests a potential for interaction with subtypes of adrenergic (α and β) and serotonin (5-HT) receptors.[6]
Hypothesized Signaling Pathway: Dopamine Transporter Inhibition
The following diagram illustrates the hypothesized mechanism of action if this compound acts as a dopamine transporter (DAT) inhibitor.
Caption: Hypothesized DAT inhibition by this compound.
Proposed Experimental Workflow for Biological Characterization
A systematic, multi-phase approach is recommended to elucidate the biological activity of this compound.
Phase 1: Initial Screening and Target Identification
The initial phase focuses on broad screening to identify potential biological targets.
Protocol 1: Receptor and Transporter Binding Panel
-
Objective: To determine the binding affinity of this compound across a wide range of CNS targets.
-
Methodology:
-
Synthesize and purify this compound hydrochloride to ensure solubility in aqueous buffers.
-
Submit the compound to a commercial or in-house radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should include, at a minimum:
-
Monoamine transporters: DAT, SERT, NET.
-
Serotonin receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.
-
Dopamine receptors: D1, D2, D3, D4, D5.
-
Adrenergic receptors: α1, α2, β1, β2.
-
Sigma receptors: σ1, σ2.
-
NMDA receptor.
-
-
Initial screening should be performed at a concentration of 10 µM.
-
For any target showing >50% inhibition, a follow-up concentration-response curve should be generated to determine the Ki (inhibition constant).
-
Phase 2: Functional Characterization
Once high-affinity targets are identified, the next phase is to determine the functional activity of the compound at these targets.
Protocol 2: In Vitro Functional Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.
-
Methodology (Example for DAT):
-
Cell Line: Utilize a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Assay: Perform a [3H]-dopamine uptake assay.
-
Plate HEK293-hDAT cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., GBR-12909) for 15-30 minutes.
-
Add a fixed concentration of [3H]-dopamine and incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of dopamine uptake against the log concentration of the compound to determine the IC50 (half-maximal inhibitory concentration).
-
Experimental Workflow Diagram
Caption: Proposed experimental workflow for characterizing this compound.
Data Presentation: Hypothetical Screening Results
The following table presents a hypothetical outcome from the Phase 1 screening to illustrate data interpretation.
| Target | % Inhibition at 10 µM | Follow-up Ki (nM) |
| Dopamine Transporter (DAT) | 85% | 120 |
| Sigma-1 Receptor (σ1) | 78% | 250 |
| Sigma-2 Receptor (σ2) | 65% | 800 |
| Serotonin Transporter (SERT) | 30% | > 1000 |
| 5-HT2A Receptor | 15% | > 10000 |
Interpretation: In this hypothetical scenario, this compound shows promising affinity for the dopamine transporter and sigma receptors, warranting further investigation in functional assays. The lower affinity for SERT and 5-HT2A suggests a degree of selectivity.
Conclusion and Future Directions
This compound is a novel chemical entity with the potential for significant biological activity, likely within the central nervous system. Its structural features suggest a high probability of interaction with monoamine transporters and sigma receptors. The proposed experimental workflow provides a clear and logical path for the systematic evaluation of this compound's pharmacological profile. The results of these studies will be crucial in determining whether this compound or its analogs represent a new avenue for the development of therapeutics for neurological or psychiatric disorders.
References
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Alexakis, A., Aujard, I., Kanger, T., & Mangeney, P. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses. Retrieved from [Link]
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An In-depth Technical Guide to N-(2,2-Diphenylethyl)-N-methylamine (CAS 80376-82-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,2-Diphenylethyl)-N-methylamine is a tertiary amine featuring a diphenylethyl scaffold. This structural motif is of significant interest in medicinal chemistry, as it forms the backbone of various biologically active compounds.[1] While this specific molecule is not extensively studied, its structural relationship to known pharmacophores suggests potential for investigation in drug discovery and as a tool compound in chemical biology. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, analytical characterization methods, and potential areas of application based on the current understanding of related chemical entities.
Physicochemical and Computed Properties
This compound is a small molecule with the following properties[2][3]:
| Property | Value | Source |
| CAS Number | 80376-82-5 | [2] |
| Molecular Formula | C₁₅H₁₇N | [2] |
| Molecular Weight | 211.30 g/mol | [2] |
| Purity | ≥97% (as commercially available) | [2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |
| logP (octanol-water partition coefficient) | 3.0379 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 4 | [2] |
Synthesis and Purification
While specific literature detailing the synthesis of this compound is scarce, its structure lends itself to established synthetic methodologies for tertiary amines. Two plausible and robust synthetic pathways are outlined below.
Pathway A: Reductive Amination of 2,2-Diphenylacetaldehyde
This approach involves the reaction of 2,2-diphenylacetaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target tertiary amine. Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability.[3]
Causality of Experimental Choices:
-
Sodium triacetoxyborohydride (STAB): STAB is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require strictly anhydrous conditions or acidic pH, which can sometimes lead to side reactions.
-
Dichloromethane (DCM): DCM is an excellent solvent for both the aldehyde and the resulting amine, and it is relatively unreactive under these conditions.
-
Aqueous Work-up: The use of sodium bicarbonate solution neutralizes any remaining acetic acid from the STAB and helps to separate the product from water-soluble byproducts.
Experimental Protocol:
-
To a stirred solution of 2,2-diphenylacetaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add methylamine (a 2.0 M solution in THF, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 25 °C.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Pathway B: N-methylation of 2,2-Diphenylethylamine
This pathway starts with the commercially available 2,2-diphenylethylamine and introduces the methyl group. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines.[4]
Causality of Experimental Choices:
-
Formaldehyde and Formic Acid: This combination is the hallmark of the Eschweiler-Clarke reaction. Formaldehyde acts as the source of the methyl group via an intermediate iminium ion, and formic acid serves as the reducing agent.[4] This method is advantageous as it is typically high-yielding and avoids the use of toxic alkyl halides.
-
Reflux Conditions: Heating is necessary to drive the reaction to completion.
-
Basification and Extraction: The addition of a strong base like sodium hydroxide is crucial to deprotonate the amine product and allow for its extraction into an organic solvent.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,2-diphenylethylamine (1.0 eq) in formic acid (3.0 eq).
-
Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully basify with a 2 M aqueous solution of sodium hydroxide until the pH is >10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography if necessary.
Synthetic Workflow Diagram
Caption: Plausible synthetic routes to this compound.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups (likely in the range of 7.1-7.4 ppm), a singlet for the N-methyl group (around 2.2-2.5 ppm), and multiplets for the ethyl bridge protons.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the aliphatic carbons of the ethyl chain, and a distinct signal for the N-methyl carbon.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 212.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid would be suitable for assessing purity. Detection can be achieved using a UV detector (monitoring at ~254 nm) or an evaporative light scattering detector (ELSD).[5]
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) can also be used for purity analysis, given the compound's likely volatility.
Analytical Workflow Diagram
Caption: A standard workflow for the analytical characterization of the title compound.
Potential Applications and Future Research Directions
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, present in numerous endogenous neurotransmitters and synthetic drugs.[1][6] While this compound itself has no documented biological activity, its structure suggests several avenues for research.
Medicinal Chemistry Scaffold
Derivatives of the closely related 2,2-diphenylethanamine have been investigated as autophagy inhibitors.[7] Autophagy is a cellular degradation process implicated in cancer and neurodegenerative diseases, making its modulation a key therapeutic strategy. This compound could serve as a starting point for the synthesis of novel libraries of compounds to be screened for autophagy inhibition or other biological activities.
The broader class of phenethylamines is known to interact with a variety of central nervous system (CNS) targets, including adrenergic, dopaminergic, and opioid receptors.[8][9] The diphenylethyl moiety of the title compound could confer unique binding properties at these receptors, making it a candidate for investigation in neuroscience and pharmacology.
Research Chemical for Structure-Activity Relationship (SAR) Studies
The N-methyl group in this compound provides a key modification point for SAR studies. By comparing its biological activity (or lack thereof) to the primary amine (2,2-diphenylethylamine) and other N-alkylated or N-acylated derivatives, researchers can gain insights into the structural requirements for interaction with biological targets.
Potential Research Pathways
Caption: Logical connections for future research based on the core structure.
Safety and Handling
While specific toxicological data for this compound is not available, general precautions for handling tertiary amines should be followed. Commercially available safety data suggests the following hazards[2]:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
General Laboratory Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Nieto, C.T., Manchado, A., Belda, L., Diez, D., & Garrido, N.M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
- Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]
- Taylor & Francis Online. Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]
- PubChem. 1,2-Diphenylethyl-N-methylamine. [Link]
- Organic Syntheses. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]
- ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the... [Link]
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Topic: N-(2,2-Diphenylethyl)-N-methylamine: Interrogating Potential Therapeutic Targets
An In-Depth Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
N-(2,2-Diphenylethyl)-N-methylamine is a derivative of 2,2-diphenylethylamine, a structural motif found in molecules with significant central nervous system (CNS) activity.[1][2] Its lipophilic nature and structural similarity to known neuroactive compounds suggest its potential to modulate key neuronal signaling pathways. This technical guide provides an in-depth exploration of the primary putative therapeutic targets for this compound: the N-methyl-D-aspartate (NMDA) receptor and the Sigma-1 (σ1) and Sigma-2 (σ2) receptors. We will dissect the scientific rationale for investigating these targets, present detailed experimental protocols for their validation, and outline a strategic workflow for assessing the compound's overall neuroprotective potential. This document is designed to serve as a foundational resource for research teams initiating preclinical evaluation of this compound or structurally related molecules.
Introduction: The Scientific Premise
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine.[3] The specific subclass of 1,2-diphenylethylamines has been shown to possess potent activity as NMDA receptor channel blockers.[4][5][6][7] this compound (PubChem CID: 110986) is a specific derivative within this class.[8] Its therapeutic potential likely arises from its ability to interact with ligand-gated ion channels and intracellular chaperone proteins that are pivotal in maintaining neuronal homeostasis and mitigating pathological processes in neurodegenerative diseases and psychiatric disorders.
Our investigation will focus on two high-priority target classes:
-
The NMDA Receptor: A critical mediator of excitatory neurotransmission, learning, and memory. Its overactivation, however, leads to excitotoxicity, a common pathological event in stroke, epilepsy, and neurodegenerative diseases.[9]
-
Sigma Receptors (σ1 and σ2): Intracellular proteins, primarily located at the endoplasmic reticulum (ER), that modulate a wide range of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[10][11] They are considered pluripotent targets for CNS disorders.[12]
Target I: The NMDA Receptor Ion Channel
Scientific Rationale: A Target for Neuroprotection
The NMDA receptor is a glutamate-gated ion channel that, upon activation, permits the influx of Ca²⁺ and Na⁺.[9] This calcium influx is fundamental to synaptic plasticity. However, excessive activation triggers a pathological cascade known as excitotoxicity, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.[13]
Compounds that block the NMDA receptor's ion channel, such as Memantine and Ketamine, can prevent this catastrophic influx of ions.[9] Research on 1,2-diphenylethylamine (DPEA), the parent amine of our topic compound, has demonstrated its activity as an NMDA channel blocker.[4][5] It is therefore a primary scientific hypothesis that N-methylation of the amine will retain or modify this activity, positioning this compound as a potential neuroprotective agent.
NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in both physiological signaling and excitotoxic pathways.
Caption: NMDA receptor activation and blockade by a putative channel blocker.
Experimental Protocols
This protocol determines the affinity and binding kinetics of the test compound at the NMDA receptor ion channel pore, using the well-characterized channel blocker [³H]MK-801.[5]
-
Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet and repeat.
-
Incubation: In a 96-well plate, add 50 µL of test compound (this compound, 10 concentrations, e.g., 0.1 nM to 100 µM), 50 µL of [³H]MK-801 (final concentration ~1 nM), and 400 µL of the membrane preparation. Include glutamate (10 µM) and glycine (10 µM) in the assay buffer to open the channel.
-
Nonspecific Binding: Define nonspecific binding using a high concentration of unlabeled MK-801 (10 µM).
-
Equilibration: Incubate the plate at room temperature for 2 hours.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) and wash three times with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by nonlinear regression analysis of the competition binding curve. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
This assay measures the ability of the test compound to functionally block NMDA-induced calcium influx in cultured neurons.[14]
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's protocol (typically 1 hour at 37°C).
-
Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Baseline Reading: Measure baseline fluorescence using a plate reader equipped with appropriate filters for the dye.
-
Stimulation: Add a solution of NMDA (e.g., 100 µM) and glycine (10 µM) to stimulate the receptors.
-
Signal Acquisition: Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of the test compound. Normalize the data to the response with NMDA/glycine alone and plot the concentration-response curve to determine the IC₅₀ for functional inhibition.
Data Presentation: Comparative Binding Affinities
The following table presents known binding data for related diphenylethylamine compounds to provide a benchmark for interpreting experimental results.
| Compound | Stereoisomer | NMDA Receptor Ki (nM) [³H]MK-801 Binding | Reference |
| 1,2-Diphenylethylamine (DPEA) | (S) | 210 | [4] |
| 1,2-Diphenylethylamine (DPEA) | (R) | 9,100 | [4] |
| 1-(1,2-Diphenylethyl)piperidine | (S) | 43 | [4] |
| 1-(1,2-Diphenylethyl)piperidine | (R) | 2,100 | [4] |
Target II: Sigma (σ) Receptors
Scientific Rationale: A Target for Cellular Resilience
Sigma receptors, particularly the σ1 subtype, are ligand-operated intracellular chaperones located at the mitochondria-associated ER membrane (MAM).[12] They are not G-protein coupled receptors or ion channels themselves but act as powerful modulators of other signaling systems.[15] σ1 receptor agonists have demonstrated potent neuroprotective effects in various models of CNS disease by:
-
Buffering ER stress and the unfolded protein response (UPR).
-
Modulating Ca²⁺ signaling between the ER and mitochondria.
-
Promoting neuronal survival and plasticity.
The σ2 receptor is less understood but is implicated in cell proliferation and apoptosis, making it a target of interest in both neurodegeneration and oncology.[16] Many phenethylamine derivatives exhibit affinity for sigma receptors, making this an essential target class to investigate for this compound.[3]
Sigma-1 Receptor Mechanism of Action
This diagram illustrates the role of the σ1 receptor at the MAM in response to cellular stress and agonist binding.
Caption: A strategic workflow for evaluating a novel neuroprotective compound.
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage, a common downstream effect of excitotoxicity. [17][18][19][20]
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a positive control (e.g., N-acetylcysteine).
-
Induce Oxidative Stress: Add a neurotoxic concentration of tert-Butyl hydroperoxide (t-BHP) or hydrogen peroxide (H₂O₂) to all wells except the vehicle control group. The optimal concentration should be determined empirically to cause ~50% cell death in 24 hours.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a SDS-HCl solution).
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the concentration-response curve to determine the EC₅₀ for the neuroprotective effect.
Conclusion
This compound presents a compelling profile for investigation as a novel CNS therapeutic. Its structural heritage points strongly towards the NMDA receptor and sigma receptors as primary therapeutic targets. A systematic evaluation, beginning with receptor binding assays to confirm affinity and selectivity, followed by functional assays to determine the mode of action (e.g., antagonist vs. agonist), is critical. Finally, integrated in vitro neuroprotection models will be essential to validate its therapeutic potential. The protocols and strategic workflows outlined in this guide provide a robust framework for advancing this compound through the initial stages of preclinical drug discovery.
References
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Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... - ResearchGate. Available from: [Link]
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SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Available from: [Link]
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Sigma Receptor Binding Assays - PubMed - NIH. Available from: [Link]
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Methodological approach to evaluating the neuroprotective effects of potential drugs. - ResearchGate. Available from: [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. Available from: [Link]
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An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants | bioRxiv. Available from: [Link]
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Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC - PubMed Central. Available from: [Link]
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Arrangement of subunits in functional NMDA receptors - PubMed - NIH. Available from: [Link]
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Functional assessment of the NMDA receptor variant GluN2A R586K. Available from: [Link]
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sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. Available from: [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. Available from: [Link]
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An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants | bioRxiv. Available from: [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available from: [Link]
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NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - Neurocluster. Available from: [Link]
-
Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Available from: [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. Available from: [Link]
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An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies - MDPI. Available from: [Link]
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NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed. Available from: [Link]
-
N-(2,2-Diphenylethyl)-4-nitrobenzamide - MDPI. Available from: [Link]
-
Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed. Available from: [Link]
-
New Sigma and 5-HT1A Receptor Ligands: omega-(tetralin-1-yl)-n-alkylamine Derivatives. Available from: [Link]
-
NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - u:cris-Portal. Available from: [Link]
-
1,2-Diphenylethyl-N-methylamine | C15H17N | CID 110986 - PubChem. Available from: [Link]
-
2,2-Diphenylethylamine | C14H15N | CID 77575 - PubChem. Available from: [Link]
-
N-(1,2-Diphenylethyl)-1H-indole-3-methanamine - PubChem. Available from: [Link]
-
Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Available from: [Link]
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NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - ResearchGate. Available from: [Link]
-
Neuroprotective Effects and Mechanisms of Tea Bioactive Components in Neurodegenerative Diseases - MDPI. Available from: [Link]
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Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF9601N) on mitochondrial permeability transition - PMC - NIH. Available from: [Link]
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Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC - NIH. Available from: [Link]
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Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy - MDPI. Available from: [Link]
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(-)PPAP: A New and Selective Ligand for Sigma Binding Sites - PubMed. Available from: [Link]
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The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed. Available from: [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed Central. Available from: [Link]
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solubility and stability of N-(2,2-Diphenylethyl)-N-methylamine
An In-depth Technical Guide on the Solubility and Stability of N-(2,2-Diphenylethyl)-N-methylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. Recognizing the limited publicly available data for this specific molecule, this document outlines a series of robust, field-proven experimental protocols designed to generate the foundational physicochemical data essential for its evaluation in research and drug development. The methodologies described are grounded in established principles of pharmaceutical analysis, drawing from regulatory guidelines and best practices. We detail protocols for both kinetic and thermodynamic solubility assessment, providing a multi-faceted understanding of the compound's dissolution behavior. Furthermore, a comprehensive strategy for stability evaluation is presented, including forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and the development of a stability-indicating HPLC method. This guide is intended to be a practical resource for researchers, enabling them to systematically investigate and understand the critical quality attributes of this compound.
Introduction
This compound is a secondary amine featuring a significant hydrophobic scaffold due to the two phenyl rings. A thorough understanding of its solubility and stability is a fundamental prerequisite for any meaningful application in research or therapeutic development. Aqueous solubility is a critical determinant of a drug's bioavailability, while chemical stability dictates its shelf-life, storage conditions, and the potential formation of degradation products that could impact efficacy and safety[1].
The structural characteristics of this compound—specifically, its high hydrophobicity and the presence of a secondary amine group—suggest potential challenges in both solubility and stability. The bulky diphenyl groups are expected to confer low aqueous solubility. The secondary amine is a site susceptible to oxidation and other degradation pathways. Therefore, a systematic and rigorous evaluation of these properties is not merely a routine exercise but a critical step in the compound's development lifecycle. This guide provides the necessary experimental framework for such an evaluation.
Predicted Physicochemical Properties
While experimental data for this compound is scarce, we can infer some of its properties from structurally similar compounds and computational predictions. The related compound, N,N-Dimethyl-2,2-diphenylethylamine, has a molecular formula of C16H19N and a molecular weight of 225.33 g/mol [2][3]. Another similar structure, 1,2-Diphenylethyl-N-methylamine, has a molecular formula of C15H17N and a molecular weight of 211.30 g/mol [4]. These values provide a reasonable estimate for the subject molecule. The presence of the two phenyl groups suggests a high logP value, indicating poor water solubility. The secondary amine group is expected to have a pKa in the basic range, typical for such functionalities.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C15H17N | Based on chemical structure. |
| Molecular Weight | ~211.3 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on similar aromatic amines. |
| Aqueous Solubility | Low | High hydrophobicity from two phenyl groups. |
| LogP | High (>3) | Predicted based on structural components. |
| pKa | 8-10 | Typical range for secondary amines. |
| Susceptible Moieties | Secondary amine | Prone to oxidation and other degradations. |
Solubility Profile Determination
A comprehensive understanding of solubility is crucial, as low aqueous solubility can lead to unreliable results in in-vitro assays and poor bioavailability in vivo[5][6]. Both kinetic and thermodynamic solubility should be assessed to gain a full picture.
Kinetic Solubility Assessment
Kinetic solubility is often used in early-stage drug discovery due to its high-throughput nature[5][6]. It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically DMSO.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for lead optimization and formulation development[5]. The shake-flask method is the gold standard for this measurement[1].
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Result Expression: The thermodynamic solubility is expressed in µg/mL or µM.
Diagram: Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Stability Profile and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors[7]. Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish degradation pathways[7][8][9]. This information is vital for developing stability-indicating analytical methods and for informing formulation and packaging decisions[9][10].
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation[7][8]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8][9].
General Protocol for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock is then subjected to the following stress conditions:
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. | To assess stability in acidic environments. |
| Base Hydrolysis | Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. | To assess stability in alkaline environments. |
| Oxidative Degradation | Mix with 3% H2O2. Store at room temperature, protected from light, for 24 hours. | To evaluate susceptibility to oxidation, a common pathway for amines. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours. | To assess the impact of heat on both solid and solution states. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. | To determine light sensitivity. |
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation[11][12]. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose[11][12][13][14][15].
Method Development Strategy
-
Column and Mobile Phase Selection: A C18 reversed-phase column is a good starting point. A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed to separate the parent compound from its more polar and less polar degradants[13].
-
Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify suitable detection wavelengths for any degradation products.
-
Method Optimization: The stressed samples from the forced degradation studies are injected into the HPLC system. The gradient, flow rate, and column temperature are optimized to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Peak purity analysis using a PDA detector is essential to ensure that the parent peak is free from any co-eluting impurities in all the stressed samples. This confirms the specificity of the method.
Diagram: Forced Degradation and Method Development Workflow
Caption: Workflow for forced degradation and stability-indicating method development.
Conclusion
The technical guide presented herein provides a robust and scientifically sound framework for the comprehensive characterization of the . By systematically applying the detailed protocols for kinetic and thermodynamic solubility, forced degradation, and the development of a stability-indicating HPLC method, researchers can generate the critical data package required for informed decision-making in the drug discovery and development process. Adherence to these methodologies will ensure data integrity and provide a solid foundation for subsequent formulation, toxicology, and clinical studies.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Benchling. Available from: [Link]
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An In-depth Technical Guide to N-(2,2-Diphenylethyl)-N-methylamine Derivatives and Analogs: Synthesis, Potential Pharmacological Profile, and Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(2,2-Diphenylethyl)-N-methylamine core structure represents a fascinating, yet underexplored, scaffold in medicinal chemistry. As a derivative of the versatile phenethylamine class, it holds potential for interacting with a variety of biological targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis of this compound and its analogs, drawing from established organic chemistry principles. While direct pharmacological data for the parent compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to postulate potential biological activities and mechanisms of action. Particular attention is given to its potential as a modulator of sigma (σ) receptors, as well as dopamine and serotonin pathways, which are common targets for phenethylamines. This guide serves as a foundational resource for researchers, offering detailed, field-proven experimental protocols for radioligand binding and functional assays to enable the systematic investigation of this promising class of molecules.
Introduction: The this compound Scaffold
The this compound molecule belongs to the broad class of phenethylamines, a group of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is the backbone for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as a vast array of synthetic psychoactive substances and pharmaceuticals.[1][2] The defining feature of the this compound scaffold is the presence of two phenyl groups on the β-carbon of the ethylamine chain and a methyl group on the nitrogen atom.
The geminal diphenyl substitution significantly increases the lipophilicity and steric bulk of the molecule compared to simpler phenethylamines. This modification is expected to profoundly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a unique pharmacological profile. The N-methylation can also impact receptor affinity and selectivity, as well as metabolic stability. While the broader class of 1,2-diarylethylamines has been investigated for activities including NMDA receptor antagonism, the specific pharmacological landscape of the 2,2-diphenyl isomer series remains largely uncharted territory, presenting a compelling opportunity for novel drug discovery.[3][4]
This guide will provide a detailed exploration of the synthetic routes to access this scaffold, propose a logical framework for investigating its potential biological targets based on structure-activity relationships (SAR) of related compounds, and offer robust, step-by-step protocols for key in vitro assays.
Synthesis and Derivatization Strategies
The synthesis of this compound and its analogs can be approached through several established synthetic methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and the need for specific substitutions on the aromatic rings or the amine.
Reductive Amination of 2,2-Diphenylacetaldehyde
A primary and versatile method for the synthesis of this compound involves the reductive amination of 2,2-diphenylacetaldehyde. This two-step, one-pot reaction is efficient and amenable to the synthesis of a wide range of N-substituted analogs.
-
Step 1: Imine Formation: 2,2-Diphenylacetaldehyde is reacted with methylamine to form the corresponding imine intermediate. This reaction is typically carried out in a suitable solvent such as methanol or ethanol.
-
Step 2: Reduction: The imine is then reduced to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Rationale: This method is widely used due to its operational simplicity and the commercial availability of a diverse range of primary amines, allowing for the straightforward synthesis of a library of N-substituted analogs for SAR studies.
N-Alkylation of 2,2-Diphenylethylamine
An alternative approach starts from the commercially available 2,2-diphenylethylamine. N-methylation can be achieved through various methods:
-
Eschweiler-Clarke Reaction: This classic method involves the reaction of the primary amine with formaldehyde and formic acid. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate.
-
Reductive Amination with Formaldehyde: Similar to the above, 2,2-diphenylethylamine can be reacted with formaldehyde to form an intermediate which is then reduced with a suitable reducing agent like sodium borohydride.
-
Direct Alkylation with a Methylating Agent: While possible, direct alkylation with agents like methyl iodide can lead to over-alkylation and the formation of the quaternary ammonium salt. This method often requires careful control of stoichiometry and reaction conditions.
Rationale: This approach is advantageous when 2,2-diphenylethylamine is a readily available and cost-effective starting material. The Eschweiler-Clarke reaction is particularly useful for its high yields and the use of inexpensive reagents.
Synthesis of Analogs
The synthesis of analogs with substitutions on the phenyl rings can be achieved by starting with appropriately substituted precursors. For instance, substituted diphenylacetic acids can be reduced to the corresponding alcohols, which are then converted to aldehydes or halides for subsequent elaboration into the desired amine.
Amide analogs can be readily prepared by reacting 2,2-diphenylethylamine with an appropriate acyl chloride or carboxylic acid using standard peptide coupling reagents.
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
2,2-Diphenylacetaldehyde
-
Methylamine (40% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M in diethyl ether)
Procedure:
-
To a solution of 2,2-diphenylacetaldehyde (1.0 eq) in methanol, add methylamine (1.2 eq) at room temperature.
-
Stir the mixture for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
For characterization and storage, the freebase can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a 1 M solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried.
Potential Pharmacological Profile and Structure-Activity Relationships (SAR)
While direct experimental data for this compound is scarce, we can infer its potential pharmacological profile by examining the SAR of structurally related compounds. The bulky 2,2-diphenyl substitution is a key feature that likely dictates its interactions with biological targets.
Sigma (σ) Receptors
Sigma receptors (σ₁ and σ₂) are intriguing molecular targets involved in a variety of cellular functions and are implicated in several CNS disorders. Many σ receptor ligands are N-alkylated amines.[5] The overall lipophilicity and the presence of a nitrogen atom in the this compound scaffold make it a plausible candidate for σ receptor binding.
-
σ₁ Receptor: High-affinity ligands for the σ₁ receptor often possess a nitrogen atom connected to long alkyl chains.[6] The diphenylethyl moiety provides a large hydrophobic component that could favorably interact with the receptor's binding pocket.
-
σ₂ Receptor: The σ₂ receptor is a biomarker in proliferating tumor cells and is a target for cancer therapeutics.[7] Functional assays for σ₂ ligands often involve assessing their impact on cell viability and caspase-3 activity.[7]
Postulated SAR:
-
N-Substitution: The N-methyl group is a common feature in some σ receptor ligands. Varying the size of the N-alkyl substituent (e.g., ethyl, propyl) could modulate affinity and selectivity for σ₁ versus σ₂ receptors.
-
Aromatic Substitution: Introduction of substituents on the phenyl rings (e.g., halogens, methoxy groups) could significantly impact binding affinity and selectivity. These modifications alter the electronic and steric properties of the molecule, influencing its interaction with the receptor.
Dopamine and Serotonin Receptors
Phenethylamines are well-known for their interactions with monoamine systems. While the bulky diphenyl groups may reduce affinity for monoamine transporters, interaction with dopamine and serotonin receptors is plausible.
-
Dopamine Receptors (D₁-D₅): These receptors are crucial for motor control, motivation, and cognition.[8] Functional assays for dopamine receptors often measure changes in cyclic AMP (cAMP) levels or ion flow upon receptor activation.[8][9]
-
Serotonin Receptors (5-HT Receptors): This is a large and diverse family of receptors involved in a wide range of physiological and psychological processes.[10] Radioligand binding assays are a standard method for determining the affinity of compounds for various 5-HT receptor subtypes.[11][12]
Postulated SAR:
-
The 2,2-diphenyl substitution pattern is atypical for classic dopamine and serotonin receptor ligands. However, this unique structural feature may confer selectivity for specific receptor subtypes.
-
Exploration of different N-alkyl and aromatic substituents would be crucial to delineate any potential activity at these receptors.
Key Experimental Protocols
To investigate the pharmacological profile of this compound and its analogs, a systematic approach using in vitro assays is essential. The following are detailed, exemplary protocols for key assays.
Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition binding assay to determine the affinity of a test compound for σ₁ and σ₂ receptors.
Materials:
-
Guinea pig brain membranes (for σ₁ assay) or rat liver membranes (for σ₂ assay)
-
-Pentazocine (for σ₁ assay)
-
[³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) (for σ₂ assay)
-
(+)-Pentazocine (for masking σ₁ sites in σ₂ assay)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
σ₁ Receptor Assay: a. In a 96-well plate, combine guinea pig brain membrane homogenate (~300 µg protein), -pentazocine (~5 nM), and varying concentrations of the test compound in assay buffer. b. For total binding wells, add buffer instead of the test compound. c. For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM). d. Incubate at 25°C for 150 minutes.
-
σ₂ Receptor Assay: a. In a 96-well plate, combine rat liver membrane homogenate (~300 µg protein), [³H]DTG (~3 nM), (+)-pentazocine (300 nM to mask σ₁ sites), and varying concentrations of the test compound in assay buffer. b. For total binding wells, add buffer instead of the test compound. c. For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM). d. Incubate at 25°C for 120 minutes.
-
Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters rapidly with ice-cold assay buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D₂ Receptor Functional Assay (cAMP Measurement)
This protocol describes a functional assay to determine if a test compound acts as an agonist or antagonist at the dopamine D₂ receptor, a Gi-coupled receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D₂ receptor
-
Forskolin
-
Dopamine (as a reference agonist)
-
Haloperidol (as a reference antagonist)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)
-
Cell culture medium and reagents
Procedure:
-
Cell Preparation: a. Plate the D₂-expressing HEK293 cells in a suitable microplate and grow to the desired confluency.
-
Agonist Mode: a. Wash the cells with assay buffer. b. Add varying concentrations of the test compound or dopamine to the wells. c. Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Antagonist Mode: a. Pre-incubate the cells with varying concentrations of the test compound or haloperidol. b. Add a fixed concentration of dopamine (typically its EC₈₀) to stimulate the receptor. c. Add a fixed concentration of forskolin to all wells. d. Incubate and measure cAMP levels as described for the agonist mode.
-
Data Analysis: a. For agonist mode, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC₅₀ value. b. For antagonist mode, plot the percentage of inhibition of the dopamine response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Data Presentation and Visualization
To facilitate the interpretation of SAR, quantitative data should be presented in a clear and organized manner.
Table 1: Exemplary Data Table for Receptor Binding Affinities
| Compound | R¹ | R² | N-Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) | D₂ Ki (nM) | 5-HT₂ₐ Ki (nM) |
| 1 | H | H | CH₃ | Data | Data | Data | Data |
| 2a | 4-Cl | H | CH₃ | Data | Data | Data | Data |
| 2b | 4-OCH₃ | H | CH₃ | Data | Data | Data | Data |
| 3 | H | H | C₂H₅ | Data | Data | Data | Data |
Visualization of Concepts
Diagrams are essential for visualizing complex relationships and workflows.
Caption: General workflow for the synthesis and evaluation of this compound and its analogs.
Caption: Conceptual diagram of the structure-activity relationship (SAR) exploration for the this compound scaffold.
Conclusion
The this compound scaffold presents a compelling yet underexplored area for medicinal chemistry research. Its unique structural features, particularly the geminal diphenyl substitution, distinguish it from more classical phenethylamines and suggest the potential for novel pharmacological activities. This guide has provided a comprehensive framework for the synthesis of this core structure and its analogs, leveraging robust and adaptable chemical reactions. By synthesizing the limited available data on related compounds, we have proposed a rational basis for investigating its potential interactions with key CNS targets, including sigma, dopamine, and serotonin receptors. The detailed experimental protocols provided herein offer researchers the necessary tools to systematically evaluate these hypotheses and elucidate the structure-activity relationships within this chemical series. The exploration of this compound derivatives holds promise for the discovery of new chemical probes and potential therapeutic leads.
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Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]
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Functional assays to define agonists and antagonists of the sigma-2 receptor. (2012). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
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N-Methyl-1,2-diphenylethylamine hydrochloride. (1955). Organic Syntheses. Retrieved from [Link]
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(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. (1998). Organic Syntheses. Retrieved from [Link]
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N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024). Molbank. Retrieved from [Link]
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Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. Retrieved from [Link]
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Retrieved from [Link]
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Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. (2016). PLoS ONE. Retrieved from [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
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NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Molecules. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of N-(2,2-Diphenylethyl)-N-methylamine: A Comparative Analysis of Starting Materials and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2-Diphenylethyl)-N-methylamine is a tertiary amine featuring the privileged 2,2-diphenylethyl scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The synthesis of this target molecule can be approached from several distinct retrosynthetic pathways, each originating from a unique set of starting materials and employing different chemical transformations. The choice of a particular synthetic route is often dictated by factors such as the availability and cost of starting materials, scalability, safety considerations, and desired purity of the final product.
This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound. We will delve into three core approaches:
-
Reductive Amination of a Carbonyl Precursor
-
N-Alkylation of 2,2-Diphenylethylamine
-
Synthesis from Diphenylacetonitrile
Each strategy will be analyzed in detail, providing insights into the selection of starting materials, reaction mechanisms, and experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this and structurally related compounds.
Synthetic Strategy 1: Reductive Amination of 2,2-Diphenylethanal
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] This pathway involves the reaction of a carbonyl compound, in this case, 2,2-diphenylethanal, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the target tertiary amine.
Overall Synthetic Pathway
Starting Materials and Key Transformations
The primary starting material for this route is 2,2-diphenylethanol . This alcohol is commercially available and can also be prepared from 1,1-diphenylethylene.[2] The synthesis then proceeds in two key steps:
-
Oxidation of 2,2-diphenylethanol to 2,2-diphenylethanal: This is a critical step, as the choice of oxidant will influence the yield and purity of the aldehyde. Over-oxidation to the corresponding carboxylic acid must be avoided.
-
Reductive amination of 2,2-diphenylethanal with methylamine: The formed aldehyde is then reacted with methylamine in the presence of a suitable reducing agent.
In-depth Analysis of Experimental Choices
Oxidation of 2,2-Diphenylethanol:
For the oxidation of primary alcohols to aldehydes, several mild and selective methods are available. The choice of method often depends on the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired ease of workup.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine.[1][3] It is known for its high yields and tolerance of a wide range of functional groups.[4] The low temperature requirement can be a practical limitation for large-scale synthesis. The reaction also produces the malodorous byproduct dimethyl sulfide.[5]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, to effect a mild and selective oxidation at room temperature.[6][7] It offers the advantage of not requiring cryogenic conditions and generally proceeds to completion within a few hours.[8] However, the reagent is relatively expensive and can be shock-sensitive, requiring careful handling.[9]
Comparison of Oxidation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | -78 °C to room temp., CH₂Cl₂ | High yield, broad functional group tolerance, inexpensive reagents.[4][5] | Requires cryogenic temperatures, produces foul-smelling byproduct.[1] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temp., CH₂Cl₂ | Mild, neutral conditions, rapid reaction times, no cryogenic setup.[6][8] | Expensive reagent, potential shock sensitivity of the reagent.[9] |
Reductive Amination:
The reductive amination step involves the formation of an iminium ion from the aldehyde and methylamine, which is then reduced. A variety of reducing agents can be employed.
-
Sodium triacetoxyborohydride (STAB): This is a mild and selective reducing agent commonly used for reductive aminations. It is particularly effective for reactions involving aldehydes.[6]
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon, Raney nickel) and a hydrogen source (e.g., H₂ gas, ammonium formate).[10] This approach is often preferred for larger-scale syntheses due to its cost-effectiveness and the generation of minimal waste.
Experimental Protocols
Protocol 1.1: Swern Oxidation of 2,2-Diphenylethanol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (2.2 eq.) in DCM, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of 2,2-diphenylethanol (1.0 eq.) in DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2,2-diphenylethanal.
Protocol 1.2: Reductive Amination of 2,2-Diphenylethanal
-
To a solution of crude 2,2-diphenylethanal (1.0 eq.) in methanol, add a solution of methylamine (2.0 M in methanol, 1.5 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. A few drops of acetic acid can be added to catalyze this step.[11]
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Synthetic Strategy 2: N-Alkylation of 2,2-Diphenylethylamine
This approach begins with the readily available primary amine, 2,2-diphenylethylamine, and introduces the methyl group directly onto the nitrogen atom. While seemingly straightforward, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and di-alkylated products, as well as the formation of the quaternary ammonium salt, due to the increasing nucleophilicity of the amine upon alkylation. Therefore, methods that allow for controlled methylation are preferred.
Overall Synthetic Pathway
Starting Materials and Key Transformations
The key starting material is 2,2-diphenylethylamine , which is commercially available.[12] The core of this strategy is the N-methylation reaction.
In-depth Analysis of Experimental Choices
Eschweiler-Clarke Reaction:
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[13][14] It utilizes an excess of formic acid and formaldehyde to produce the corresponding tertiary amine.[15] A key advantage of this reaction is that it does not proceed to the formation of quaternary ammonium salts, as the tertiary amine cannot form an iminium ion with formaldehyde under the reaction conditions.[14]
Greener Alternatives to Traditional Alkylation:
In recent years, more environmentally friendly methylating agents have been developed. Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that can be used for the selective N-methylation of amines, often in the presence of a catalyst.[16][17] Zeolites and other solid catalysts can promote the mono-methylation of aromatic amines with high selectivity.[17] For aliphatic amines, controlling the selectivity can be more challenging, but certain catalytic systems have shown promise.[18]
Comparison of N-Methylation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | 80-100 °C | High yield, avoids quaternization, inexpensive reagents.[9][15] | Requires elevated temperatures, excess reagents. |
| Direct Alkylation | Methyl iodide, Base | Room temp. to reflux | Simple procedure. | Prone to over-alkylation, formation of quaternary salts. |
| Methylation with DMC | Dimethyl Carbonate, Catalyst (e.g., Zeolite, K₂CO₃) | 120-180 °C | "Green" reagent, good selectivity with appropriate catalyst.[16][19] | Requires higher temperatures and potentially a catalyst. |
Experimental Protocol
Protocol 2.1: Eschweiler-Clarke Methylation of 2,2-Diphenylethylamine
-
To a round-bottom flask, add 2,2-diphenylethylamine (1.0 eq.).
-
Add formic acid (90%, 2.5 eq.) and formaldehyde (37% aqueous solution, 2.5 eq.).
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, or until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and make it basic by the careful addition of a saturated sodium hydroxide solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Synthetic Strategy 3: From Diphenylacetonitrile
Diphenylacetonitrile is a versatile and commercially available starting material.[20] This synthetic route involves the reduction of the nitrile group to a primary amine, followed by N-methylation.
Overall Synthetic Pathway
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Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of N-(2,2-Diphenylethyl)-N-methylamine
Abstract
Tertiary amines are a class of organic compounds integral to the development of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides a comprehensive, two-part experimental protocol for the synthesis of N-(2,2-Diphenylethyl)-N-methylamine, a novel tertiary amine with potential applications as a structural scaffold in medicinal chemistry. Due to the absence of a direct, established synthesis for this specific molecule in the literature, this guide presents a robust and logical pathway. The synthesis begins with the preparation of the precursor, 2,2-Diphenylethylamine, via the reduction of Diphenylacetonitrile. The subsequent and final step involves the selective N-methylation of the primary amine using the Eschweiler-Clarke reaction.[2][3][4][5] This classic named reaction is renowned for its efficiency in converting primary and secondary amines into their N-methylated counterparts while preventing the formation of quaternary ammonium salts.[4][6] Detailed methodologies, reagent specifications, purification techniques, and expected analytical data for structural verification are provided to guide researchers in the successful synthesis and characterization of the target compound.
PART 1: Synthetic Strategy and Workflow
The overall synthetic pathway is a two-step process designed for efficiency and control.
-
Step 1: Precursor Synthesis. Reduction of commercially available 2,2-Diphenylacetonitrile to the primary amine, 2,2-Diphenylethylamine.
-
Step-2: N-Methylation. Conversion of the primary amine to the target tertiary amine, this compound, via the Eschweiler-Clarke reaction.
The workflow is visualized below.
Caption: Overall two-step synthetic workflow.
PART 2: Experimental Protocols
Protocol 1: Synthesis of 2,2-Diphenylethylamine (Precursor)
This protocol is adapted from standard nitrile reduction procedures. The reduction of 2,2-Diphenylacetonitrile using a powerful hydride agent like Lithium Aluminum Hydride (LiAlH₄) is a highly effective method for producing the desired primary amine.[7]
Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Formula | MW ( g/mol ) | Amount (per 10 mmol scale) | Notes |
| 2,2-Diphenylacetonitrile | C₁₄H₁₁N | 193.25 | 1.93 g (10 mmol) | Starting material[8] |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 0.76 g (20 mmol) | Potent reducing agent, moisture-sensitive. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | Reaction solvent. |
| 2 M Sodium Hydroxide (NaOH) Solution | NaOH | 40.00 | ~50 mL | For work-up (quenching). |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | Drying agent. |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, previously oven-dried, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (0.76 g, 20 mmol) in anhydrous diethyl ether (50 mL) in the flask.
-
Substrate Addition: Dissolve 2,2-Diphenylacetonitrile (1.93 g, 10 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle and maintain for 4 hours to ensure complete reduction.
-
Work-up (Quenching): Cool the reaction flask to 0 °C in an ice bath. Cautiously and slowly add water (0.8 mL) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (0.8 mL), and then an additional portion of water (2.4 mL). A granular white precipitate of aluminum salts should form.
-
Isolation: Stir the resulting slurry for 15 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil, 2,2-Diphenylethylamine, is often of sufficient purity for the next step. Further purification can be achieved by vacuum distillation if necessary.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[2][6] This one-pot procedure is highly effective for the exhaustive methylation of primary amines to tertiary amines.[3]
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Formula | MW ( g/mol ) | Amount (per 5 mmol scale) | Notes |
| 2,2-Diphenylethylamine | C₁₄H₁₅N | 197.28 | 0.99 g (5 mmol) | Product from Protocol 1. |
| Formic Acid (97-100%) | HCOOH | 46.03 | 1.15 mL (30 mmol) | Acts as solvent and hydride source.[2] |
| Formaldehyde (37% in H₂O) | HCHO | 30.03 | 2.25 mL (30 mmol) | Methyl group source. |
| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | For acidification during work-up. |
| 2 M Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | For basification during work-up. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~100 mL | Extraction solvent. |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,2-Diphenylethylamine (0.99 g, 5 mmol), formaldehyde (2.25 mL, 30 mmol), and formic acid (1.15 mL, 30 mmol).
-
Reaction: Heat the mixture in an oil bath at 90-100 °C for 8 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography). The reaction is irreversible due to the formation and loss of carbon dioxide gas.[4]
-
Work-up (Acidification): Cool the reaction mixture to room temperature. Cautiously add 2 M HCl (20 mL) to neutralize excess reagents and protonate the amine product.
-
Extraction (Wash): Transfer the acidic solution to a separatory funnel and wash with diethyl ether (2 x 25 mL) to remove non-basic impurities. Discard the organic layers.
-
Isolation (Basification): Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 2 M NaOH solution.
-
Extraction (Product): Extract the liberated tertiary amine product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by flash column chromatography on silica gel if required.
PART 3: Characterization and Data
The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.
Caption: Expected analytical data for product verification.
Interpretation of Analytical Data:
-
¹H NMR Spectroscopy: The key signals confirming the structure are the singlet at ~2.3 ppm integrating to three protons (the N-methyl group) and the disappearance of the primary amine N-H signal. The aromatic protons (10H) and the aliphatic backbone protons (CH and CH₂) should appear at their expected chemical shifts.
-
¹³C NMR Spectroscopy: The presence of a signal around 40 ppm is characteristic of the N-methyl carbon.
-
Infrared (IR) Spectroscopy: A crucial piece of evidence is the absence of any N-H stretching bands in the 3300-3500 cm⁻¹ region, which confirms the conversion of the primary amine to a tertiary amine.[9][10]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight. Mass spectrometry of alkylamines often shows a characteristic alpha-cleavage, where the C-C bond nearest the nitrogen atom is broken.[9][10]
References
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Chemical Communications. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. Available from: [Link]
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Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]
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Macmillan, D. et al. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. Available from: [Link]
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MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. (2022-10-11). Available from: [Link]
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Chemistry LibreTexts. 20.4: Synthesis of Amines. (2020-05-30). Available from: [Link]
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Wikipedia. Reductive amination. Available from: [Link]
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Organic Syntheses. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available from: [Link]
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The Vespiary. Monomethylation of primary amines: N-methyl-2-phenethylamine. (2009-07-19). Available from: [Link]
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ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Available from: [Link]
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Wiley Online Library. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013-12-10). Available from: [Link]
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Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Available from: [Link]
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National Institutes of Health. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Available from: [Link]
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OpenStax. 24.10 Spectroscopy of Amines. (2023-09-20). Available from: [Link]
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Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available from: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available from: [Link]
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ResearchGate. Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. (2025-08-07). Available from: [Link]
- Google Patents. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
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Application Notes and Protocols for the Quantification of N-(2,2-Diphenylethyl)-N-methylamine
Abstract
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of N-(2,2-Diphenylethyl)-N-methylamine. Tailored for researchers, scientists, and professionals in drug development, this document outlines methodologies based on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are grounded in established principles of analytical method validation, ensuring accuracy, precision, and reliability in line with regulatory expectations. This guide serves as a foundational resource for developing and validating robust analytical methods for the quantification of this compound in various matrices.
Introduction
This compound is a secondary amine with a chemical structure that presents unique analytical challenges. Accurate and precise quantification of this compound is critical in various stages of pharmaceutical development, including impurity profiling, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.
This document provides a detailed exploration of three primary analytical techniques for the quantification of this compound. Each section explains the fundamental principles of the methodology, offers a detailed protocol, and discusses the critical parameters for method validation.
Core Principles of Analytical Method Validation
Before implementing any quantitative analytical method, it is crucial to perform a thorough validation to ensure the reliability and consistency of the results.[1] Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] The key parameters for validation, as recommended by the International Conference on Harmonisation (ICH) and other regulatory bodies, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4]
Table 1: Key Validation Parameters
| Parameter | Description |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4] |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. For this compound, which contains phenyl groups, UV detection is a viable approach. However, as a secondary amine without a strong chromophore, derivatization may be necessary to enhance sensitivity and selectivity, especially for trace-level analysis.[5][6][7]
Rationale for Method Design
A reversed-phase HPLC method is generally suitable for a compound with the polarity of this compound. A C18 column is a common starting point. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to ensure adequate retention and peak shape. The choice of buffer and its pH can significantly impact the retention and peak symmetry of amines.
Experimental Workflow: HPLC-UV
Caption: Workflow for this compound quantification by HPLC-UV.
Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Potassium phosphate monobasic
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak area of this compound in the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its amine functional group, this compound may exhibit peak tailing on standard non-polar GC columns.[8] Therefore, a column with a more polar stationary phase or derivatization might be necessary to improve chromatographic performance.
Rationale for Method Design
The choice of a GC column is critical for the successful analysis of amines. A mid-polarity column, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, can provide good peak shape. The mass spectrometer is operated in electron ionization (EI) mode, and quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Experimental Workflow: GC-MS
Caption: Workflow for this compound quantification by GC-MS.
Protocol: GC-MS Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (GC grade) or another suitable solvent
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
2. GC-MS Conditions (Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar equivalent.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound would need to be determined from a full scan spectrum of the reference standard.
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution and spike with a constant concentration of the internal standard.
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to a suitable concentration, and spike with the same constant concentration of the internal standard.
4. Data Analysis:
-
Integrate the peak areas of the target analyte and the internal standard.
-
Calculate the response factor (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response factor versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of compounds in complex matrices, such as biological fluids.[9][10] This technique is ideal for pharmacokinetic studies or for detecting trace-level impurities.
Rationale for Method Design
A reversed-phase LC method similar to the HPLC-UV method can be employed. The key to LC-MS/MS is the optimization of the mass spectrometer parameters. Electrospray ionization (ESI) in positive ion mode is typically effective for amines. The method relies on Multiple Reaction Monitoring (MRM) for quantification, which involves selecting a precursor ion (typically the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation.[11]
Experimental Workflow: LC-MS/MS
Caption: Workflow for this compound quantification by LC-MS/MS.
Protocol: LC-MS/MS Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., N-(2,2-Diphenylethyl)-N-(methyl-d3)-amine), if available. Otherwise, a close structural analog.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. LC-MS/MS Conditions (Starting Point):
-
LC System: UPLC/UHPLC system for fast analysis.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient suitable for the analyte's retention.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will likely be the [M+H]+. Collision energy will need to be optimized to find a stable and intense product ion.
3. Standard and Sample Preparation (for plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of mobile phase A.
4. Data Analysis:
-
Similar to the GC-MS method, use the ratio of the analyte peak area to the internal standard peak area to construct a calibration curve and quantify the analyte in the samples.
Summary of Method Performance (Exemplary)
The following table summarizes the expected performance characteristics of the described methods. These values are illustrative and must be confirmed during method validation for this compound.
Table 2: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Typical LOQ | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.01 - 1 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 85 - 115% |
| Selectivity | Moderate | High | Very High |
| Primary Application | Assay, Purity | Impurity Profiling, Identification | Bioanalysis, Trace Quantification |
Conclusion
The quantification of this compound can be reliably achieved using HPLC-UV, GC-MS, or LC-MS/MS. The choice of method will be dictated by the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix. The protocols provided herein serve as a robust starting point for method development. It is imperative that a comprehensive method validation is performed to ensure that the chosen method is fit for its intended purpose and generates data of the highest quality and integrity.
References
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. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at:
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
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- OSHA. (1987). Method PV2096: N,N-dimethylethylamine.
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- PubChem. (n.d.). 1,2-Diphenylethyl-N-methylamine.
- ResearchGate. (2025). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization.
- PubMed Central. (n.d.). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS.
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- PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
- Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.
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- MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- Universität des Saarlandes. (2025). Novel Approaches in Clinical Toxicology Using High-Resolution MS/MS and Dual LC for Analyzing Biological Samples.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
- Royal Society of Chemistry. (n.d.). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
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Application Notes and Protocols for N-(2,2-Diphenylethyl)-N-methylamine in Organic Synthesis
Introduction: N-(2,2-Diphenylethyl)-N-methylamine is a sterically hindered secondary amine with significant potential in modern organic synthesis. Its bulky 2,2-diphenylethyl substituent modulates the nucleophilicity and basicity of the methylamino group, making it a valuable tool for transformations requiring high steric demand and low nucleophilicity. This guide provides an in-depth exploration of its synthesis and proposes key applications as a non-nucleophilic base and a precursor for sterically encumbered enamines. While specific protocols for this exact amine are not widely published, the methodologies presented herein are based on well-established principles for analogous bulky secondary amines and serve as a robust starting point for researchers.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence involving the formation of an intermediate imine followed by nucleophilic addition. A reliable approach is adapted from the synthesis of the related N-methyl-1,2-diphenylethylamine.[1]
Synthetic Pathway Overview
The overall transformation involves the reductive amination of 2,2-diphenylethanal with methylamine. A common method to achieve this is a two-step process: formation of an N-methylimine followed by reduction. However, a more direct approach involves the reaction of a suitable precursor with a methylamine equivalent. A robust synthesis can be envisioned starting from 2,2-diphenylethyl bromide and methylamine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis of this compound from 2,2-diphenylethyl bromide and methylamine.
Materials:
-
2,2-Diphenylethyl bromide
-
Methylamine (40% solution in water or 2M in THF)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,2-diphenylethyl bromide (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq).
-
Add a solution of methylamine (2.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Part 2: Application as a Sterically Hindered Non-Nucleophilic Base
The significant steric bulk provided by the two phenyl groups near the nitrogen atom reduces its nucleophilicity while maintaining its basicity.[2][3] This makes this compound a suitable candidate for use as a non-nucleophilic base in reactions where competing nucleophilic attack from the base is undesirable, such as in certain elimination reactions or as a proton scavenger in acylation and silylation reactions.
Causality Behind Application
In many organic reactions, a base is required to deprotonate a substrate to form a reactive intermediate or to neutralize an acidic byproduct. Common amine bases like triethylamine can sometimes act as nucleophiles, leading to unwanted side products. The bulky 2,2-diphenylethyl group physically obstructs the nitrogen's lone pair from attacking sterically accessible electrophilic centers, while still allowing it to abstract a proton.[2]
Sources
The Diphenylethylamine Scaffold: A Versatile Precursor for CNS Drug Discovery
Application Notes and Protocols for N-(2,2-Diphenylethyl)-N-methylamine
Introduction: The Strategic Value of the Diphenylethylamine Core
The this compound scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its inherent physicochemical properties, characterized by a lipophilic diphenyl moiety and a basic nitrogen atom, provide a foundational framework for molecules designed to traverse the blood-brain barrier and engage with a variety of CNS targets. The 2-phenethylamine backbone is a common feature in many endogenous neurotransmitters, such as dopamine and norepinephrine, making its synthetic analogs prime candidates for modulating neuronal signaling pathways[1]. The strategic placement of two phenyl groups on the ethyl chain, as seen in the 2,2-diphenylethylamine core, enhances lipophilicity and can facilitate critical binding interactions within receptor pockets, a feature leveraged in the development of various psychoactive and neuroprotective agents[2].
This guide provides a comprehensive overview of this compound as a precursor in drug discovery. We will detail its synthesis, physicochemical properties, and its application in the generation of diverse chemical libraries for screening against key CNS targets. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to designing derivatives with desirable drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇N | ChemScene[3] |
| Molecular Weight | 211.30 g/mol | ChemScene[3] |
| LogP (calculated) | 3.0379 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[3] |
| Hydrogen Bond Acceptors | 1 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Rotatable Bonds | 4 | ChemScene[3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process involving the preparation of the intermediate imine followed by its reduction. A robust and widely applicable method is reductive amination.
Protocol 1: Synthesis via Reductive Amination of 2,2-Diphenylacetaldehyde
This protocol is adapted from established procedures for reductive amination of aldehydes.[1][4][5][6]
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 2,2-diphenylacetaldehyde (1.0 eq.) in methanol (0.2 M).
-
Add a solution of methylamine (1.1 eq., e.g., as a 40% solution in water or a 2M solution in methanol) to the stirring solution at room temperature.
-
To facilitate imine formation, a catalytic amount of a weak acid, such as acetic acid, can be added.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS.
Step 2: Reduction to the Amine
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Slowly add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) in portions. Sodium cyanoborohydride is effective at a slightly acidic pH and is selective for the iminium ion over the aldehyde.[1][4]
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield this compound.
Caption: Synthesis of the precursor via reductive amination.
Application in Drug Discovery: A Scaffold for CNS-Active Agents
The this compound scaffold serves as an excellent starting point for the development of compounds targeting various CNS receptors and transporters. The 1,2-diarylethylamine class of molecules has shown a diverse range of pharmacological activities, including interactions with NMDA receptors and monoamine transporters.[7]
Targeting NMDA Receptors
Derivatives of 1,2-diphenylethylamine have been investigated as non-competitive NMDA receptor antagonists.[8][9][10] Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12] The lipophilic nature of the diphenyl moiety can facilitate entry into the NMDA receptor channel to block ion flow.
Modulating Monoamine Reuptake
The structural similarity of the diphenylethylamine core to monoamine neurotransmitters makes it a promising scaffold for developing monoamine reuptake inhibitors.[2][13][14][15] By modifying the substitution pattern on the phenyl rings and the nature of the amine, it is possible to tune the selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Dual or triple reuptake inhibitors are of significant interest for the treatment of depression and other mood disorders.[14][15]
Protocols for Library Synthesis: Derivatization of the Precursor
The secondary amine functionality of this compound is a key handle for diversification, allowing for the straightforward synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Protocol 2: Amide Library Synthesis via Amide Coupling
This protocol outlines a general procedure for the synthesis of an amide library from this compound and a diverse set of carboxylic acids using a standard coupling agent like EDC.[16][17][18][19][20]
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a reaction vial, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% aqueous solution of citric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by silica gel column chromatography or preparative HPLC.
Protocol 3: N-Alkylation for Tertiary Amine Library Synthesis
This protocol describes the synthesis of a tertiary amine library by N-alkylation of the precursor with various alkyl halides.[3][21][22][23][24]
Materials:
-
This compound
-
A diverse library of alkyl halides (e.g., alkyl bromides, iodides)
-
A non-nucleophilic base (e.g., potassium carbonate or DIPEA)
-
Anhydrous acetonitrile or DMF
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DMF.
-
Add the base (e.g., potassium carbonate, 2.0 eq.) to the solution.
-
Add the alkyl halide (1.1 eq.) to the stirring mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude tertiary amine by silica gel column chromatography or preparative HPLC.
Caption: A typical drug discovery workflow starting from the precursor.
Conclusion
This compound is a highly valuable and versatile precursor for the discovery of novel CNS-active compounds. Its straightforward synthesis and the ease of derivatization at the secondary amine position allow for the rapid generation of diverse chemical libraries. The inherent properties of the diphenylethylamine scaffold make it an ideal starting point for targeting key players in neuronal signaling, such as NMDA receptors and monoamine transporters. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this promising precursor and to accelerate their drug discovery efforts in the challenging but rewarding field of neuroscience.
References
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Patil, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153185. [Link]
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Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & Medicinal Chemistry Letters, 18(14), 4073-4077. [Link]
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Organic Syntheses. N-Methyl-1,2-diphenylethylamine hydrochloride. [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Advances, 5(115), 95163-95166. [Link]
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Zhang, M., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(31), 20046-20050. [Link]
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Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry Letters, 19(10), 2791-2794. [Link]
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Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]
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Ranu, B. C., & Dey, S. S. (2004). A practical and green approach towards N-alkylation of secondary amines with alkyl halides. Arkivoc, 2004(11), 44-51. [Link]
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Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(4), 714-718. [Link]
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Pearson. Reductive Amination Explained. [Link]
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Celebi, S. S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1391. [Link]
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Royal Society of Chemistry. (2022). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Green Chemistry, 24(21), 8205-8212. [Link]
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ResearchGate. (2012). Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors. [Link]
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ResearchGate. (2018). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]
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Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021. [Link]
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Chen, J., et al. (2012). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 4(1), 125-141. [Link]
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ResearchGate. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. [Link]
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Ben-Hmid, S., et al. (2022). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13059. [Link]
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Wikipedia. Monoamine reuptake inhibitor. [Link]
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Semantic Scholar. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. [Link]
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Khan, I., et al. (2020). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 25(13), 3079. [Link]
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Al-Hussain, S. A., et al. (2021). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Advances, 11(52), 32939-32953. [Link]
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Kumar, A., et al. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Organic Chemistry, 26(12), 1134-1150. [Link]
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PubChem. 1,2-Diphenylethyl-N-methylamine. [Link]
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ResearchGate. (2015). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). [Link]
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Application Note: A Robust HPLC-MS/MS Method for the Ultrasensitive Quantification of N-(2,2-Diphenylethyl)-N-methylamine
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of N-(2,2-Diphenylethyl)-N-methylamine. The protocol is designed for researchers, scientists, and drug development professionals requiring precise measurement of this tertiary amine in complex matrices. By leveraging reversed-phase chromatography for optimal separation and positive-ion electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) for detection, this method achieves excellent specificity and low limits of detection. The causality behind critical experimental choices, such as mobile phase modifiers and MS parameters, is explained to provide a deeper understanding of the methodology.
Introduction
This compound is a tertiary amine with a molecular formula of C₁₅H₁₇N and a molecular weight of 211.30 g/mol .[1] Its structure, featuring two phenyl groups, imparts significant hydrophobicity (LogP ≈ 3.04), making it well-suited for reversed-phase HPLC.[1] The presence of a nitrogen atom also allows for sensitive detection by mass spectrometry. Accurate quantification of such compounds is critical in various fields, including pharmaceutical development as a potential impurity or metabolite, and in forensic and environmental analysis.
Tertiary amines can, however, present chromatographic challenges, such as peak tailing due to interactions with residual silanol groups on silica-based columns.[2] Furthermore, their ionization and fragmentation behavior in a mass spectrometer must be well-understood for optimal method development. This guide provides a robust, validated protocol that addresses these challenges to ensure reliable and reproducible results.
Principle of the Method
The analytical strategy employs reversed-phase HPLC to separate this compound from other matrix components. The basic nitrogen of the analyte is protonated by using an acidic mobile phase modifier (formic acid), which serves two key purposes: it ensures good peak shape by minimizing secondary silanol interactions and promotes efficient ionization in the mass spectrometer source.[3]
Following chromatographic separation, the analyte enters the mass spectrometer and is ionized via Electrospray Ionization (ESI) in positive ion mode, forming the protonated molecule [M+H]⁺. This precursor ion is then isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This MS/MS process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces chemical noise, enabling highly sensitive quantification.
Experimental Workflow & Protocol
Overall Analytical Workflow
The following diagram illustrates the complete analytical process from sample preparation to final data analysis.
Caption: High-level workflow for the HPLC-MS/MS analysis.
Materials and Reagents
-
Analyte: this compound reference standard (≥97% purity)[1]
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water, 18.2 MΩ·cm resistivity or higher.
-
Acid: Formic acid (FA), LC-MS grade (≥99%).
-
Sample Diluent: 50:50 (v/v) Methanol:Water.
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10.0 mL with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the sample diluent to achieve a concentration range appropriate for the expected sample concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: Dilute the unknown samples with the sample diluent to fall within the calibration range.
-
Filtration: Prior to injection, filter all standards and samples through a 0.22 µm PTFE syringe filter to remove particulates.
HPLC-MS/MS Instrumental Conditions
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
Table 1: HPLC & Mass Spectrometer Parameters
| Parameter | Recommended Setting | Justification |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent | High-pressure systems allow for the use of sub-2 µm particle columns, improving resolution and throughput. |
| Column | C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | The C18 stationary phase provides excellent hydrophobic retention for the diphenyl groups of the analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier compatible with mass spectrometry that aids in protonating the analyte for better peak shape and ESI+ response.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase chromatography offering good elution strength and low viscosity.[4] |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-4.0 min: 10-95% B; 4.0-5.0 min: 95% B; 5.1-6.0 min: 10% B (re-equilibration) | A gradient is necessary to ensure the analyte is eluted with a sharp peak and that any more hydrophobic contaminants are washed from the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2-5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Mass Spectrometer | Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent | A sensitive triple quadrupole mass spectrometer is required for achieving low detection limits via MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique ideal for polar and semi-polar molecules. The tertiary amine is readily protonated in the positive mode.[5] |
| Precursor Ion (Q1) | m/z 212.1 | Corresponds to the [M+H]⁺ of this compound (C₁₅H₁₇N, MW=211.3). |
| Product Ions (Q3) | m/z 167.1 (Quantifier), m/z 91.1 (Qualifier) | These fragments correspond to characteristic losses. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for amines.[6][7] The m/z 167.1 ion likely represents the stable diphenylmethyl cation, and m/z 91.1 represents the tropylium cation, a common fragment from benzyl-containing structures. |
| Collision Energy (CE) | Optimize experimentally (e.g., 20-35 eV) | CE must be tuned for the specific instrument to maximize the signal of the chosen product ions. |
| Dwell Time | 50-100 ms | Ensures sufficient data points are collected across the chromatographic peak for accurate integration. |
System Suitability and Validation
To ensure the trustworthiness of the results, the following checks must be performed:
-
System Suitability Test (SST): Before running the analytical batch, inject a mid-level calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <15%.
-
Calibration Curve: The calibration curve must have a coefficient of determination (r²) of ≥0.995.
-
Blank Injection: Inject a sample diluent blank at the beginning of the run to ensure no system carryover.
-
Quality Control (QC) Samples: Include low, medium, and high concentration QC samples within the analytical batch. Their calculated concentrations should be within ±15% of their nominal value.
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peak for the quantifier MRM transition (m/z 212.1 → 167.1) for all standards and samples.
-
Calibration: Generate a linear calibration curve by plotting the peak area versus the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
-
Confirmation: The qualifier ion (m/z 212.1 → 91.1) must be present in all samples, and the ion ratio (Qualifier Area / Quantifier Area) should be consistent with that of the calibration standards (typically within ±20%).
Troubleshooting
-
Poor Peak Shape (Tailing): Ensure the mobile phase contains sufficient formic acid (0.1%). Consider using a column with advanced end-capping or a different stationary phase if tailing persists.
-
Low Sensitivity: Optimize ESI source parameters (e.g., capillary voltage, gas flows, source temperature). Confirm the collision energy is optimized for the specific MRM transitions.
-
High Backpressure: Check for blockages in the system. Ensure samples are properly filtered before injection.
-
Retention Time Shift: Ensure the mobile phase composition is accurate and the column is properly equilibrated before each injection. Maintain a constant column temperature.
References
-
SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Diphenylethyl-N-methylamine. Retrieved from [Link]
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-
PubChem. (n.d.). N-(Diphenylmethyl)methylamine. Retrieved from [Link]
-
ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of methylamine. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
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Docuchem. (n.d.). HPLC-MS ANALYSIS OF 15 NITROSAMINES. Retrieved from [Link]
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PubMed Central. (2021). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Retrieved from [Link]
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ResearchGate. (2018). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]
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ResearchGate. (2018). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Retrieved from [Link]
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Spectroscopy Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from [Link]
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PubMed Central. (2023). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Retrieved from [Link]
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- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes & Protocols: A Roadmap for the Neuropharmacological Characterization of N-(2,2-Diphenylethyl)-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The compound N-(2,2-Diphenylethyl)-N-methylamine is a novel chemical entity with limited published data in the context of neurological disorders. This document, therefore, serves as an expert-guided roadmap for its initial characterization. The principles and protocols outlined here are based on established neuropharmacological screening cascades and the structural similarities of the molecule to other known neuroactive diphenylalkylamines.
Section 1: Introduction & Rationale
This compound belongs to the diphenylalkylamine class of compounds. This structural motif is present in various centrally active agents, including those targeting monoamine transporters and ion channels.[1][2][3] For instance, the diphenylmethylpiperazine scaffold is known to produce dopamine reuptake inhibitors, and other phenylalkylamine derivatives are known calcium channel blockers.[4][5]
Hypothesized Mechanism of Action: Given its structure, this compound warrants investigation for several potential mechanisms relevant to neurological disorders:
-
Dopamine Transporter (DAT) Inhibition: The diphenyl moiety is a key pharmacophore for binding to the dopamine transporter (DAT).[6] Inhibition of dopamine reuptake can increase synaptic dopamine levels, a mechanism used in treatments for ADHD and explored for neurodegenerative diseases like Parkinson's disease.[6][7][8] Enhanced dopaminergic activity may also offer neuroprotective effects by reducing oxidative stress associated with dopamine turnover.[9][10]
-
NMDA Receptor Antagonism: The bulky diphenyl group could sterically hinder the ion pore of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity underlying ischemic stroke and several neurodegenerative diseases.[][12] Modulating NMDA receptor activity is a major therapeutic strategy for neuroprotection.[]
-
Calcium Channel Modulation: Certain diphenylalkylamine derivatives exhibit calcium antagonistic properties, which can be neuroprotective by preventing cellular calcium overload, a common pathway in neuronal death.[4]
This guide provides a phased approach to systematically test these hypotheses, starting with fundamental in vitro safety and functional screening before proceeding to exploratory in vivo models.
Section 2: Compound Handling & Preparation
Proper handling and solubilization are critical for reproducible results.
Table 1: Compound Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N | [13] |
| Molecular Weight | 211.30 g/mol | [13] |
| Predicted LogP | 3.0379 | [13] |
| Storage | 4°C, protect from light |[13] |
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution for serial dilution in subsequent assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM primary stock solution by dissolving 2.11 mg of the compound in 1 mL of 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
-
Causality Note: DMSO is used as the solvent due to the compound's predicted hydrophobicity (LogP > 3). Preparing a high-concentration stock minimizes the final DMSO concentration in cell culture media, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
Section 3: Phase 1 - In Vitro Profiling
This phase establishes the basic safety and primary functional activity of the compound. The human neuroblastoma SH-SY5Y cell line is recommended as it is a well-established and versatile model for neurotoxicity and neuroprotection studies.[14][15][16]
Workflow for In Vitro Profiling
Caption: Workflow for the initial in-vitro characterization of the compound.
Protocol 2: Cytotoxicity Assessment in SH-SY5Y Cells
-
Objective: To determine the concentration range at which the compound is toxic to neuronal cells.
-
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the compound stock (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should be constant across all wells (e.g., 0.5%). Include a vehicle control (0.5% DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).
-
Incubation: Replace the old medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
-
Self-Validation: The inclusion of vehicle and positive controls ensures that any observed decrease in viability is due to the compound and not the solvent, and that the assay system is responsive to toxic insults.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
-
Objective: To assess if the compound can protect neurons from a common pathological insult, such as oxidative stress.
-
Procedure:
-
Seeding & Pre-treatment: Seed SH-SY5Y cells as in Protocol 2. Pre-treat cells with non-toxic concentrations of the compound (determined from Protocol 2) for 2-4 hours.
-
Insult: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a pre-determined toxic concentration (e.g., 100-200 µM), to all wells except the negative control.
-
Incubation: Co-incubate the cells with the compound and H₂O₂ for 24 hours.
-
Assessment: Measure cell viability using the MTT assay.
-
-
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with DMSO vehicle only.
-
Insult Control: Cells treated with H₂O₂ and vehicle.
-
Positive Control: Cells treated with a known neuroprotective agent (e.g., N-acetylcysteine) plus H₂O₂.
-
-
Causality Note: This assay tests the hypothesis that if the compound acts as a DAT inhibitor or has antioxidant properties, it may mitigate the neuronal damage caused by reactive oxygen species.[9]
Protocol 4: Target Engagement - NMDA Receptor Antagonism (Calcium Flux Assay)
-
Objective: To determine if the compound functionally inhibits NMDA receptor activity.
-
Methodology: A cell-based calcium flux assay measures the influx of calcium through the NMDA receptor channel upon activation.[17] This is a functional measure of receptor antagonism.
-
Procedure:
-
Cell Line: Use a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with NR1/NR2A subunits) or primary cortical neurons.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add various concentrations of this compound to the wells.
-
Agonist Stimulation: Inject a solution containing NMDA receptor agonists (glutamate and the co-agonist glycine) into the wells.
-
Readout: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. A reduction in the fluorescence peak indicates antagonism.
-
-
Self-Validation: Include a known NMDA receptor antagonist (e.g., MK-801 or AP5) as a positive control to confirm that the assay can detect inhibition.[17] A vehicle control establishes the baseline agonist response.
Section 4: Phase 2 - In Vivo Exploratory Studies
If in vitro data shows promising activity and low toxicity, preliminary in vivo studies can be initiated to assess bioavailability, safety, and basic behavioral effects in a rodent model (e.g., C57BL/6 mice).
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of DAT inhibition by the compound.
Protocol 5: Assessment of Motor Coordination (Rotarod Test)
-
Objective: To evaluate if the compound induces deficits in motor coordination or balance, a common side effect of centrally active drugs.[18][19] This test is also a primary functional readout in models of Parkinson's disease.[20]
-
Apparatus: An accelerating rotarod device.
-
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[21]
-
Dosing: Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% Tween 80).
-
Testing: At a set time post-injection (e.g., 30 minutes), place the mouse on the rotating rod.
-
Acceleration: The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[18][21]
-
Measurement: Record the latency to fall from the rod.
-
Trials: Perform three trials per mouse with a 15-minute inter-trial interval.[21]
-
-
Self-Validation: The vehicle-treated group provides the baseline performance. A positive control, such as a low dose of a benzodiazepine, can be used to validate that the test is sensitive to motor-impairing agents.
Section 5: Data Analysis & Interpretation
Table 2: Summary of Experimental Readouts
| Experiment | Primary Readout | Interpretation |
|---|---|---|
| Cytotoxicity Assay | IC₅₀ (Concentration inhibiting 50% of viability) | A low IC₅₀ indicates high toxicity. Defines the therapeutic window for functional assays. |
| Neuroprotection Assay | % Viability vs. Insult Control | A significant increase in viability suggests neuroprotective potential. |
| Calcium Flux Assay | IC₅₀ (Concentration inhibiting 50% of agonist response) | A low IC₅₀ indicates potent functional antagonism at the target receptor. |
| Rotarod Test | Latency to Fall (seconds) | A significant decrease in latency compared to vehicle suggests motor impairment. |
Interpreting the results requires a holistic view. For example, a compound that is highly protective in vitro but causes severe motor deficits at low doses in vivo may have a limited therapeutic window. Conversely, a compound showing moderate target engagement with no adverse behavioral effects could be a promising lead for further optimization.
Section 7: References
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Synthesis and Pharmacological Study of Diphenylalkylamines With Cycloaliphatic Residues. New Coronary Vasodilators. PubMed. Available at: [Link]
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Rotarod Protocol. International Mouse Phenotyping Consortium. Available at: [Link]
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Rotarod. Mouse Metabolic Phenotyping Centers (MMPC). Available at: [Link]
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Rotarod-Test for Mice. Aligning Science Across Parkinson's (ASAP). Available at: [Link]
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Measuring Motor Coordination in Mice. Journal of Visualized Experiments (JoVE). Available at: [Link]
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The pharmacology of diphenylalkyl derivatives. I. Comparative studies of coronary dilator diphenylalkylamine derivatives. Acta Physiologica Academiae Scientiarum Hungaricae. Available at: [Link]
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Rotarod-Test for Mice. protocols.io. Available at: [Link]
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NMDA Receptors Screening & Profiling Services. SB Drug Discovery. Available at: [Link]
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In vitro and in vivo characterization of a calcium modulator of the diphenylalkylamine type with selective coronary dilatory properties. PubMed. Available at: [Link]
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Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA Research Monograph. Available at: [Link]
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What are Dopamine reuptake inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. PubMed Central, National Institutes of Health. Available at: [Link]
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N,N-Diethyl-2-((2-hydroxy-2,2-diphenylacetyl)methylamino)-N-methylethanaminium. PubChem, National Institutes of Health. Available at: [Link]
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In vitro cellular models for neurotoxicity studies. Diva-portal.org. Available at: [Link]
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1,2-Diphenylethyl-N-methylamine. PubChem, National Institutes of Health. Available at: [Link]
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N-(Diphenylmethyl)methylamine. PubChem, National Institutes of Health. Available at: [Link]
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Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors. PubMed. Available at: [Link]
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Seeking the exclusive binding region of phenylalkylamine derivatives on human T-type calcium channels via homology modeling and molecular dynamics simulation approach. PubMed Central, National Institutes of Health. Available at: [Link]
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Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central, National Institutes of Health. Available at: [Link]
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Methylphenidate. Wikipedia. Available at: [Link]
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[Neuroprotective effect of dopamine agonists]. PubMed. Available at: [Link]
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In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. PubMed. Available at: [Link]
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Dopamine reuptake inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]
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Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments (JoVE). Available at: [Link]
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2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. PubChem, National Institutes of Health. Available at: [Link]
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N-(1,2-Diphenylethyl)-1H-indole-3-methanamine. PubChem, National Institutes of Health. Available at: [Link]
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Developing and Validating Assays for N-(2,2-Diphenylethyl)-N-methylamine Activity at Monoamine Transporters
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and validation of in vitro assays to characterize the activity of N-(2,2-Diphenylethyl)-N-methylamine. The structural characteristics of this compound suggest a potential interaction with the monoamine transporter (MAT) family, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical regulators of neurotransmission and are primary targets for numerous therapeutics and psychoactive compounds.[1][2] This guide details robust protocols for both radioligand binding and functional uptake inhibition assays, offering a strategic framework for determining the compound's affinity, potency, and selectivity.
Introduction: The Scientific Rationale
This compound belongs to the broader class of phenethylamines, a scaffold known for its diverse interactions with central nervous system targets.[3] The primary hypothesis for its mechanism of action is the modulation of monoamine transporters (MATs). MATs are transmembrane proteins that terminate synaptic signaling by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft through reuptake into the presynaptic neuron.[4][5] Inhibition of this reuptake process increases the concentration of neurotransmitters in the synapse, enhancing monoaminergic neurotransmission.[5] This mechanism is the foundation for the therapeutic effects of many antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5]
To effectively characterize the pharmacological profile of a novel compound like this compound, a multi-assay approach is essential. This allows for a comprehensive understanding of its interaction with the target, distinguishing between direct binding and functional modulation. We will outline two primary assay formats:
-
Radioligand Binding Assays: These assays quantify the direct physical interaction between the test compound and the transporter protein. By measuring the displacement of a known high-affinity radioligand, we can determine the compound's binding affinity (Kᵢ), a fundamental measure of its potential to engage the target.[6][7]
-
Functional Uptake Inhibition Assays: These assays measure the compound's ability to block the primary function of the transporter—the uptake of its respective neurotransmitter substrate. This provides a measure of functional potency (IC₅₀).[8][9] We will describe both the traditional radiotracer-based method and a modern, fluorescence-based alternative suitable for higher throughput.[4][10][11]
The following sections provide the theoretical basis for these assays, detailed step-by-step protocols, and guidance on data analysis and validation, ensuring the generation of reliable and reproducible results.
Strategic Assay Development Workflow
A logical progression from high-throughput screening to detailed pharmacological characterization is crucial for efficient drug discovery. The initial goal is to identify activity (a "hit"), followed by confirmation and detailed profiling to understand potency and selectivity.
Caption: Strategic workflow for characterizing this compound.
Protocol 1: Radioligand Competitive Binding Assay
Principle: This assay determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a specific, high-affinity radioligand for binding to monoamine transporters. The transporters are typically sourced from membrane preparations of cells stably expressing a single human transporter type (hDAT, hNET, or hSERT) or from brain tissue rich in these transporters.[1] The amount of radioligand bound to the transporter is measured in the presence of varying concentrations of the test compound. A reduction in bound radioactivity indicates competition for the binding site.
Caption: Principle of the competitive radioligand binding assay.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands:
-
For hDAT: [³H]-WIN 35,428 or [³H]-CFT
-
For hNET: [³H]-Nisoxetine
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine
-
-
Unlabeled Ligands (for non-specific binding):
-
Test Compound: this compound stock solution in DMSO.
-
Binding Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[1][12]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Assay Plate Setup: In a 96-well plate, add the following components in order for a final volume of 250 µL:[12]
-
Total Binding (TB): 50 µL binding buffer, 50 µL radioligand, 150 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL unlabeled ligand (e.g., 10 µM desipramine for NET), 50 µL radioligand, 150 µL membrane preparation.
-
Test Compound: 50 µL of diluted this compound, 50 µL radioligand, 150 µL membrane preparation.
-
Expert Tip: The radioligand should be used at a concentration near its dissociation constant (Kᵈ) to ensure assay sensitivity. The membrane protein concentration should be optimized to yield a robust signal-to-background ratio.[12]
-
-
Incubation: Incubate the plate at room temperature (or as optimized) for 60-90 minutes with gentle agitation to reach equilibrium.[12]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold binding buffer to remove any remaining unbound radioactivity.[1]
-
Measurement: Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the specific radioligand binding.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[1]
-
Protocol 2: Radiometric Neurotransmitter Uptake Inhibition Assay
Principle: This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter substrate (e.g., [³H]-dopamine) into cells expressing the corresponding transporter.[7][9] A reduction in intracellular radioactivity in the presence of the test compound indicates inhibition of transporter function. This is considered a gold-standard method for assessing transporter activity.[9]
Materials:
-
Cells: Adherent HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[9]
-
Radiolabeled Substrates:
-
For hDAT: [³H]-Dopamine or [³H]-MPP⁺
-
For hNET: [³H]-Norepinephrine or [³H]-MPP⁺
-
For hSERT: [³H]-Serotonin (5-HT)
-
-
Uptake Buffer: Krebs-HEPES buffer (KHB) or Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.[9][13]
-
Inhibitors (for non-specific uptake):
-
For hDAT: 10 µM Cocaine or GBR-12909
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Fluoxetine
-
-
Apparatus: 96-well plates, liquid scintillation counter, scintillation fluid.
Step-by-Step Protocol:
-
Cell Plating: Seed HEK-hDAT, HEK-hNET, or HEK-hSERT cells into a 96-well plate at an optimized density (e.g., 40,000-60,000 cells/well) and allow them to form a confluent monolayer overnight.[8][13]
-
Compound Pre-incubation: On the day of the assay, gently aspirate the growth medium. Wash the cells once with 100 µL of room temperature uptake buffer.
-
Add 50 µL of uptake buffer containing various concentrations of this compound (or vehicle/control inhibitor) to the wells. Incubate for 5-10 minutes at room temperature.[9]
-
Initiate Uptake: Initiate the transport reaction by adding 50 µL of uptake buffer containing the radiolabeled substrate (e.g., 200 nM [³H]-dopamine). The final substrate concentration should be near its Kₘ value for transport.
-
Incubation: Incubate at room temperature for a short, defined period that falls within the linear range of uptake (typically 1-5 minutes).[9] Causality Check: This short incubation time is critical to measure the initial rate of transport and prevent substrate saturation or efflux from confounding the results.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells 2-3 times with 150 µL of ice-cold uptake buffer. The cold temperature immediately halts transporter activity.
-
Cell Lysis: Lyse the cells by adding 100-200 µL of 1% SDS or a suitable lysis buffer to each well.
-
Measurement: Transfer the cell lysate from each well into a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine transporter-specific uptake by subtracting the non-specific uptake (wells with a potent inhibitor) from the total uptake (vehicle-only wells).
-
Calculate the percent inhibition for each concentration of this compound relative to the control (0% inhibition) and the maximal inhibitor (100% inhibition).
-
Plot percent inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
-
Protocol 3: Fluorescence-Based Neurotransmitter Uptake Assay
Principle: This modern, homogeneous assay format provides a high-throughput alternative to radiometric methods.[10][14] It utilizes a fluorescent substrate that mimics biogenic amines and is transported into the cell via MATs. A proprietary masking dye in the extracellular medium quenches the fluorescence of the substrate, so a signal is only generated once the substrate is sequestered inside the cell.[4][13][15] An inhibitor of the transporter will prevent the fluorescent substrate from entering the cell, resulting in a low fluorescence signal. This "mix-and-read" format is highly amenable to automation.[10]
Caption: Principle of the fluorescence-based uptake assay.
Materials:
-
Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[10][13] This includes the fluorescent substrate and masking dye.
-
Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: HBSS with 20mM HEPES, pH 7.4.
-
Test Compound and Control Inhibitors.
-
Apparatus: Fluorescence microplate reader capable of bottom-read mode.[4]
Step-by-Step Protocol:
-
Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay.[13]
-
Reagent Preparation: Prepare the Dye Solution by reconstituting the lyophilized fluorescent dye/masking dye mix in assay buffer as per the manufacturer's instructions.[13] Prepare serial dilutions of this compound and control inhibitors.
-
Compound Addition: Remove growth media from the cells. Add 25 µL/well (384-well format) or 100 µL/well (96-well format) of the diluted compound or controls to the plate.[13]
-
Dye Addition: Add an equal volume (25 µL or 100 µL) of the prepared Dye Solution to all wells.[13] This initiates the uptake reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a period recommended by the manufacturer (e.g., 30-60 minutes for endpoint mode).
-
Measurement: Read the fluorescence intensity on a microplate reader. The assay can be run in two modes:
-
Endpoint Mode: A single reading is taken after incubation. This is ideal for high-throughput screening (HTS).[10]
-
Kinetic Mode: The plate is read repeatedly over time (e.g., every 30 seconds for 30 minutes). This allows for the real-time monitoring of uptake and is valuable for mechanistic studies.[10][14]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate percent inhibition at each compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
-
Plot the data and perform a non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation and Validation
For robust and reliable results, every assay must be validated. Key parameters should be assessed and documented.
Table 1: Key Assay Validation Parameters
| Parameter | Description | Acceptance Criterion | Source |
| Z'-Factor | A measure of assay quality and suitability for HTS. It reflects the separation between positive and negative control signals. | Z' > 0.5 indicates an excellent assay. | [16] |
| Signal-to-Background | The ratio of the signal from the uninhibited control to the signal from the background (or maximally inhibited) control. | S/B > 3 is generally acceptable. | [16] |
| Precision | The closeness of agreement between independent test results. Measured as the coefficient of variation (%CV). | Intra-assay %CV < 15%; Inter-assay %CV < 20%. | [17] |
| Accuracy | The closeness of the measured value to a known true value. Can be assessed by spiking samples with known quantities of analyte. | Recovery of 80-120% is typically required. | [17] |
| Selectivity | The ability of the assay to measure the analyte of interest without interference from other substances in the sample matrix. | Confirmed by running assays on parental cell lines lacking the transporter. | [18] |
Table 2: Example Data Summary for this compound
| Assay Type | Target | Parameter | Result |
| Binding Assay | hDAT | Kᵢ (nM) | [Example Value] |
| Binding Assay | hNET | Kᵢ (nM) | [Example Value] |
| Binding Assay | hSERT | Kᵢ (nM) | [Example Value] |
| Uptake Assay | hDAT | IC₅₀ (nM) | [Example Value] |
| Uptake Assay | hNET | IC₅₀ (nM) | [Example Value] |
| Uptake Assay | hSERT | IC₅₀ (nM) | [Example Value] |
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the pharmacological characterization of this compound. By systematically employing both binding and functional assays, researchers can determine the compound's affinity, potency, and selectivity for the dopamine, norepinephrine, and serotonin transporters. The use of modern, fluorescence-based assays can accelerate initial screening, while classic radiometric methods provide a gold standard for mechanistic validation. Adherence to rigorous assay validation principles is paramount to ensure that the data generated is accurate, reproducible, and serves as a solid foundation for further drug development efforts.
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Elands, J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
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Sittampalam, G. S., et al., editors. (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Application Notes and Protocols for Antimicrobial Studies of N-(2,2-Diphenylethyl)-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Exploring a Novel Antimicrobial Candidate
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. N-(2,2-Diphenylethyl)-N-methylamine, a tertiary amine featuring a diphenyl ethyl scaffold, presents an intriguing candidate for investigation. While direct antimicrobial studies on this specific molecule are not extensively documented in publicly available literature, the chemical architecture suggests potential bioactivity. Structurally related compounds, such as diphenylamine derivatives, have demonstrated a range of biological activities, including antimicrobial and antifungal properties.[1][2] This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential antimicrobial agent, from foundational susceptibility testing to kinetic profiling.
Hypothesized Mechanism of Action
Based on the lipophilic nature of the diphenyl groups and the cationic potential of the tertiary amine, this compound may exert its antimicrobial effects through membrane disruption. It is hypothesized that the compound intercalates into the bacterial cell membrane, altering its fluidity and permeability. This disruption could lead to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death. This proposed mechanism is a common mode of action for cationic antimicrobial compounds.
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[3][5][6]
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth media[7]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3][8] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3][4]
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations for testing.[3]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 200 µL).
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no test compound.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
Positive Control: Wells containing a known antibiotic to ensure the assay is working correctly.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[3]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[11]
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile spreaders
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto nutrient agar plates.[10][11]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[9][10]
Time-Kill Kinetic Assay
The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a specific microorganism over time.[8][12] This assay helps to characterize the pharmacodynamic properties of the compound.[8]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
MHB or other appropriate broth
-
Sterile flasks or tubes
-
Nutrient agar plates
-
Sterile saline or PBS for dilutions
-
Timer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a starting concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Test Setup: Prepare flasks containing MHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the compound.
-
Inoculation and Sampling: Inoculate each flask with the prepared bacterial suspension. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto nutrient agar plates and incubate at 35-37°C for 18-24 hours.
-
Data Analysis: After incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][13]
Caption: Experimental workflow for the time-kill kinetic assay.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | Positive | |||
| Bacillus subtilis | Positive | |||
| Escherichia coli | Negative | |||
| Pseudomonas aeruginosa | Negative | |||
| Candida albicans | - | |||
| Aspergillus niger | - |
Table 2: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Conclusion and Future Directions
This guide provides a robust starting point for the comprehensive antimicrobial evaluation of this compound. The detailed protocols for MIC, MBC, and time-kill kinetic assays will enable researchers to generate reliable and reproducible data. Positive results from these initial screens would warrant further investigation into the compound's spectrum of activity against a broader panel of clinical isolates, including resistant strains. Subsequent studies could focus on elucidating the precise mechanism of action, evaluating cytotoxicity against mammalian cell lines to determine a therapeutic index, and exploring potential synergistic interactions with existing antibiotics.
References
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). protocols.io. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]
-
Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.). National Institutes of Health. [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
-
Time Kill Assay. (n.d.). Scribd. [Link]
-
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-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
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Protocol for the N-Methylation of 2,2-Diphenylethylamine: A Guide for Researchers
Introduction
The N-methylation of primary amines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's pharmacological profile, influencing properties such as potency, selectivity, metabolic stability, and bioavailability. 2,2-Diphenylethylamine serves as a valuable scaffold in medicinal chemistry, and its N-methylated derivatives are of considerable interest for the development of novel therapeutic agents.[2]
This application note provides a detailed guide for the N-methylation of 2,2-diphenylethylamine, targeting researchers, scientists, and professionals in drug development. We will explore various established methodologies, offering a comparative analysis to aid in the selection of the most suitable protocol for specific research needs. The cornerstone of this guide is a detailed, step-by-step protocol for the Eschweiler-Clarke reaction, a classic and reliable method for the exhaustive methylation of primary amines that notably avoids the formation of quaternary ammonium salts.[3][4] Additionally, alternative methylation strategies using traditional alkylating agents will be discussed, providing a comprehensive overview of the available synthetic routes.
Comparative Overview of Methylation Strategies
Several methods are available for the N-methylation of primary amines like 2,2-diphenylethylamine. The choice of method often depends on factors such as desired product (mono- vs. di-methylation), substrate sensitivity, available reagents, and scalability.
| Method | Methylating Agent(s) | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | 80-100 °C | High yield, avoids quaternization, uses inexpensive reagents.[4][5] | Requires heating, potential for side reactions if not controlled. |
| Reductive Amination | Formaldehyde | Various (e.g., NaBH₃CN, H₂/Catalyst) | Varies with reductant | Milder conditions possible, good functional group tolerance.[6] | May require specialized equipment (e.g., for hydrogenation). |
| Classical Alkylation | Methyl Iodide (MeI) | N/A (Base often required) | Room temp. to reflux | Can achieve mono-methylation with careful stoichiometry. | Risk of over-methylation (quaternary salt formation), MeI is toxic.[7] |
| Classical Alkylation | Dimethyl Sulfate (DMS) | N/A (Base often required) | Varies | Cost-effective and highly reactive methylating agent.[8] | Highly toxic and carcinogenic, requires careful handling.[8] |
| "Green" Methylation | Dimethyl Carbonate (DMC) | H₂/Catalyst | Varies | Environmentally benign C1 source.[9] | Often requires a transition-metal catalyst and H₂ gas.[9] |
| "Green" Methylation | Methanol | Transition Metal Catalyst | High Temperature | Utilizes an inexpensive and readily available C1 source.[10] | Requires a catalyst and often a strong base.[10] |
Detailed Protocol: N,N-Dimethylation via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and widely used method for the synthesis of tertiary amines from primary amines.[4][5] The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid. This process repeats to afford the dimethylated product. A key advantage is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4]
Experimental Workflow Diagram
Caption: Workflow for the Eschweiler-Clarke methylation.
Materials and Reagents
-
2,2-Diphenylethylamine
-
Formic acid (HCOOH, ~98-100%)
-
Formaldehyde (HCHO, ~37% aqueous solution)
-
Hydrochloric acid (HCl, 1 M)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-diphenylethylamine (1.0 eq).
-
Reagent Addition: To the amine, add formic acid (approximately 2.5-3.0 eq) followed by a 37% aqueous solution of formaldehyde (approximately 2.5-3.0 eq). The reaction is often exothermic, so addition may need to be controlled.
-
Heating: Heat the reaction mixture to 80-100 °C using a heating mantle or oil bath and stir vigorously for 12-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water and 1 M HCl to the flask.
-
Initial Extraction (optional): Transfer the acidic aqueous mixture to a separatory funnel and extract with dichloromethane to remove any non-basic organic impurities. Discard the organic layer.
-
Basification: Basify the aqueous layer to a pH greater than 11 by the slow addition of a concentrated sodium hydroxide solution. Ensure the mixture is cool during this process.
-
Product Extraction: Extract the basic aqueous layer with several portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-dimethyl-2,2-diphenylethylamine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Alternative Protocol: N-Monomethylation using Methyl Iodide
For applications requiring the N-monomethylated product, a more controlled approach is necessary. While the Eschweiler-Clarke reaction typically leads to exhaustive methylation, classical alkylation with a stoichiometric amount of a methylating agent can favor mono-alkylation. However, a mixture of starting material, mono-methylated, di-methylated, and even quaternary ammonium salt is a common outcome.[7]
Conceptual Workflow Diagram
Caption: Conceptual workflow for N-monomethylation.
Considerations for N-Monomethylation:
-
Stoichiometry: Precise control of the stoichiometry of methyl iodide (ideally 1.0 equivalent or slightly less) is crucial to minimize over-methylation.
-
Base: A non-nucleophilic base, such as potassium carbonate, is typically used to neutralize the HI formed during the reaction.
-
Reaction Conditions: The reaction is often performed at room temperature or with gentle heating.
-
Purification: Extensive purification by column chromatography is almost always necessary to separate the desired mono-methylated product from the starting material and di-methylated by-product. An alternative approach involves the N-trifluoroacetylation of the primary amine, followed by methylation and subsequent deprotection, which can provide higher yields of the monomethylated product.[11]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Formic Acid: Corrosive. Handle with care.
-
Formaldehyde: Toxic and a suspected carcinogen. Avoid inhalation of vapors.
-
Methyl Iodide and Dimethyl Sulfate: These are toxic, and in the case of dimethyl sulfate, a potent carcinogen.[8] Extreme caution should be exercised, and appropriate safety protocols must be strictly followed when handling these reagents.
Conclusion
The N-methylation of 2,2-diphenylethylamine can be effectively achieved through several synthetic routes. The Eschweiler-Clarke reaction stands out as a highly efficient and practical method for obtaining the N,N-dimethylated derivative, offering high yields and operational simplicity. For the synthesis of the N-monomethylated analog, careful control of stoichiometry with a classical alkylating agent or the use of protecting group strategies is recommended. The choice of protocol should be guided by the specific research objective, scale, and available resources.
References
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NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]
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Zhang, X., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. Available from: [Link]
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Berton, M., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(20), 5228-5236. Available from: [Link]
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Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(10), 12852-12858. Available from: [Link]
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ChemistNATE. (2019). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. Available from: [Link]
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Pike, V. W., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Molecules, 19(3), 3296-3318. Available from: [Link]
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Wang, D., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 13(1), 48. Available from: [Link]
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Borch, R. F., & Hassid, A. I. (1972). A rapid method of N-alkylation of amines. The Journal of Organic Chemistry, 37(10), 1673-1674. Available from: [Link]
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Li, H., et al. (2019). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available from: [Link]
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Hu, Y., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30043-30052. Available from: [Link]
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Reddy, K. L., et al. (2002). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 4(6), 979-981. Available from: [Link]
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Paul, R. C., et al. (1978). Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 16(8), 692-694. Available from: [Link]
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Da Silva, J. L., et al. (2002). Reductive methylation by aqueous formaldehyde and zinc a. ResearchGate. Available from: [Link]
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Al-Zoubi, R. M. (2019). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 23(14), 1546-1571. Available from: [Link]
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Chapman, N. B., & Williams, J. F. A. (1952). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society (Resumed), 5044-5049. Available from: [Link]
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Organic Syntheses. Ethylamine, N-methyl-. Available from: [Link]
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D'Souza, A. A., & Luniwal, A. (2016). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 9(1), 13. Available from: [Link]
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Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE. Available from: [Link]
-
ACS Publications. (2025). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. Available from: [Link]
-
McGill University. (2008). Epigenetics, DNA Methylation, and Chromatin Modifying Drugs. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Sciencemadness Discussion Board - methylation of nucleophilic HN- with methyl iodide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 9. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Emerging Potential of N-(2,2-Diphenylethyl)-N-methylamine in Medicinal Chemistry: A Guide for a Novel Scaffold
This document provides a comprehensive technical guide on the synthesis, potential applications, and investigational protocols for N-(2,2-Diphenylethyl)-N-methylamine. While direct research on this specific molecule is nascent, its structural features, rooted in the well-established 2-phenethylamine scaffold, suggest significant promise in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and drug development professionals interested in exploring this and related compounds.
Introduction: The Significance of the 2,2-Diphenylethylamine Moiety
The 2-phenethylamine framework is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] Its derivatives exhibit a wide spectrum of pharmacological activities. The presence of two phenyl groups on the ethylamine backbone, as seen in this compound, significantly increases lipophilicity, a key factor for blood-brain barrier penetration and interaction with hydrophobic binding pockets within CNS targets.[2] This diphenyl moiety is a feature of several successful CNS drugs, including the antihistamine and sedative Diphenhydramine, and the wakefulness-promoting agent Modafinil, underscoring the therapeutic potential of this structural motif.[2]
The addition of an N-methyl group can further modulate the pharmacological profile by altering basicity, steric hindrance, and metabolic stability, often leading to changes in receptor affinity and selectivity.[3]
Hypothesized Medicinal Chemistry Applications
Based on the extensive research on analogous 2-phenethylamine and diphenyl-containing compounds, this compound is a compelling candidate for investigation in several therapeutic areas:
-
Psychoactive and Neuroprotective Agents: The core scaffold is a valuable building block for developing agents that modulate neurological function.[2]
-
Monoamine Reuptake Inhibition: Many phenethylamines interact with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Inhibition of these transporters is a key mechanism for antidepressants and stimulants.
-
G-Protein Coupled Receptor (GPCR) Modulation: This class of compounds frequently exhibits affinity for various GPCRs, including adrenergic, dopaminergic, and serotonergic receptors, suggesting potential applications in treating psychiatric and neurological disorders.[4]
Synthesis of this compound
The synthesis of this compound can be readily achieved through reductive amination of its primary amine precursor, 2,2-diphenylethylamine. This method is widely applicable for the N-methylation of amines and offers good control over the reaction.[5][6]
Synthetic Workflow Diagram
Caption: Reductive amination workflow for this compound synthesis.
Detailed Synthesis Protocol
Materials:
-
2,2-Diphenylethylamine
-
Paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,2-diphenylethylamine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).
-
Addition of Aldehyde Source: Add paraformaldehyde (1.2 eq) to the stirred solution.
-
Introduction of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocols for Biological Evaluation
Given the structural similarity of this compound to known CNS-active agents, the following in vitro and in vivo assays are recommended for initial pharmacological characterization.
In Vitro Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of this compound for a panel of relevant GPCRs (e.g., dopamine D1-D5, serotonin 5-HT₁ₐ, 5-HT₂ₐ, adrenergic α₁, α₂, β₁, β₂) and monoamine transporters (DAT, SERT, NET).
General Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human recombinant receptor or transporter of interest.
-
Assay Buffer: Prepare an appropriate assay buffer specific to the target.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Citalopram for SERT) and increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.[1]
Objective: To determine the functional potency (IC₅₀) of this compound at DAT, SERT, and NET.
General Protocol:
-
Cell Culture: Use cell lines (e.g., HEK293) stably or transiently expressing the human DAT, SERT, or NET.
-
Assay Plate Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with increasing concentrations of this compound.
-
Initiation of Uptake: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]-Dopamine for DAT, [³H]-Serotonin for SERT, [³H]-Norepinephrine for NET).
-
Incubation: Incubate for a short period at a controlled temperature to allow for substrate uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.
In Vivo Assays
Initial in vivo studies should focus on assessing the general CNS activity and potential psychoactive properties of the compound.
Objective: To evaluate the effects of this compound on spontaneous locomotor activity and to assess its potential for producing stimulant, sedative, or anxiolytic-like effects.
General Protocol (Locomotor Activity):
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing room and the open-field arenas.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Behavioral Recording: Place the animals individually in the open-field arenas and record their activity using an automated tracking system for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
Data Presentation
All quantitative data from the assays described above should be presented in a clear and organized manner. An example of a data summary table is provided below.
| Target | Assay Type | Parameter | Value (e.g., nM or µM) |
| Dopamine D₂ Receptor | Radioligand Binding | Ki | Experimental Data |
| Serotonin Transporter | Radioligand Binding | Ki | Experimental Data |
| Dopamine Transporter | Uptake Inhibition | IC₅₀ | Experimental Data |
| Serotonin Transporter | Uptake Inhibition | IC₅₀ | Experimental Data |
| Norepinephrine Transporter | Uptake Inhibition | IC₅₀ | Experimental Data |
Conclusion and Future Directions
This compound represents a structurally intriguing molecule with a high potential for interacting with key CNS targets. The protocols outlined in this guide provide a robust framework for its synthesis and initial pharmacological characterization. Further investigation into its structure-activity relationships, through the synthesis and testing of analogs, will be crucial in elucidating its therapeutic potential and identifying lead compounds for further development.
References
-
N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. Available from: [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Available from: [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. Available from: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. Available from: [Link]
-
N-Methyl-1,2-diphenylethylamine hydrochloride - Organic Syntheses Procedure. Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
GPCR-radioligand binding assays - PubMed. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Monomethylation of primary amines: N-methyl-2-phenethylamine. Available from: [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available from: [Link]
-
Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PubMed Central. Available from: [Link]
-
Addiction Models in Rats and Mice - Inotiv. Available from: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available from: [Link]
Sources
- 1. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1084220C - Catalyst and technological process for methylamine production with methanol or dimethyl ether and ammonia - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,2-Diphenylethyl)-N-methylamine
Welcome to the dedicated technical support guide for the synthesis of N-(2,2-Diphenylethyl)-N-methylamine. This document is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to troubleshoot effectively, optimize your yield, and ensure the purity of your final product.
Synthesis Overview: The Reductive Amination Pathway
The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of 2,2-diphenylacetaldehyde with methylamine. This two-step, one-pot process first involves the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical and dictates the reaction conditions and potential side reactions. Sodium borohydride (NaBH₄) and its derivatives, like sodium triacetoxyborohydride (STAB), are frequently employed due to their selectivity and operational simplicity.
Below is a diagram illustrating the core transformation and a common side pathway.
Figure 1: Reductive amination pathway for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. The provided solutions are based on mechanistic principles and extensive laboratory experience.
| Issue ID | Problem Encountered | Potential Root Cause(s) | Recommended Corrective Action(s) |
| YLD-01 | Low Yield (<50%): Reaction appears stalled or incomplete. | 1. Inefficient Imine Formation: Insufficient removal of water, or unfavorable pH. 2. Deactivated Reducing Agent: Moisture contamination or degradation of the borohydride reagent. 3. Steric Hindrance: The bulky diphenyl groups can slow down both imine formation and reduction. | 1. Optimize Imine Formation: Add a drying agent like anhydrous MgSO₄ or molecular sieves. If using methylamine HCl, ensure the base used for neutralization does not make the solution too basic, which can inhibit imine formation. 2. Verify Reagent Activity: Use a fresh, unopened bottle of the reducing agent (e.g., NaBH₄ or STAB). Add the reducing agent portion-wise to control the reaction. 3. Increase Reaction Time/Temperature: Allow the aldehyde and amine to stir for 1-2 hours before adding the reducing agent. A modest increase in temperature (e.g., to 40 °C) may be beneficial, but monitor for side reactions. |
| PUR-01 | Presence of a significant byproduct identified as 2,2-Diphenylethanol. | Competitive Aldehyde Reduction: The reducing agent is reducing the starting aldehyde faster than the intermediate imine. This is common with powerful reducing agents like NaBH₄. | 1. Change Reducing Agent: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB). STAB is less reactive towards aldehydes and ketones but highly effective for reducing protonated imines, thus minimizing this side reaction. 2. Control Reagent Addition: Add the reducing agent slowly and at a lower temperature (0-5 °C) to favor the slower, more selective imine reduction pathway. |
| PUR-02 | Formation of a tertiary amine byproduct (N,N-dimethyl-2,2-diphenylethylamine). | Over-alkylation: The desired secondary amine product reacts with the starting aldehyde to form a new iminium ion, which is then reduced. This is more likely if there is an excess of aldehyde or if the reaction is run for an excessively long time at high temperatures. | 1. Stoichiometric Control: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to ensure the aldehyde is consumed and to outcompete the product amine for reaction. 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting aldehyde. Work up the reaction as soon as the starting material is consumed. |
| ISO-01 | Difficulty in isolating the product; formation of an oil instead of a solid. | 1. Residual Solvent: Incomplete removal of the reaction solvent. 2. Product is the Free Base: The free amine form may be an oil or low-melting solid at room temperature. 3. Impurity Depression: The presence of impurities is lowering the melting point. | 1. Ensure Complete Solvent Removal: Use a rotary evaporator followed by high vacuum to remove all traces of solvent. 2. Convert to a Salt: For easier handling, purification, and improved stability, convert the amine to its hydrochloride (HCl) salt by dissolving the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol. The salt typically precipitates as a crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reductive amination? A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and effectively dissolve the starting aldehyde. Methanol can also be used, especially with NaBH₄, but care must be taken as it can compete with the amine for reaction with the aldehyde to form an acetal. When using STAB, aprotic solvents like DCM or THF are preferred.
Q2: My starting material, 2,2-diphenylacetaldehyde, is unstable. How can I handle it? A2: 2,2-diphenylacetaldehyde is known to be susceptible to oxidation and self-condensation. It is best to use it immediately after purchase or purification. If storing, keep it under an inert atmosphere (Argon or Nitrogen) and refrigerated. For best results, consider generating it fresh in a preceding step and using it directly in the reductive amination without prolonged storage.
Q3: Can I use an aqueous solution of methylamine? A3: Yes, a 40% aqueous solution of methylamine is commonly used. However, the presence of water can hydrolyze the reducing agent (especially NaBH₄) and the intermediate imine. Therefore, it is crucial to allow sufficient time for imine formation before introducing the reducing agent. Using anhydrous methylamine (gas or in a solvent like THF) can provide a more controlled, anhydrous environment, potentially improving yields.
Q4: How do I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The aldehyde starting material will be less polar (higher Rf) than the amine product (lower Rf, may streak). Staining with potassium permanganate is effective for visualizing both the aldehyde and the amine. For more quantitative analysis, GC-MS can be used to track the disappearance of reactants and the appearance of products.
Recommended Experimental Protocol
This protocol is a robust starting point, utilizing STAB for improved selectivity.
Objective: To synthesize this compound via reductive amination.
Materials:
-
2,2-Diphenylacetaldehyde (1.0 eq)
-
Methylamine (40% in H₂O, 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
5% HCl solution
-
6M NaOH solution
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,2-diphenylacetaldehyde (1.0 eq) and dissolve it in dichloromethane (approx. 0.2 M concentration).
-
Amine Addition: Add the methylamine solution (1.5 eq) to the flask. Stir the mixture vigorously at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath to 0 °C. Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting aldehyde is no longer visible (typically 3-5 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free-base amine.
-
Purification (Optional Salt Formation):
-
Dissolve the crude oil in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether until precipitation ceases.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
References
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry. [Link]
-
Practical Organic Chemistry: Purification of Organic Compounds. Armarego, W. L. F., & Chai, C. L. L. (2012). Butterworth-Heinemann. [Link]
Technical Support Center: Purification of N-(2,2-Diphenylethyl)-N-methylamine
Welcome to the technical support center for the purification of N-(2,2-Diphenylethyl)-N-methylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this tertiary amine from reaction mixtures. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield.
Introduction: Understanding the Purification Challenges
This compound, a tertiary amine, presents a unique set of purification challenges primarily due to its basic nature and potential for complex reaction mixtures. Common issues include the removal of unreacted starting materials, catalysts, and various byproducts. The basicity of the amine nitrogen can lead to interactions with acidic purification media, such as silica gel, complicating chromatographic separations.[1][2] Furthermore, like many amines, it can be susceptible to oxidation, which may result in discolored impurities.[3]
This guide provides a structured approach to troubleshooting these common issues, leveraging established chemical principles to ensure a robust and reproducible purification process.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific problems you may encounter during the purification of this compound, offering detailed explanations and step-by-step protocols.
Issue 1: Poor Separation and Tailing during Silica Gel Chromatography
Question: I'm attempting to purify this compound using standard silica gel flash chromatography, but I'm observing significant tailing of my product spot on the TLC plate and poor separation on the column. What's causing this and how can I fix it?
Answer: This is a classic issue when purifying basic compounds like tertiary amines on acidic silica gel.[1] The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions. This leads to irreversible adsorption or slow elution, resulting in the characteristic tailing you're observing.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate). The TEA will compete with your product for binding to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Ammonia: For more polar solvent systems, a solution of ammonia in methanol (e.g., 2 M NH3 in MeOH) can be used as a component of the mobile phase.
-
-
Use of Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amine groups can provide a more inert surface for the purification of basic compounds, often leading to improved peak shape and separation.[1]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of amines, as it lacks the strong acidic sites that cause tailing.
-
Issue 2: Difficulty Removing Non-polar Impurities
Question: My reaction mixture contains several non-polar byproducts that are co-eluting with my desired this compound during chromatography. How can I effectively separate these?
Answer: When dealing with impurities of similar polarity to your product, a multi-pronged approach combining chemical and chromatographic techniques is often necessary.
Solutions:
-
Acid-Base Extraction: This is a powerful and highly recommended first step to separate your basic amine product from neutral or acidic impurities.[4][5][6] The principle relies on the differential solubility of the amine and its protonated salt form.[5]
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an aqueous acidic solution (e.g., 1 M HCl).[7][8] The basic this compound will be protonated to form the corresponding ammonium salt, which is soluble in the aqueous layer.[6] Non-polar, neutral impurities will remain in the organic layer.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Basify the aqueous layer by slowly adding a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the pH is basic (pH > 10).[7] This will deprotonate the ammonium salt, regenerating the free amine which will precipitate or form an oily layer.
-
Extract the free amine back into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction.
-
-
Reverse-Phase Chromatography: If non-polar impurities persist after acid-base extraction, reverse-phase chromatography can be an effective secondary purification step. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The non-polar impurities will be more strongly retained on the column than your more polar (in this context) amine product.
Issue 3: Product Discoloration (Yellow or Brown Hue)
Question: After purification and storage, my this compound has developed a yellow or brown color. Is this a sign of decomposition, and can it be reversed?
Answer: Discoloration of amines is a common issue and is often indicative of oxidation.[3] The tertiary amine can be susceptible to air oxidation, which is often accelerated by exposure to light, forming colored byproducts such as N-oxides.
Solutions:
-
Purification of Discolored Material:
-
Distillation under Reduced Pressure: If the amine is a liquid or a low-melting solid, vacuum distillation can be an effective method to separate it from non-volatile colored impurities.
-
Recrystallization: For solid amines, recrystallization from a suitable solvent can remove colored impurities.[9]
-
-
Prevention of Discoloration:
-
Inert Atmosphere: Handle and store the purified amine under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[3]
-
Light Protection: Store the compound in an amber-colored vial or a flask wrapped in aluminum foil to protect it from light.[3]
-
Degassed Solvents: When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
A1: For large-scale purification, a combination of acid-base extraction followed by crystallization is often the most efficient and cost-effective method. Chromatography can be expensive and time-consuming at a large scale. Crystallization of the free base or a salt form (e.g., the hydrochloride salt) can provide a high degree of purity.
Q2: Can I use recrystallization to purify my crude this compound?
A2: Yes, recrystallization can be a very effective purification technique, especially if your crude material is already relatively pure.[10][11] The key is to find a suitable solvent or solvent system in which the amine has high solubility at elevated temperatures and low solubility at room temperature or below.[10] Common solvents to screen include hexanes, ethyl acetate, isopropanol, and mixtures thereof.
Q3: How can I form the hydrochloride salt of this compound for purification?
A3: Formation of the hydrochloride salt is an excellent method for purification, as salts often have better crystalline properties than the free base.
Detailed Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified free base of this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
The resulting crystalline salt can be further purified by recrystallization if necessary.
Q4: My reaction was a reductive amination. What are the likely byproducts I need to remove?
A4: In a reductive amination synthesis of this compound, common byproducts can include unreacted starting materials (the corresponding ketone or aldehyde and methylamine), the intermediate imine, and potentially over-alkylated products. An acid-base extraction will effectively remove the neutral ketone/aldehyde starting material. Careful chromatography or crystallization will be needed to separate the desired tertiary amine from any secondary amine starting material or other amine byproducts.
Q5: What are the typical physical properties of this compound?
A5: Having an idea of the physical properties can aid in purification and characterization.
| Property | Value |
| Molecular Formula | C15H17N |
| Molecular Weight | 211.30 g/mol [12] |
| Appearance | Typically a colorless liquid or low-melting solid |
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
Reddit. (2024). Amine workup. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction? [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
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Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. [Link]
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Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
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Molbase. (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. [Link]
-
ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the... [Link]
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Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (n.d.).
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Patent 0037695. (1981). Methylamines purification process. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1,2-Diphenylethyl-N-methylamine. [Link]
-
Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]
-
ResearchGate. (n.d.). The structure identification of a diphenhydramine related impurity in methamphetamine. [Link]
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PMC. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. [Link]
-
Journal of Pharmacy & Pharmaceutical Sciences. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. [Link]
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PubChem. (n.d.). N-(1,2-Diphenylethyl)-1H-indole-3-methanamine. [Link]
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Technical Support Center: Synthesis of N-(2,2-Diphenylethyl)-N-methylamine
Welcome to the technical support center for the synthesis of N-(2,2-Diphenylethyl)-N-methylamine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side product formation, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the causal understanding needed to troubleshoot and refine your synthetic protocols effectively.
Troubleshooting Guide: Common Issues and Side Products
This section addresses specific problems you may encounter during the synthesis. Each entry details the likely cause of the issue and provides actionable solutions.
Question 1: My reaction is sluggish, and the primary impurity is unreacted 2,2-diphenylethylamine starting material. What is the cause?
Answer: This is a classic issue of incomplete methylation, most frequently encountered when employing the Eschweiler-Clarke reaction or similar N-methylation strategies.
Causality: The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[2][3] Incomplete conversion is typically due to:
-
Insufficient Reagents: The stoichiometry is critical. An inadequate amount of either formaldehyde or formic acid will lead to unreacted starting material. Excess reagents are almost always used to drive the reaction to completion.[1][2]
-
Suboptimal Temperature: The reaction generally requires heating to proceed at a reasonable rate, often to 80-100 °C.[2][4] Low temperatures can significantly slow the rate-determining hydride transfer step.
-
Premature Workup: The reaction may require several hours to reach completion. Halting the reaction prematurely will naturally result in a mixture of starting material and product.
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure at least 2-3 equivalents of both formaldehyde and formic acid are used relative to the starting amine.
-
Temperature Control: Maintain a reaction temperature of at least 80 °C, monitoring for the evolution of CO2 gas, which indicates the reaction is proceeding.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting amine before initiating workup. A simple TLC stain like ninhydrin can be very effective for visualizing the primary amine starting material.
Question 2: I've detected a significant impurity with a mass corresponding to an N,N-dimethylated product. How is this possible and how can I prevent it?
Answer: The formation of an N,N-dimethylated tertiary amine, N,N-dimethyl-2,2-diphenylethylamine, is a tell-tale sign of using a non-selective alkylation method, such as direct alkylation with a methyl halide (e.g., methyl iodide).
Causality: This phenomenon is often referred to as a "runaway reaction." The product of the first methylation, the secondary amine this compound, is typically more nucleophilic than the starting primary amine (2,2-diphenylethylamine). Consequently, it competes effectively for the alkylating agent, leading to a second methylation and the formation of the tertiary amine.[5] This process can even continue to form a quaternary ammonium salt, especially with a highly reactive methylating agent like methyl iodide.[5]
Prevention Strategy:
The most reliable way to prevent over-alkylation is to avoid direct alkylation with methyl halides. Instead, use a reductive amination method that is inherently self-limiting.
-
Recommended Method: Eschweiler-Clarke Reaction: This is the gold standard for controlled methylation. The mechanism proceeds via an iminium ion intermediate. A tertiary amine cannot form an iminium ion with formaldehyde under these conditions, so the reaction cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][6]
-
Alternative: Controlled Reductive Amination: React 2,2-diphenylacetaldehyde with a controlled amount of methylamine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This method also provides high selectivity for the secondary amine product.
Table 1: Comparison of Common N-Methylation Strategies
| Synthetic Route | Key Reagents | Common Side Products | Advantages | Disadvantages |
| Direct Alkylation | Methyl Iodide, K₂CO₃ | N,N-dimethylated amine, Quaternary salt | Simple reagents | Poor selectivity, high risk of over-alkylation[5] |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Unreacted starting amine, N-formyl derivative | Excellent selectivity, stops at tertiary amine[1] | Requires heating, potential for N-formyl impurity |
| Leuckart-Wallach | Ammonium formate or Formamide | N-formyl derivative, various amine byproducts[7] | Inexpensive reagents | Requires very high temperatures, often gives complex mixtures[8][9] |
| Reductive Amination | 2,2-diphenylacetaldehyde, CH₃NH₂, NaBH₃CN | 2,2-diphenylethanol | Mild conditions, good selectivity | Requires aldehyde starting material, more expensive reducing agents |
Question 3: My product is contaminated with an impurity that has a mass 28 amu higher than the starting amine, but it is not the desired N-methyl product. What is it?
Answer: This impurity is almost certainly the N-formyl-2,2-diphenylethylamine . Its formation is a known side reaction in both the Eschweiler-Clarke and Leuckart-Wallach reactions.
Causality:
-
In the Leuckart-Wallach reaction , the N-formyl derivative is a required intermediate. The reaction involves the reductive amination of a carbonyl with formamide or ammonium formate, which generates the N-formyl compound first. This intermediate must then be hydrolyzed (typically under acidic conditions) to yield the final amine.[8][10] Incomplete hydrolysis is the direct cause of this impurity.
-
In the Eschweiler-Clarke reaction , while the main pathway involves reduction of the iminium ion, a competing reaction can be the N-formylation of the amine by formic acid, especially if the hydride transfer is slow or conditions are not optimal.
Troubleshooting and Removal:
-
Ensure Complete Hydrolysis: If using a Leuckart-type reaction, the final acidic workup and hydrolysis step is crucial. Refluxing the crude product with aqueous HCl for several hours is often necessary to completely cleave the formyl group.[7]
-
Optimize Eschweiler-Clarke Conditions: Ensure a sufficient excess of formic acid is present to act as the hydride donor, favoring the reductive pathway over formylation.
-
Purification: If the N-formyl impurity is present in the final product, it can typically be removed by column chromatography. However, optimizing the reaction to prevent its formation is a more efficient strategy.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route offers the highest selectivity for this compound?
For converting the primary amine (2,2-diphenylethylamine) to the secondary amine, the Eschweiler-Clarke reaction is superior due to its self-limiting mechanism that prevents over-methylation.[1][4] If starting from the corresponding aldehyde (2,2-diphenylacetaldehyde), a direct reductive amination with methylamine using a selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is the preferred method for achieving high selectivity under mild conditions.
Q2: How can I best monitor the progress of my reaction?
A combination of techniques is recommended for robust monitoring:
-
TLC (Thin Layer Chromatography): Ideal for quick, qualitative checks. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate). The product will be less polar than the primary amine starting material. Staining with ninhydrin (for primary amines) or potassium permanganate can help visualize the spots.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. It is excellent for identifying impurities like over-methylated products or N-formyl derivatives by their mass.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile compounds and provides similar information to GC-MS.
Q3: What is the best method for purifying the final product?
The purification strategy depends on the nature of the impurities.
-
Acid-Base Extraction: Being a basic amine, the product can be effectively separated from neutral organic impurities. Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and extract with aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent, basified (e.g., with NaOH or NaHCO₃), and the free amine re-extracted into an organic solvent.
-
Silica Gel Column Chromatography: This is the most effective method for separating the desired secondary amine from both the more polar primary amine starting material and the less polar tertiary amine byproduct. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent peak tailing) is typically successful.
Visualized Workflows and Mechanisms
Synthetic Pathways Overview
The following diagram illustrates the two primary selective routes for synthesizing this compound.
Caption: Primary selective synthetic routes to the target compound.
Troubleshooting Logic for Impurities
This decision tree provides a logical path for identifying the source of common impurities based on analytical data.
Caption: A decision tree for diagnosing common synthesis byproducts.
References
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses Procedure. [Link]
-
Alexakis, A., Aujard, I., Kanger, T., & Mangeney, P. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses Procedure. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Molbase. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. [Link]
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Grokipedia. Leuckart reaction. [Link]
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Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
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Rhodium.ws. Secondary Amines by the Leuckart Synthesis. [Link]
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J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
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IOP Conference Series: Earth and Environmental Science. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]
-
Scribd. Leuckart Reaction | PDF | Amine. [Link]
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PrepChem.com. Synthesis of N-methyl-1,2-diphenylethylamine. [Link]
-
Ethylamine, N-methyl. Organic Syntheses Procedure. [Link]
-
ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
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Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
YouTube. Reductive Amination. [Link]
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PubChem. 1,2-Diphenylethyl-N-methylamine. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. 2,2-Diphenylethylamine. [Link]
- Google Patents. EP1171415A1 - Method of manufacturing alkylated diphenylamine compositions and products thereof.
-
University of Liverpool IT Services. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
- Google Patents.
-
ResearchGate. (PDF) Alkylation of N-Substituted 2-Phenylacetamides. [Link]
-
Semantic Scholar. Alkylation of N-substituted 2-phenylacetamides. [Link]
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Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
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National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
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PubChem. N,N-Diethyl-2-((2-hydroxy-2,2-diphenylacetyl)methylamino)-N-methylethanaminium. [Link]
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PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
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Technical Support Center: Troubleshooting Amine Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for amine alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of forming C-N bonds. Here, we address common challenges in a direct question-and-answer format, blending fundamental principles with field-proven solutions to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my amine alkylation reaction giving a mixture of products instead of the desired mono-alkylated amine?
A: This is the most common issue in direct N-alkylation and is caused by over-alkylation . The root cause is mechanistic: the mono-alkylated amine product (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2] This makes the product more reactive towards the alkylating agent than the starting material, leading to a "runaway" reaction that produces tertiary amines and even quaternary ammonium salts.[2][3] This creates a complex product mixture, often described as a "big f---ing mess" (BFM) in lab notebooks, which complicates purification.[2]
Q2: What are the primary mechanisms at play in amine alkylation?
A: The reaction of an amine with an alkyl halide primarily proceeds via a nucleophilic substitution mechanism. For primary and secondary amines reacting with primary or methyl halides, the SN2 pathway is dominant.[4] The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[5] For tertiary amines or with sterically hindered alkyl halides, an SN1 mechanism involving a carbocation intermediate may be possible, but SN2 is the most common pathway for productive alkylations.
Caption: SN2 mechanism for primary amine alkylation.
Q3: My reaction isn't starting. What are the first things I should check?
A: If you observe no reaction (i.e., only starting material is present), consider these factors:
-
Reactivity of the Alkyl Halide: The reactivity order is R-I > R-Br > R-Cl. Alkyl chlorides are often unreactive and may require harsh conditions or are unsuitable for many N-alkylations.[6] Consider switching to a bromide, iodide, or a more reactive sulfonate ester (e.g., tosylate, mesylate).[1]
-
Amine Basicity/Nucleophilicity: Aromatic amines (like aniline) are significantly less basic and nucleophilic than aliphatic amines because the lone pair is delocalized into the benzene ring. They may require more forcing conditions or catalytic methods.
-
Inappropriate Base: The base might not be strong enough to deprotonate the ammonium salt formed after the initial alkylation, preventing the amine from being regenerated as a nucleophile.
-
Temperature: Many alkylations are run at room temperature or slightly elevated temperatures. If your system is sluggish, gentle heating may be required. However, be aware that higher temperatures can also promote side reactions.[1][7]
Q4: What are common side reactions other than over-alkylation?
A: The main competing side reaction is elimination (E2) , which forms an alkene.[7] This is particularly problematic under the following conditions:
-
Sterically Hindered Reagents: Using a bulky alkyl halide (secondary or tertiary) or a sterically demanding amine increases the likelihood of elimination.[7]
-
Strong, Hindered Bases: Strong bases, especially non-nucleophilic ones like DBU or t-BuOK, can preferentially promote the E2 pathway.
-
Higher Temperatures: Elimination reactions are often favored entropically and become more competitive at higher temperatures.[7]
Q5: Are there better ways to make a mono-alkylated amine?
A: Absolutely. Given the inherent selectivity issues with direct alkylation, alternative methods are often superior for synthesizing secondary or tertiary amines.
-
Reductive Amination: This is one of the most popular and effective methods. It involves the reaction of an amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2][3] This method is highly selective and avoids over-alkylation.[8]
-
Gabriel Synthesis: This classic method is excellent for preparing primary amines by alkylating phthalimide, followed by hydrolysis. It completely avoids over-alkylation.[2]
-
Alkylation of Sulfonamides: An amine can be protected as a sulfonamide (e.g., nosyl or tosyl), which can be mono-alkylated and then deprotected to yield the secondary amine.
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Low Yield or Incomplete Conversion
Your reaction has stalled, leaving significant amounts of starting material, or the overall yield of the desired product is poor.
Caption: Decision workflow for troubleshooting low yields.
Step-by-Step Protocol: Optimizing a Stalled Reaction
-
Confirm Reagent Quality: Ensure your amine is pure and not partially oxidized. Solvents should be anhydrous, as water can interfere with the base and reaction intermediates.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[1]
-
Base Selection: The base's role is to neutralize the protonated amine formed during the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common and effective.[1][9] For sensitive substrates, a non-nucleophilic organic base like diisopropylethylamine (DIPEA or Hünig's base) can be used.
-
Temperature Adjustment: If the reaction is clean but slow at room temperature, consider increasing the temperature in 10-15 °C increments. Monitor for the appearance of side products. Reflux conditions are often reported for less reactive starting materials.[10]
| Parameter | Recommendation for Low Reactivity | Rationale |
| Alkylating Agent | R-I > R-Br > R-OTs > R-Cl | Iodide and tosylate are excellent leaving groups, increasing the SN2 reaction rate. Chlorides are often too unreactive.[6] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the amine.[1] |
| Base | K₂CO₃, Cs₂CO₃ | Effective and commonly used inorganic bases. Cesium carbonate is particularly effective due to the "cesium effect".[1][2] |
| Temperature | Start at RT, then heat to 40-80 °C | Increases reaction rate, but must be balanced against the risk of side reactions like elimination.[10] |
Problem 2: Significant Over-alkylation
You have successfully consumed your starting amine, but the product is a complex mixture of secondary, tertiary, and quaternary salts.
Step-by-Step Protocol: Achieving Selective Mono-Alkylation
-
Control Stoichiometry: Use a large excess (5-10 equivalents) of the starting amine relative to the alkylating agent. This statistically favors the alkylating agent reacting with the abundant starting amine rather than the newly formed product.[1][2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump over several hours. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of the product reacting further.[1]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA. This base is effective at deprotonation but is too bulky to compete as a nucleophile or promote quaternization.[7]
-
Monitor Closely: Track the reaction's progress carefully using TLC or LC-MS.[7] Stop the reaction as soon as the starting material is consumed or when the desired product concentration is maximized, before significant amounts of over-alkylated products form.
Problem 3: Elimination (E2) is the Major Pathway
You observe the formation of an alkene as the primary product instead of the desired alkylated amine.
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
Step-by-Step Protocol: Minimizing Elimination
-
Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature. Running the reaction at room temperature or even 0 °C can significantly favor substitution.
-
Use a Weaker, Less Hindered Base: Switch from a strong, bulky base (like potassium tert-butoxide) to a milder one (like sodium bicarbonate or potassium carbonate).[1][7] The goal is to have a base just strong enough to neutralize the generated acid without actively promoting proton abstraction from the alkyl chain.
-
Change the Alkyl Halide Structure: If possible, use a primary alkyl halide that is not branched at the beta-carbon (e.g., use 1-bromopropane instead of 1-bromo-2-methylpropane). This reduces steric hindrance and makes the E2 pathway less favorable.
-
Solvent Choice: Use a less polar solvent. Highly polar solvents can stabilize the transition state of the E2 reaction.
References
- Benchchem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions.
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Sykese. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]
-
Fiveable. (n.d.). Alkylation of amines Definition. Retrieved from [Link]
- Benchchem. (n.d.). Common side products in ethoxy(ethyl)amine N-alkylation reactions.
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Wisniewski, A. J., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amination. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
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Technical Support Center: Challenges in the Purification of Tertiary Amines
Welcome to the technical support center for tertiary amine purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these ubiquitous and vital compounds. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies. We will move beyond simple step-by-step instructions to a deeper understanding of the "why" behind each technique.
Troubleshooting Guides: A Technique-Focused Approach
Purifying tertiary amines presents a unique set of challenges primarily due to their basicity, polarity, and potential for instability. Below, we address common issues encountered with standard laboratory purification techniques in a question-and-answer format.
Section 1: Column Chromatography
Column chromatography is a workhorse technique, but the basic nature of amines often leads to frustrating complications when using standard silica gel.
Q1: My tertiary amine is streaking badly or showing a "tailing" peak on my silica gel column. What's happening and how do I fix it?
A: This is the most common issue and stems from a fundamental acid-base interaction. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic tertiary amine interacts strongly with these acidic sites, leading to a non-ideal elution profile (streaking) and, in some cases, irreversible adsorption or even degradation on the column.[1][2]
Causality & Solution: To achieve sharp, symmetrical peaks, you must mitigate this acid-base interaction. The solution is to make the stationary phase appear less acidic to your compound.
-
Mobile Phase Modification: The simplest approach is to add a small amount of a competing, volatile base to your eluent. This base will occupy the acidic sites on the silica, allowing your tertiary amine to elute without strong interaction.[2][3]
-
Recommended Modifiers:
-
Triethylamine (Et₃N): Typically added at 0.1-2% v/v.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., 0.5-5% of 7N NH₃/MeOH in DCM).[1]
-
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, changing your stationary phase is the next logical step.
-
Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, effectively neutralizing the acidic silanols and providing a more inert surface for amine purification.[1][2]
-
Basic Alumina: Alumina is basic and offers an excellent alternative to silica for purifying basic compounds.[4]
-
Reverse-Phase Chromatography: For many polar amines, C18 reverse-phase chromatography is a powerful option. By adjusting the mobile phase pH to be at least two units above the amine's pKa, the amine will be in its neutral, more lipophilic form, leading to better retention and separation.[2]
-
Q2: I've added triethylamine to my eluent, but my separation is still poor. What are my next steps?
A: While adding a competing base is often effective, it can sometimes reduce the resolving power of your system, especially if impurities are close in polarity to your product.
Causality & Solution: The triethylamine, while preventing streaking, alters the overall polarity and interactions on the column. If simple elution modification fails, a change in methodology is required.
-
Workflow Decision Tree:
Fig 1. Decision tree for advanced chromatography troubleshooting. -
Amine-Functionalized Silica: This is often the best next step as it directly addresses the root cause (acidic silica) while maintaining a normal-phase methodology. A simple gradient of ethyl acetate in hexanes is often sufficient for compounds that previously required complex, aggressive solvent mixtures.[1]
-
Reverse-Phase with pH Control: This technique separates based on hydrophobicity. By using a buffer to maintain a high pH (e.g., ammonium bicarbonate), your amine remains neutral and can be effectively separated from other components.[2]
Section 2: Acid-Base Extraction (Liquid-Liquid Extraction)
This classical technique leverages the basicity of tertiary amines to move them between organic and aqueous phases, offering a powerful method for separating them from neutral or acidic impurities.[5]
Q1: I'm performing an acidic wash to extract my tertiary amine, but a thick, stable emulsion has formed between the layers. How can I resolve this?
A: Emulsion formation is a frequent problem in liquid-liquid extraction, especially with complex reaction mixtures containing surfactant-like molecules.[6] Vigorous shaking increases the surface area between the two immiscible phases, creating a stable colloidal suspension.
Causality & Solution: To break an emulsion, you must change the physical properties of the phases to encourage separation.
-
Prevention is Key: Gently swirl or invert the separatory funnel rather than shaking it vigorously. This reduces the energy input that creates emulsions while still allowing for efficient extraction.[6]
-
Breaking the Emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[6]
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the colloidal particles.
-
Centrifugation: If the volume is manageable, centrifuging the mixture will provide a strong driving force for phase separation.
-
Q2: My product is acid-sensitive. How can I remove excess tertiary amine starting material without using a strong acid wash?
A: This is a critical consideration for protecting sensitive functional groups. Protonation is not the only way to render an amine water-soluble.
Causality & Solution: Certain metal ions form water-soluble coordination complexes with amines. Copper (II) sulfate is a classic and effective reagent for this purpose.[7]
-
Copper Sulfate Wash: Prepare a 10% aqueous solution of copper (II) sulfate. Wash the organic layer with this solution. The amine will complex with the copper ions and partition into the aqueous layer, which typically turns a deep blue or purple color.[8] Continue washing until the aqueous layer no longer changes color, indicating that all the amine has been removed.[7][8]
Section 3: Distillation
Distillation is ideal for purifying volatile liquid tertiary amines but is often complicated by high boiling points and thermal instability.
Q1: My tertiary amine has a very high boiling point (>200 °C) and appears to be decomposing upon heating. Is distillation still a viable option?
A: Yes, but not at atmospheric pressure. Heating organic compounds, especially amines, to high temperatures can cause decomposition.[9] Many amines are heat-sensitive.[10]
Causality & Solution: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By lowering the system pressure, you can lower the temperature required for boiling.
-
Vacuum Distillation: This is the standard method for purifying high-boiling or thermally sensitive compounds.[9] By applying a vacuum (typically 0.1-10 mmHg), the boiling point can be significantly reduced, often by more than 100 °C, allowing for safe distillation without decomposition. For many tertiary amines, this is the only viable distillation method.[10]
Section 4: Crystallization
Crystallization can provide material of very high purity. For amines, this is often best achieved by first forming a salt.
Q1: My tertiary amine is an oil and refuses to crystallize. How can I get a solid, crystalline product?
A: Many free-base amines are low-melting solids or oils, making direct crystallization difficult.[11] Converting the amine to a salt introduces ionic character and strong lattice forces, which dramatically improves the likelihood of crystallization.
Causality & Solution: The formation of a well-ordered crystal lattice is energetically favorable for salts. You can exploit this by forming a salt with an appropriate acid, crystallizing it, and then regenerating the free base if needed.
-
Salt Formation: Dissolve your crude amine in a suitable solvent (e.g., ethyl acetate, diethyl ether, or THF). Add a solution of an acid, such as HCl in dioxane or trichloroacetic acid (TCA), dropwise.[4][12] The ammonium salt will often precipitate directly.
-
Novel TCA Method: A recently developed technique uses trichloroacetic acid (TCA) to form a crystalline salt. A key advantage is that after filtering and washing the salt to remove impurities, the pure free amine can be recovered simply by gentle heating, which causes decarboxylation of the TCA to volatile chloroform and CO₂, leaving the pure amine behind. This avoids the need for a basic workup to regenerate the free base.[12]
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove primary and secondary amine impurities from my tertiary amine product?
A: This is a common challenge, as these species often arise from under-alkylation or side reactions.[13][14] They can be removed by leveraging differences in reactivity.
-
Adsorption: Primary and secondary amines are more polar and have N-H bonds, allowing them to bind more strongly to adsorbents like silica or alumina than the corresponding tertiary amine. A plug filtration or column chromatography can effectively remove them.[15]
-
Chemical Derivatization: Primary and secondary amines react with reagents like phthalic anhydride or tosyl chloride, while tertiary amines do not. The resulting derivatives (amides or sulfonamides) have very different polarities and can be easily separated by extraction or chromatography.
Q2: What are the best analytical techniques to confirm the purity of my final tertiary amine product?
A: A combination of techniques is always recommended for a comprehensive assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities if their signals are resolved from the product's signals.
-
Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry (MS): These are powerful separation techniques that can detect even trace-level impurities. The mass spectrometer provides molecular weight information, aiding in impurity identification. GC is particularly well-suited for volatile amines.[16]
-
FT-IR Spectroscopy: While tertiary amines lack the characteristic N-H stretches of primary and secondary amines, IR can be useful for confirming the absence of these impurities and other functional groups.[17]
Q3: My tertiary amine seems to be unstable over time, even after purification. What could be the cause?
A: Tertiary amines can be susceptible to oxidation. The lone pair on the nitrogen is susceptible to reaction with atmospheric oxygen, especially in the presence of light, to form N-oxides.
-
Proper Storage: Store purified tertiary amines under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (refrigerated or frozen) to minimize degradation.
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction for Tertiary Amine Purification
This protocol describes the separation of a tertiary amine from neutral and acidic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). The pH of the aqueous layer should be at least two units below the pKa of the amine to ensure complete protonation.[2][8]
-
Separation 1: Stopper the funnel, invert, and vent. Gently swirl or invert the funnel for 1-2 minutes. Allow the layers to separate. The protonated amine is now in the aqueous layer. The organic layer contains neutral and acidic impurities. Drain and save the aqueous layer. Discard the organic layer (or process it to recover other components).
-
Wash (Optional): Wash the collected aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities. Discard the organic wash.
-
Basification: Place the aqueous layer in a flask and cool it in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid Na₂CO₃) with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.[18]
-
Back Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent.
-
Separation 2: Swirl or invert to extract the free amine into the organic layer. Allow the layers to separate. Drain and save the organic layer.
-
Final Processing: Repeat the back extraction (Step 7) two more times, combining all organic layers. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified tertiary amine.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This protocol is ideal when standard silica fails due to strong product adsorption.
-
Column Selection: Choose an appropriately sized pre-packed amine-functionalized silica gel column based on your sample mass (typically a 1:30 to 1:100 sample-to-sorbent ratio).
-
Sample Loading: Dissolve your crude tertiary amine in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). If it is not fully soluble, add a small amount of the mobile phase. Alternatively, pre-adsorb the sample onto a small amount of silica gel for dry loading.
-
Eluent System: A simple, non-basic eluent system is typically effective. Start with a non-polar solvent like hexanes or heptane and elute with a gradient of a more polar solvent like ethyl acetate or MTBE.
-
Equilibration: Equilibrate the column with the initial, non-polar mobile phase (e.g., 100% hexanes) for at least 5 column volumes.
-
Elution: Load the sample onto the column and begin the elution. Run a gradient from 0% to 100% ethyl acetate in hexanes over 10-20 column volumes. The exact gradient will depend on the polarity of the target compound, as determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Purification Technique | Pros | Cons | Best For... |
| Acid-Base Extraction | Scalable, inexpensive, removes wide range of impurities. | Can form emulsions; not suitable for acid/base-sensitive compounds. | Removing neutral or acidic impurities; large-scale purification. |
| Normal-Phase Chromatography | High resolution for closely related compounds. | Strong amine adsorption on silica requires additives or special columns. | Small to medium scale purification of moderately polar amines. |
| Distillation | Excellent for removing non-volatile impurities. | Requires thermal stability; not effective for separating compounds with close boiling points. | Volatile, thermally stable liquid amines. |
| Crystallization (via Salt) | Can yield exceptionally pure material. | Finding suitable crystallization conditions can be difficult; requires an extra step to free the base. | Final purification step to obtain high-purity solid material. |
References
- US4661634A - Removal of impurities
-
Is there an easy way to purify organic amines? - Biotage. [Link]
- EP0007983A1 - Process for the purification of tertiary amines - Google P
- US3337630A - Process for the purification of amines - Google P
-
Amine workup : r/Chempros - Reddit. [Link]
-
Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]
-
Separation of Secondary Amine and Tertiary amine - Chromatography Forum. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. [Link]
-
Identification of Primary, Secondary, and Tertiary Amines - Unacademy. [Link]
-
What are the methods for identifying primary, secondary, and tertiary amines in chemistry? - Quora. [Link]
-
Analysis of primary, secondary and tertiary amines - Agilent. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]
-
Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
- US2377511A - Purification of amine reaction mixtures - Google P
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Amine purification - Chemistry - Science Forums. [Link]
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What are the chemical tests done to identify primary and secondary tertiary amine? - Quora. [Link]
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4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents - Scholaris. [Link]
-
Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. [Link]
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Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. [Link]
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Guide for crystallization . [Link]
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Tridodecylamine Purification : r/Chempros - Reddit. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. [Link]
- US4442306A - Production of tertiary amines - Google P
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Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines - MDPI. [Link]
-
(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. [Link]
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications. [Link]
-
The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
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THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND RELATED COMPOUNDS - PubMed. [Link]
-
preparation of amines - Chemguide. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film - MDPI. [Link]
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light . [Link]
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Technical Support Center: Preventing Over-alkylation in Amine Synthesis
Welcome to the Technical Support Center for amine synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in amine alkylation. Here, we delve into the root causes of over-alkylation and provide field-proven troubleshooting guides and FAQs to help you achieve clean, high-yield synthesis of your target amines.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in amine synthesis and why does it happen?
A1: Over-alkylation is a common side reaction where a primary or secondary amine reacts with an alkylating agent more than once, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][2] This occurs because the initially alkylated amine is often more nucleophilic than the starting amine.[2][3][4] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the newly formed secondary amine a more potent nucleophile than the primary amine from which it was formed.[1] This creates a "runaway" reaction that results in poor selectivity and a complex product mixture requiring challenging purification.[1][5]
Q2: I'm trying to synthesize a primary amine by direct alkylation of ammonia, but I'm getting a complex mixture of products. What should I do?
A2: Direct alkylation of ammonia to produce primary amines is notoriously difficult to control due to over-alkylation.[2][6][7] A much more effective and cleaner method is the Gabriel Synthesis .[2][8] This technique uses potassium phthalimide as an ammonia surrogate. The phthalimide nitrogen, after deprotonation, acts as a nucleophile to attack an alkyl halide. The resulting N-alkylated phthalimide is no longer nucleophilic, which effectively prevents any further alkylation.[9] The desired primary amine is then released in a final step, typically through hydrazinolysis.[2][9]
Q3: What is the most reliable method for selectively preparing a secondary amine from a primary amine?
A3: For controlled and selective mono-alkylation of a primary amine to a secondary amine, Reductive Amination is the superior method.[2][10] This process involves two steps, often performed in a single pot:
-
Reaction of the primary amine with an aldehyde or ketone to form an imine intermediate.
-
Reduction of the imine to the target secondary amine.[2][10]
This method avoids the problem of the product being more reactive than the starting material, offering excellent control over the degree of alkylation.[10]
Q4: How do protecting groups help prevent over-alkylation?
A4: Protecting groups temporarily block the amine's reactive N-H bond by converting it into a less nucleophilic functional group, such as an amide or a carbamate.[2][11][12] This prevents the amine from undergoing further alkylation reactions. After other desired chemical transformations in the molecule are completed, the protecting group can be selectively removed to regenerate the free amine.[13]
Troubleshooting Guides
Problem: My direct alkylation of a primary amine yields a mixture of secondary, tertiary, and quaternary ammonium salts.
This is a classic sign of uncontrolled over-alkylation. The workflow below provides a logical approach to troubleshooting this common issue.
Caption: Decision workflow for troubleshooting over-alkylation.
1. Stoichiometric Control
-
Cause : When the alkylating agent and amine are in near-stoichiometric amounts, the more nucleophilic product successfully competes for the alkylating agent.
-
Solution : Use a large excess of the starting amine (e.g., 5-10 equivalents) relative to the alkylating agent.[14] This statistically favors the reaction of the alkylating agent with the more abundant starting amine.[15]
-
Protocol :
-
Dissolve the alkylating agent in a suitable solvent (e.g., acetonitrile, DMF).
-
In a separate flask, dissolve a 5- to 10-fold molar excess of the primary amine in the same solvent.
-
Slowly add the alkylating agent solution to the amine solution at a controlled temperature (start at room temperature). Slow addition helps maintain a low concentration of the electrophile, further minimizing over-alkylation.[16]
-
Monitor the reaction by TLC or LC-MS.
-
2. Optimize Reaction Conditions
-
Cause : Reaction parameters such as solvent, temperature, and base can significantly influence selectivity.
-
Solution : Systematically vary these parameters. Polar aprotic solvents like DMF or DMSO often facilitate SN2 reactions.[16] Lowering the temperature can sometimes improve selectivity by reducing the rate of the second alkylation. The choice of base is also critical; a non-nucleophilic, hindered base can deprotonate the amine without competing in the alkylation.[16]
-
Comparative Data :
Parameter Condition A (Low Selectivity) Condition B (Improved Selectivity) Rationale for Improvement Amine:Halide Ratio 1.2 : 1 10 : 1 Statistical advantage for mono-alkylation.[15] Temperature 80 °C 25 °C Reduces the rate of competing over-alkylation reaction. Solvent Toluene (non-polar) Acetonitrile (polar aprotic) Better solvation of the transition state for SN2. | Base | Triethylamine | Cesium Carbonate | Cesium bases can promote selective mono-N-alkylation.[17] |
3. Alternative Synthetic Routes
If optimizing reaction conditions is insufficient, switching to a more inherently selective method is the most robust solution.
Method 1: Reductive Amination
This is the most widely recommended method for the controlled synthesis of secondary and tertiary amines.[10][18]
Sources
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- 18. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(2,2-Diphenylethyl)-N-methylamine Degradation Product Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of N-(2,2-Diphenylethyl)-N-methylamine and its degradation products. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and actionable protocols to navigate the complexities of stability testing for this molecule. Our goal is to equip you with the necessary knowledge to anticipate degradation pathways, develop robust analytical methods, and troubleshoot common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and analysis of this compound.
Q1: What are the primary, theoretically-possible degradation pathways for this compound?
A1: The chemical structure of this compound, which features a tertiary amine and two phenyl groups, suggests several potential degradation pathways under stress conditions. Understanding these is crucial for designing stability-indicating methods.[1] The most probable pathways are:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide . This is a common degradation pathway for amine-containing compounds.[1]
-
N-Demethylation: The removal of the N-methyl group is a well-documented degradation and metabolic pathway for many pharmaceuticals.[2][3] This would result in the formation of the secondary amine, N-(2,2-Diphenylethyl)amine .
-
Oxidative Deamination: More aggressive oxidative conditions could potentially lead to cleavage at the C-N bond, resulting in the formation of benzophenone and methylamine .
-
Photolytic Degradation: Aromatic compounds can be sensitive to light.[4] UV exposure could catalyze the formation of radical species, leading to a complex mixture of degradation products, including potential C-C bond cleavage or ring modifications.
Sources
Technical Support Center: Stability of N-(2,2-Diphenylethyl)-N-methylamine in Solution
Welcome to the technical support guide for N-(2,2-Diphenylethyl)-N-methylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As a secondary amine with bulky aromatic substituents, this compound presents a unique stability profile that requires careful consideration during experimental design, execution, and storage.
This guide moves beyond simple procedural steps to explain the underlying chemical principles governing the compound's stability. By understanding the "why" behind the "how," you can proactively mitigate degradation, ensure the integrity of your results, and accelerate your research and development timelines.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Common Stability Issues
This section addresses specific experimental observations that may indicate degradation of this compound. Each issue is followed by an analysis of potential causes and actionable, step-by-step protocols for resolution.
Issue 1: I'm observing a progressive loss of the parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis over time.
Potential Cause: This is a classic sign of chemical degradation. For a secondary amine like this compound, the primary culprits are oxidation and the formation of N-nitrosamine impurities, especially if nitrite sources are present.
Diagnostic & Resolution Workflow:
-
Step 1: Characterize the Degradants. Use a high-resolution mass spectrometry technique (e.g., LC-MS/MS or LC-QTOF) to obtain accurate mass data for the new peaks. This is the most critical step in identifying the degradation pathway.
-
An increase in mass of ~16 amu could suggest oxidation (e.g., formation of a hydroxylamine or N-oxide).
-
An increase in mass of ~29 amu (addition of -NO group, loss of H) is a strong indicator of nitrosamine formation.
-
A decrease in mass could indicate dealkylation.
-
-
Step 2: Investigate for Oxidative Degradation. Oxidation is a common pathway for amines and can be accelerated by air, light, and trace metal ions.[1]
-
Protocol: Prepare a fresh solution of your compound in your experimental solvent and divide it into two portions. Sparge one portion with an inert gas (argon or nitrogen) for 15-20 minutes and maintain it under an inert headspace. Leave the other portion exposed to air. Analyze both samples by HPLC at regular intervals (e.g., T=0, 2, 8, 24 hours). A significantly slower rate of degradation in the inerted sample points to oxidation.
-
Mitigation:
-
Always use de-gassed solvents for preparing stock solutions and experimental media.
-
If the application allows, add an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid at a low concentration (e.g., 0.01-0.1%).
-
Store stock solutions under an inert atmosphere (N₂ or Ar) in amber vials to protect from light.
-
-
-
Step 3: Screen for N-Nitrosamine Formation. This is a critical stability and safety concern. N-nitrosamines form from the reaction of a secondary amine with a nitrosating agent, most commonly derived from nitrite (NO₂⁻) under acidic conditions.[2][3] Nitrite can be an impurity in excipients, reagents, or even leach from packaging materials.[1]
-
Protocol: Analyze your solution using a highly sensitive method like LC-MS/MS with a validated procedure for nitrosamine detection. If a potential nitrosamine is detected, perform a forced degradation study. Treat a solution of your compound with a small amount of sodium nitrite (NaNO₂) under mild acidic conditions (e.g., pH 3-4) and monitor for the formation of the suspected peak. This helps confirm its identity.
-
Mitigation:
-
Issue 2: My stock solution has developed a yellow or brownish tint upon storage.
Potential Cause: Color formation in amine solutions is often linked to oxidation or photodegradation. Aromatic amines, in particular, can form colored oxidation products.[5] Atmospheric oxidation can lead to the formation of complex radical-mediated products.[6]
Diagnostic & Resolution Workflow:
-
Step 1: Rule out Photodegradation. The diphenylethyl moiety contains aromatic rings, making the compound susceptible to degradation upon exposure to light, especially UV light.[7][8]
-
Protocol: Prepare two identical fresh solutions. Wrap one vial completely in aluminum foil to protect it from light, and expose the other to ambient lab lighting conditions. Compare the color and purity (via HPLC) of the two solutions after 24-48 hours. If the light-exposed sample shows discoloration and/or more degradation, photodegradation is a contributing factor.
-
Mitigation: Always store stock solutions and handle the compound in amber glass vials or by wrapping containers in foil. Minimize exposure to direct sunlight or strong fluorescent lighting.
-
-
Step 2: Assess Impact of Solvent. Certain organic solvents can increase the rate of thermal degradation compared to aqueous solutions.[9][10]
-
Protocol: If using an organic solvent, prepare a parallel solution in a different solvent system (e.g., switching from methanol to acetonitrile or a buffered aqueous solution) and compare the rate of color change under identical storage conditions.
-
Mitigation: Select solvents known for better stability profiles. For long-term storage, consider storing the compound as a solid or as a frozen aliquot of a solution prepared in a non-reactive solvent.
-
Issue 3: I'm seeing poor recovery and inconsistent results when working in acidic or basic buffered solutions.
Potential Cause: The stability of this compound is highly pH-dependent. Extreme pH values can catalyze specific degradation pathways.[11]
Diagnostic & Resolution Workflow:
-
Step 1: Perform a pH Profile Study. Understanding how pH affects stability is crucial for developing robust formulations and assays.
-
Protocol: Prepare a series of solutions in buffers across a relevant pH range (e.g., pH 3, 5, 7, 9). Incubate these solutions at a controlled temperature (e.g., 40 °C) and analyze the purity at set time points. This will identify the pH range of maximum stability.
-
Analysis:
-
Acidic pH (e.g., < 5): As mentioned, this can significantly accelerate the formation of N-nitrosamines if nitrite is present.[2][3]
-
Alkaline pH (e.g., > 8): While often better for preventing nitrosamine formation from nitrite, high pH can sometimes promote oxidation or other base-catalyzed degradation pathways.[7][12] Some studies show that nitrosation can still occur at alkaline pH through different reactive nitrogen species like peroxynitrite.[13]
-
-
-
Step 2: Optimize Buffer and Formulation.
-
Mitigation: Based on the pH profile study, select a buffer system that maintains the pH in the most stable range. For most secondary amines, a neutral or slightly basic pH (7.0-8.5) is often a good starting point to balance different degradation risks. Ensure the chosen buffer components do not catalyze degradation. For example, phosphate buffers are generally inert, whereas some buffers containing carboxylates could potentially participate in reactions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound? A: For short-term use, high-purity DMSO or ethanol are common choices. For longer-term storage, it is critical to use anhydrous solvents to minimize water-mediated degradation. Based on general amine stability, acetonitrile may be preferable to methanol as it is less reactive. All solvents should be de-gassed to remove dissolved oxygen.[14]
Q2: How should I store my stock solutions? A: For maximum stability, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored under an inert atmosphere (argon or nitrogen) in tightly sealed amber glass vials.[5]
Q3: My experiment requires an acidic mobile phase for HPLC. How can I minimize on-column degradation? A: Keep the autosampler temperature low (e.g., 4°C) to reduce the time the sample spends in the acidic environment at room temperature. Ensure your run times are as short as possible while still achieving good separation. If you suspect on-column degradation, compare the chromatogram of a sample injected immediately after preparation to one that has been sitting in the autosampler for several hours.
Q4: What are the primary degradation products I should be looking for? A: Based on the structure, the most probable degradation products are:
-
N-nitroso-(2,2-Diphenylethyl)-N-methylamine: A critical process impurity formed in the presence of nitrosating agents.[3][4]
-
This compound N-oxide: A common product of amine oxidation.[1][15]
-
Formaldehyde and 2,2-Diphenylethanamine: Potential products of N-demethylation, another oxidative pathway.[16]
Q5: Are there any incompatible materials I should avoid? A: Yes. Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Also, be mindful of potential sources of nitrite contamination, which can be found in some reagents, water, and excipients.[1]
Part 3: Data Summaries & Experimental Protocols
Table 1: Illustrative pH-Dependent Degradation Profile
(Note: This data is illustrative, based on typical amine behavior, and should be confirmed experimentally for this compound)
| pH of Solution | Temperature | Duration | % Degradation (Illustrative) | Primary Degradation Pathway (Hypothesized) |
| 3.0 | 40 °C | 24 hours | 15% | N-Nitrosamine Formation (if nitrite present) |
| 5.0 | 40 °C | 24 hours | 5% | Mixed-mode (Oxidation, Hydrolysis) |
| 7.4 | 40 °C | 24 hours | < 1% | Minimal Degradation |
| 9.0 | 40 °C | 24 hours | 3% | Oxidation |
Protocol 1: Forced Degradation Study for Pathway Elucidation
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and validate the stability-indicating nature of an analytical method.[1][17][18]
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Add 1N HCl to a sample aliquot to a final concentration of 0.1N HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Add 1N NaOH to a sample aliquot to a final concentration of 0.1N NaOH. Heat at 60°C for 8 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to a sample aliquot to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample aliquot (solid and in solution) in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a sample aliquot in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV/MS method alongside a non-stressed control sample. The goal is to achieve 5-20% degradation of the main compound.[17]
Part 4: Visualizing Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on established chemical principles for secondary amines.
Caption: N-Nitrosamine formation pathway.
References
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ResolveMass Laboratories Inc. Nitrosamine formation mechanism from Nitrates and Amines. [Link]
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Kirsch, M., Korth, H. G., Sustmann, R., & de Groot, H. (2001). Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species. PubMed. [Link]
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Shao, R., & Strazisar, B. R. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
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Shinde, V. (2020). Chemistry for The Formation of Nitrosamines. Veeprho. [Link]
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JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Journal of Visualized Experiments. [Link]
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ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
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ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
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Unknown Source. Oxidation of Secondary and Primary Amines. SlideShare. [Link]
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Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]
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Rosen, W., & Green, D. T. (1974). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
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Vevelstad, S. J., Eide-Haugmo, I., da Silva, E. F., & Svendsen, H. F. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]
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Morken, A. K., Pedersen, S., Fytianos, G., & Svendsen, H. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]
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Gunanathan, C., & Milstein, D. (2013). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. [Link]
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Idem, R., & Tontiwachwuthikul, P. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]
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Sharma, D., & Singh, G. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
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MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
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NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]
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ResearchGate. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. ResearchGate. [Link]
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Mondal, M. K., & Mandal, B. (2016). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]
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Reddy, K. R., & Kumar, A. (2017). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PubMed Central. [Link]
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Plys, A. G. (2013). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]
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Magari, R. T. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Drug Discovery & Development. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
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Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
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Symbiosis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Nielsen, C. J., D'Anna, B., Dye, C., Graus, M., & Karl, M. (2011). Atmospheric Degradation of Amines (ADA). NILU. [Link]
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UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]
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Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central. [Link]
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lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. [Link]
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Macfarlane, G. T., & Allison, C. (1989). Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. PubMed Central. [Link]
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Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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PubMed. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]
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removing unreacted starting materials from N-(2,2-Diphenylethyl)-N-methylamine
Welcome to the technical support center for the purification of N-(2,2-Diphenylethyl)-N-methylamine. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating this compound with high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Understanding the Purification Challenge
The primary challenge in purifying this compound lies in its basic nature and its structural similarity to potential unreacted starting materials. The optimal purification strategy depends directly on the synthetic route employed. The most common synthesis is the reductive amination of diphenylacetaldehyde with methylamine.[1][2][3] This method is favored for its efficiency and is often performed as a one-pot reaction.[1]
This guide will focus on purification challenges arising from this synthetic route, where the main impurities are unreacted diphenylacetaldehyde (a neutral aldehyde) and excess methylamine (a volatile primary amine).
Table 1: Physical Properties of Key Compounds
| Compound | Formula | M.W. ( g/mol ) | Form | Boiling Point (°C) | Key Characteristic |
| This compound (Product) | C₁₅H₁₇N | 211.31[4][5][6] | - | - | Basic Secondary Amine |
| Diphenylacetaldehyde (Starting Material) | C₁₄H₁₂O | 196.24[7][8][9] | Liquid[7][9] | 315[7][9] | Neutral Aldehyde |
| 2,2-Diphenylethylamine (Potential Starting Material) | C₁₄H₁₅N | 197.28[10][11] | Solid | 170 (at 11 Torr)[12] | Basic Primary Amine |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective first step for purifying my crude product?
A: The first and most powerful step is an acid-base extraction . This technique leverages the basicity of the amine product to separate it from neutral organic impurities, such as unreacted diphenylacetaldehyde. By washing the crude mixture (dissolved in an organic solvent like diethyl ether or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt.[13][14][15] The neutral aldehyde remains in the organic layer, allowing for a clean separation.[16]
Q2: My TLC plate shows a streak instead of a clean spot for my product. What's wrong?
A: Streaking is a very common issue when running amines on standard silica gel TLC plates. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[17][18] These acidic sites can strongly and sometimes irreversibly interact with basic amines, causing the compound to "streak" up the plate rather than eluting as a compact spot.[17][18][19]
-
Quick Fix: To resolve this, add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your TLC eluent (e.g., ethyl acetate/hexane). The TEA will compete with your product for the acidic sites on the silica, allowing for proper elution.[17]
Q3: I've performed an acid-base extraction, but my product is still not pure. What should I do next?
A: If impurities persist after extraction, flash column chromatography is the next logical step. Given the basic nature of the product, you have two primary options:
-
Standard Silica Gel with Modified Eluent: Use a standard silica gel column but add 0.5-2% triethylamine to your solvent system (e.g., a gradient of ethyl acetate in hexanes). This prevents the streaking described in Q2.[17][19]
-
Amine-Functionalized Silica: For particularly challenging separations, using a commercially available amine-functionalized silica (KP-NH) column can provide excellent results without needing to add a base to the mobile phase.[17][19]
Q4: How do I remove residual water and salts from my final product after the workup?
A: After basifying the aqueous layer to recover your amine, you will extract it back into an organic solvent. This organic layer will be saturated with water and may contain dissolved inorganic salts.
-
Step 1: Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine helps to break up emulsions and draws water out of the organic layer.
-
Step 2: Drying Agent: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Step 3: Filtration & Evaporation: Filter away the drying agent and remove the solvent using a rotary evaporator to yield the purified product.
Section 3: Troubleshooting and Detailed Protocols
Guide 1: Removing Unreacted Diphenylacetaldehyde
This is the most common purification task for this synthesis. The aldehyde is neutral, non-polar, and has a high boiling point, making acid-base extraction the ideal method.
Protocol 1: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether). Ensure the solvent is immiscible with water.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing the neutral aldehyde, while the bottom aqueous layer contains the protonated amine salt (N-(2,2-Diphenylethyl)-N-methylammonium chloride).[13][14]
-
Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete transfer, wash the organic layer two more times with smaller portions of 1M HCl (e.g., 2 x 50 mL) and combine all aqueous extracts. The organic layer containing the aldehyde can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), while stirring until the solution is basic (pH > 10, check with pH paper).[14] The amine will deprotonate and may precipitate or form an oil.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (e.g., 3 x 75 mL of diethyl ether).
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Workflow Visualization
Caption: Acid-Base Extraction Workflow
Guide 2: Purification via Column Chromatography
Use this method if impurities remain after extraction, or if you are separating the product from a similar basic compound (e.g., unreacted 2,2-diphenylethylamine from an alternative synthesis).
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane). Crucially, add ~1% triethylamine (TEA) to the solvent mixture to prevent streaking. Aim for an Rf value of ~0.3 for the product spot.
-
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., Hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent (gradient elution). Remember to include 1% TEA in all your elution solvents.
-
Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and TEA via rotary evaporation to obtain the final product.
Purification Strategy Logic
Caption: Purification Strategy Decision Tree
Section 4: References
-
2,2-Diphenylethylamine - ChemBK. (2024). Retrieved from [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved from [Link]
-
2,2-Diphenylethylamine. (n.d.). PubChem. Retrieved from [Link]
-
Diphenylacetaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
-
Purification of secondary alkyl amines. (1975). Google Patents. Retrieved from
-
Liquid/liquid Extraction. (n.d.). Retrieved from [Link]
-
Separation and purification of secondary alkyl primary amines. (1969). Google Patents. Retrieved from
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. Retrieved from [Link]
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Why Do Amines Adhere To Silica Gel Columns? (2024). YouTube. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
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Process for preparation of secondary amine. (1988). Google Patents. Retrieved from
-
Acid-Base Extraction of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Phenylacetaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Selective and Waste-Free Isolation of High Purity Primary Amines. (2021). ResearchGate. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. (n.d.). Organic Syntheses. Retrieved from [Link]
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N-Methyl-1,2-diphenylethylamine hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. (n.d.). Mol-Instincts. Retrieved from [Link]
-
1,2-Diphenylethyl-N-methylamine. (n.d.). PubChem. Retrieved from [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Reductive Amination. (2013). YouTube. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
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Remove Sticky Reagents. (n.d.). Retrieved from [Link]
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Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Method for removing unreacted electrophiles from a reaction mixture. (1997). Google Patents. Retrieved from
-
How can I remove color from my reaction product? (2023). Biotage. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(2,2-Diphenylethyl)-N-methylamine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is the bedrock upon which the quality, safety, and efficacy of a drug product are built. For a novel entity such as N-(2,2-Diphenylethyl)-N-methylamine, establishing robust and reliable analytical procedures is a critical first step, whether it is being investigated as a potential active pharmaceutical ingredient (API), a significant impurity, or a key intermediate. This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation, grounded in scientific principles and regulatory expectations.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will navigate the complexities of this process for this compound, a secondary amine with a distinct diphenyl structure. We will explore the nuances of method selection and the intricacies of validation, adhering to the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4]
Understanding the Analyte: this compound
This compound (Molecular Formula: C₁₅H₁₇N, Molecular Weight: 211.30 g/mol ) is a secondary amine characterized by a diphenylethyl scaffold.[5][6] Its structural features—a secondary amine group and bulky hydrophobic phenyl rings—present specific challenges and opportunities for analytical method development. The amine group provides a site for derivatization, while the phenyl groups offer chromophores for UV detection. The overall non-polar nature of the molecule suggests good solubility in organic solvents, influencing the choice of chromatographic conditions.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a pivotal decision driven by the intended purpose of the method—be it for identification, impurity profiling, or quantitative assay. For this compound, three primary techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering versatility and high-resolution separations.[7][8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most probable choice for both assay and impurity determination.
Causality of Experimental Choices:
-
Column Chemistry: A C18 or C8 column is a logical starting point due to the hydrophobic nature of the analyte. The phenyl groups will interact strongly with the non-polar stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is standard. The pH of the aqueous phase should be controlled to ensure consistent ionization of the secondary amine, thereby achieving reproducible retention times.
-
Detection: The phenyl groups in the molecule will provide UV absorbance, making a UV detector a suitable and cost-effective choice. For lower concentrations, or if the chromophore is weak, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance sensitivity.[1]
Pre-column Derivatization: Due to the absence of a strong native chromophore, derivatization can significantly improve detection limits.[1][10] Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the secondary amine to yield a highly fluorescent derivative, allowing for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the molecular weight of this compound, it is likely amenable to GC analysis, potentially after derivatization to increase volatility and improve peak shape.
Causality of Experimental Choices:
-
Derivatization: While some secondary amines can be analyzed directly, derivatization with reagents like benzenesulfonyl chloride can reduce polarity and improve chromatographic performance.[2]
-
Column Selection: A low-to-mid-polarity column, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice for separating the analyte from potential impurities.
-
Detection: Mass spectrometry provides high specificity and structural information, which is invaluable for peak identification and purity assessments.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume. For this compound, which is a basic compound, CE can be an effective alternative to HPLC and GC.
Causality of Experimental Choices:
-
Separation Mode: Capillary Zone Electrophoresis (CZE) would be the primary mode, separating ions based on their electrophoretic mobility.
-
Buffer System: The choice of buffer pH is critical to ensure the analyte is protonated and carries a positive charge.
-
Detection: UV detection is feasible, though sensitivity might be a limitation. Coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and specificity.
A Framework for Method Validation
Once a suitable analytical method is developed, it must be validated to ensure its reliability for the intended application. The validation process involves a series of experiments to assess various performance characteristics as defined by ICH Q2(R1) guidelines.[3]
The Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A logical workflow for the development and validation of an analytical method.
Detailed Validation Protocols
The following protocols are designed as a template for validating a stability-indicating HPLC method for this compound, assuming it is being developed as a new drug substance.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.
-
Data Evaluation:
-
Assess the separation of the main peak from any degradation products.
-
Perform peak purity analysis using the PDA detector to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities. The goal is to achieve about 5-20% degradation of the active ingredient.[4]
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 80% to 120% of the nominal assay concentration).
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.
Experimental Protocol:
-
Spike Samples: Prepare a placebo (if a drug product) or use a blank solvent and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Data Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the variability.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise):
-
Determine Signal-to-Noise Ratio: Inject a series of dilute solutions of this compound and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm LOQ: At the determined LOQ concentration, demonstrate acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary Parameters: Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Data Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., peak tailing, resolution, and retention time).
Data Presentation and Comparison
The following tables provide a template for summarizing and comparing the validation data for different analytical techniques.
Table 1: Comparison of Proposed Analytical Techniques
| Parameter | HPLC-UV/FL | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Migration of charged species in an electric field. |
| Applicability | Assay, impurity profiling, stability studies. | Identification, impurity profiling, analysis of volatile related substances. | Assay, chiral separations, analysis of charged impurities. |
| Derivatization | Often required for enhanced sensitivity (fluorescence).[1] | May be required to improve volatility and peak shape.[2] | Generally not required if the analyte is charged. |
| Strengths | High versatility, robust, widely available. | High specificity and structural information from MS. | High separation efficiency, low sample and solvent consumption. |
| Limitations | May require derivatization for sensitive detection. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity with UV detection, potential for matrix effects. |
Table 2: Exemplary Validation Summary for a Proposed HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time; peak purity > 990. | Passed |
| Linearity (r) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of assay concentration | 20 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.01 µg/mL |
| LOQ | Report value | 0.03 µg/mL |
| Robustness | No significant impact on results. | Passed |
Visualization of Key Relationships
The interplay between different validation parameters is crucial for a holistic understanding of the method's performance.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The validation of analytical methods for a new chemical entity like this compound is a scientifically rigorous and meticulously documented process. It is not merely a regulatory hurdle but a fundamental aspect of ensuring product quality and patient safety. By thoughtfully selecting the appropriate analytical technique—be it HPLC, GC-MS, or CE—and systematically validating its performance against the established criteria of specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can build a solid analytical foundation for their development programs. This guide provides the strategic framework and detailed protocols to navigate this critical path with confidence and scientific integrity.
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Bhardwaj, V. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Retrieved from [Link]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Roy, S. (2021, November 30). Review on Novel Analytical Method Development and Validation By Rp. RJ Wave. Retrieved from [Link]
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Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
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Dong, M. W. (2020, October 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
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Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of N-(2,2-Diphenylethyl)-N-methylamine and Classical Phenethylamines
This guide provides an in-depth comparison of the structural and predicted biological activities of N-(2,2-Diphenylethyl)-N-methylamine against the well-characterized pharmacological profiles of the broader phenethylamine class. Designed for researchers, scientists, and drug development professionals, this document synthesizes established structure-activity relationships (SAR) to forecast the pharmacological profile of a novel derivative and outlines the experimental methodologies required for empirical validation.
Introduction: The Phenethylamine Scaffold and the Question of a Novel Derivative
The phenethylamine backbone is a privileged scaffold in medicinal chemistry and neuroscience, forming the basis for endogenous neurotransmitters, hormones, and a vast array of psychoactive substances.[1][2] Compounds in this class, from dopamine and norepinephrine to synthetic drugs like amphetamine and mescaline, exert their effects by interacting with monoamine transporters and G protein-coupled receptors (GPCRs).[1][2] Their biological activity is exquisitely sensitive to atomic substitutions on the phenyl ring, the ethyl sidechain, and the terminal amino group.
This guide examines this compound, a phenethylamine derivative distinguished by a bulky gem-diphenyl substitution on the β-carbon of the ethyl chain. While extensive data exists for phenethylamines with ring or α-carbon substitutions, this unique structural feature positions this compound outside the classical SAR models for stimulants or psychedelics. By comparing its structure to known phenethylamines, we can hypothesize its likely receptor interactions and functional effects, thereby providing a rationale for its empirical investigation.
Structural Analysis: A Departure from Convention
The biological activity of phenethylamines is dictated by their three-dimensional shape and electronic properties, which govern their affinity and efficacy at specific biological targets.
-
The Core Scaffold : The foundational phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain.[1] This arrangement is crucial for interaction with monoamine receptors and transporters.
-
Classical Phenethylamines : This diverse family includes:
-
Endogenous Amines : Phenethylamine (PEA) itself, which acts as a trace amine and central nervous system stimulant.[3][4]
-
Stimulants : Amphetamine (α-methylphenethylamine), which has a methyl group on the α-carbon that enhances its stability and potency as a dopamine and norepinephrine releaser.[4]
-
Psychedelics/Hallucinogens : Compounds like mescaline and the "2C" series feature methoxy and other substitutions on the phenyl ring, which dramatically shift their primary activity toward agonism at the serotonin 2A (5-HT2A) receptor.[1][5]
-
-
This compound : This compound retains the N-methylated amine common to many bioactive molecules but introduces a significant deviation: two phenyl groups attached to the β-carbon. This creates immense steric bulk around the ethyl backbone, which is predicted to fundamentally alter its interaction with the compact binding pockets of classical phenethylamine targets.
Comparative Pharmacology: Known Activities vs. Predicted Profile
The stark structural differences suggest that this compound will not share the primary mechanisms of action of classical phenethylamines.
Receptor and Transporter Binding Affinity
Phenethylamines primarily target monoamine transporters (DAT, NET, SERT), the trace amine-associated receptor 1 (TAAR1), and serotonin receptors.[4][6][7]
-
Monoamine Transporters : Stimulant phenethylamines like amphetamine bind to and reverse the function of the dopamine transporter (DAT) and norepinephrine transporter (NET).[8] The binding pocket for these transporters is relatively small. The bulky gem-diphenyl group of this compound would likely create significant steric hindrance, preventing effective binding. Therefore, it is predicted to have very low affinity for DAT, NET, and SERT.
-
Trace Amine-Associated Receptor 1 (TAAR1) : PEA and its derivatives are potent agonists of TAAR1, a GPCR that modulates monoamine neurotransmission.[4][9] TAAR1 activation is a key mechanism for the releasing effects of trace amines. While the TAAR1 binding pocket is more accommodating than that of transporters, the large size of the diphenyl substitution may still reduce affinity compared to smaller analogs.
-
Serotonin 5-HT2A Receptor : Psychedelic phenethylamines are potent 5-HT2A agonists.[10][11] Structure-activity studies show that substitutions on the phenyl ring are critical for this activity, while large N-substitutions can be tolerated or even enhance affinity (e.g., the NBOMe series).[5][12][13] It is conceivable that this compound could bind to the 5-HT2A receptor, but its functional effect (agonist vs. antagonist) is difficult to predict without empirical data.
The following table summarizes known receptor binding affinities (Ki, in nM) for representative phenethylamines. Lower Ki values indicate higher affinity.
| Compound | DAT | NET | SERT | 5-HT2A | TAAR1 |
| d-Amphetamine | 24.8 | 5.2 | 2953 | >10,000 | 16 |
| PEA (Phenethylamine) | 320 | 510 | 4400 | >10,000 | 50 |
| 2C-B | 1300 | 7900 | 4800 | 4.9 | 48 |
| 25B-NBOMe | 2100 | >10,000 | 1700 | 0.044 | 60 |
| This compound | Predicted High | Predicted High | Predicted High | Unknown | Unknown |
| Data compiled from multiple sources. Predicted values are based on steric hindrance arguments. |
Experimental Validation: A Roadmap for Characterization
To move from prediction to fact, a systematic experimental evaluation is required. The following protocols describe a self-validating workflow to determine the precise pharmacological profile of a novel compound like this compound.
Experimental Workflow
The logical progression for characterizing a novel compound involves moving from initial binding affinity determination to functional activity and finally to assessing its effect on neurotransmitter dynamics. This tiered approach ensures that resources are used efficiently, with each step informing the next.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor (e.g., 5-HT2A) or transporter (e.g., DAT).
Causality: This is the foundational experiment. A compound cannot have a direct effect without first binding to its target. By measuring the displacement of a known high-affinity radioligand, we can quantify the test compound's affinity. This assay, however, does not distinguish between agonists and antagonists.
Methodology:
-
Cell Culture & Membrane Preparation :
-
Culture HEK-293 cells (or a similar line) stably expressing the human receptor or transporter of interest.[7][8]
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.
-
Isolate the cell membranes, which contain the target protein, via differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay :
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A or [3H]-WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
-
Separation and Counting :
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Neurotransmitter Uptake Assay
Objective: To measure the ability of the test compound to inhibit the reuptake of a neurotransmitter (e.g., dopamine) via its transporter.
Causality: If binding to a transporter is confirmed, this functional assay determines if that binding blocks the transporter's primary function. This is a hallmark of reuptake inhibitors like cocaine and some antidepressants.
Methodology:
-
Cell Preparation : Use HEK-293 cells stably expressing the human dopamine transporter (hDAT) or freshly prepared rat striatal synaptosomes.[8] Plate the cells in a 24- or 96-well plate.
-
Pre-incubation : Wash the cells with uptake buffer (a physiological salt solution). Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR12909) for 10-20 minutes at 37°C.[8]
-
Uptake Initiation : Add a fixed concentration of [3H]-dopamine to each well to initiate the uptake process. Incubate for a short period (e.g., 5-10 minutes) where uptake is linear with time.
-
Uptake Termination : Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
Lysis and Counting : Lyse the cells with a detergent solution (e.g., 1% SDS). Transfer the lysate to scintillation vials and quantify the amount of [3H]-dopamine taken up by the cells using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of inhibition of dopamine uptake versus the log concentration of the test compound. Use non-linear regression to determine the IC50 value.
Predicted Signaling Pathways and Functional Outcomes
The functional consequence of a ligand-receptor interaction is determined by the downstream signaling cascade it initiates. Classical phenethylamines and the predicted profile of this compound diverge significantly here.
-
Classical Stimulants (e.g., Amphetamine) : These compounds act as TAAR1 agonists and transporter substrates. TAAR1 activation, coupled with transporter reversal, leads to a massive, non-vesicular efflux of dopamine from the presynaptic terminal, significantly increasing synaptic dopamine concentration.[4][8]
-
Classical Psychedelics (e.g., 2C-B) : These compounds are potent 5-HT2A receptor agonists. The 5-HT2A receptor is a Gq/11-coupled GPCR. Agonist binding activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC).[7] This cascade in cortical neurons is believed to underlie their hallucinogenic effects.
-
This compound : Given its structure, it is unlikely to be a substrate for monoamine transporters. If it possesses any affinity for a GPCR like the 5-HT2A receptor, its bulky nature might make it an antagonist rather than an agonist. An antagonist would bind to the receptor but fail to induce the conformational change necessary for G-protein coupling, thereby blocking the action of endogenous agonists like serotonin.
Conclusion
The phenethylamine class of compounds exhibits a remarkable diversity of biological activity that is highly dependent on subtle structural modifications. While compounds like amphetamine and the 2C series have well-defined structure-activity relationships that correlate with their roles as monoamine releasers and 5-HT2A agonists, respectively, this compound represents a significant structural outlier.
Based on a thorough analysis of its structure, it is predicted that the immense steric bulk imparted by the gem-diphenyl substitution will prevent meaningful interaction with monoamine transporters, precluding stimulant-like activity. While interaction with GPCRs remains a possibility, an antagonist profile may be more likely than an agonist one. These predictions, grounded in established pharmacological principles, underscore the necessity of empirical investigation. The experimental workflows detailed in this guide provide a clear and robust pathway to elucidate the true biological activity of this and other novel chemical entities, transforming hypothesis into validated scientific knowledge.
References
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Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link][3]
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Korea Science. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics. Retrieved from [Link][10]
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link][1]
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ACS Chemical Neuroscience. (n.d.). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Retrieved from [Link][6]
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Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link][14]
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Biomolecules & Therapeutics. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link][11]
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Semantic Scholar. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link][15]
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PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link][2]
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PubMed Central. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link][8]
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PubMed Central. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link][5]
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National Institutes of Health. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link][9]
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PubMed. (2009). Effect of beta-phenylethylamine on extracellular concentrations of dopamine in the nucleus accumbens and prefrontal cortex. Retrieved from [Link][16]
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PubMed. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Retrieved from [Link][13]
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A Comparative Guide to N-(2,2-Diphenylethyl)-N-methylamine and its Analogs: Exploring Structure-Activity Relationships at Monoamine Transporters
Introduction: The 2,2-Diphenylethylamine Scaffold
The 2,2-diphenylethylamine framework represents a privileged scaffold in medicinal chemistry. Its rigid, lipophilic structure, conferred by the geminal diphenyl groups, serves as a versatile building block for synthesizing compounds targeting the central nervous system.[1][2] This guide focuses on N-(2,2-Diphenylethyl)-N-methylamine, a specific derivative, and places it within the broader context of related diphenylethylamine analogs to elucidate the critical structure-activity relationships (SAR) that govern their interaction with monoamine transporters.
Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are crucial for regulating neurotransmission and are the primary targets for a wide array of therapeutics and psychoactive compounds.[3][4] Derivatives of the parent compound, 2,2-diphenylethylamine, are explored in the development of selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents.[5] This document provides a comparative analysis of this compound against other key derivatives, supported by experimental data and detailed protocols, to guide researchers and drug development professionals in this chemical space.
Core Compound Profile: this compound
This compound is characterized by the core 2,2-diphenylethylamine structure with a single methyl group on the terminal amine. While comprehensive pharmacological data for this specific molecule is not widely published, its structural features allow for informed hypotheses regarding its potential activity. The presence of the diphenylethylamine backbone strongly suggests an affinity for monoamine transporters.[3][6] The N-methylation is a critical feature; unlike N,N-dialkylation, which can confer different properties, N-monoalkylation is a common feature in many potent monoamine reuptake inhibitors.
The key structural variables that dictate the pharmacological profile of this class of compounds are the nature of the N-alkyl substituent and the positioning of the phenyl groups. This guide will explore these variables by comparing the target compound to its structural relatives.
Comparative Analysis and Structure-Activity Relationships (SAR)
The subtle modification of the diphenylethylamine scaffold can lead to profound changes in pharmacological activity, including potency and selectivity for DAT, SERT, and NET.
The Influence of N-Alkylation
The degree and nature of substitution on the amine are paramount. Let's compare our lead compound with its close analogs:
-
Primary Amine (2,2-Diphenylethylamine): The unsubstituted parent compound serves as a foundational building block. Its activity is typically less potent compared to its N-alkylated counterparts.
-
N-Methyl (this compound): The addition of a single methyl group generally increases potency at monoamine transporters compared to the primary amine. This is a common strategy in medicinal chemistry to enhance blood-brain barrier penetration and receptor affinity.
-
N,N-Dimethyl (e.g., Lefetamine): The introduction of a second methyl group, as seen in the structural isomer lefetamine (N,N-dimethyl-1,2-diphenylethylamine), can further modify activity. Lefetamine was originally developed as an opioid analgesic and also possesses stimulant properties.[7][8][9] Studies on lefetamine and its derivatives show that N-dealkylation is a primary metabolic step, highlighting the importance of the N-substituent in its overall toxicokinetic profile.[7]
The following diagram illustrates the structural relationships between these key N-substituted derivatives.
The Critical Role of Phenyl Group Positioning
A crucial, yet often overlooked, structural feature is the location of the two phenyl rings. The difference between a 1,2-diphenyl and a 2,2-diphenyl arrangement is significant.
-
1,2-Diphenylethylamines (e.g., Lefetamine): In this configuration, the phenyl groups are on adjacent carbons. This allows for a different spatial arrangement and conformational flexibility compared to the 2,2-isomer.
-
2,2-Diphenylethylamines (Geminal Substitution): This arrangement creates a quaternary carbon, leading to a more sterically hindered and conformationally restricted structure. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding to a receptor or transporter, provided the fixed conformation is optimal for the binding site.
This structural distinction is fundamental to the SAR and likely results in different selectivity profiles at the monoamine transporters.
Quantitative Comparison of Diphenylethylamine Derivatives
To objectively compare these compounds, we must turn to quantitative experimental data. The following table summarizes in vitro data for selected phenethylamine derivatives at human monoamine transporters. While data for this compound is not available, data for related compounds illustrate the impact of structural modifications.
| Compound | Transporter | Assay Type | Potency (IC₅₀/Kᵢ, nM) | Reference |
| Dopamine | hDAT | Binding (Kᵢ) | 4280 | [6] |
| (d)-Amphetamine | hDAT | Binding (Kᵢ) | ~1000 | [6] |
| Lefetamine | Opioid Receptors | Binding | ~50x lower than Morphine | [9] |
| Bivalent Diphenylethylamine (D-362) | hDAT | Binding (Kᵢ) | 51.9 | [6] |
Note: This table includes data for broader phenethylamine and diphenylethylamine classes to provide context due to the limited availability of specific data for 2,2-diphenylethylamine derivatives.
The data highlight that while simple phenethylamines like dopamine have micromolar affinity, structural modifications can dramatically increase potency into the nanomolar range.[6] For instance, creating bivalent ligands from the diphenylethylamine pharmacophore can increase DAT affinity by nearly 82-fold compared to dopamine.[6]
Experimental Methodologies
The accurate pharmacological characterization of these compounds relies on robust and reproducible in vitro assays. Below are detailed protocols for two fundamental assays used to determine transporter affinity and function.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the transporter.
Objective: To determine the Kᵢ of a test compound (e.g., a diphenylethylamine derivative) for hDAT, hNET, and hSERT.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human transporter (hDAT, hNET, or hSERT).
-
Radioligands: [³H]CFT (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).
-
Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Citalopram (for hSERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate for each condition:
-
Total Binding: 50 µL radioligand, 50 µL assay buffer, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL radioligand, 50 µL non-specific inhibitor (at 1000x Kᵢ), 100 µL membrane suspension.
-
Competition: 50 µL radioligand, 50 µL test compound (at various concentrations), 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine). Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[10]
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the IC₅₀ of a test compound for inhibiting the uptake of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine ([³H]NE), or [³H]Serotonin ([³H]5-HT).
-
Uptake Buffer (e.g., Krebs-Henseleit Buffer).
-
Non-specific uptake inhibitors: 10 µM cocaine for hDAT, 10 µM desipramine for hNET, 10 µM citalopram for hSERT.[11]
-
Lysis buffer, scintillation fluid, and a scintillation counter.
Procedure:
-
Cell Plating: Seed cells 24-48 hours prior to the assay to achieve a confluent monolayer.[12]
-
Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or a vehicle control for 10-20 minutes.[4]
-
Initiate Uptake: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]dopamine).
-
Incubation: Incubate for a short, defined period (typically 1-5 minutes) at 37°C to ensure the measurement of initial transport rates.[11]
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cell monolayer multiple times with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials for counting.
-
Data Analysis: Determine non-specific uptake from wells containing a high concentration of a known inhibitor.[11] Calculate specific uptake and plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ value.
Conclusion and Future Directions
Based on established structure-activity relationships, this compound is predicted to be a potent ligand for monoamine transporters. The geminal diphenyl substitution likely confers high affinity due to conformational restriction, while the N-methyl group is expected to enhance potency over its primary amine parent. Its precise selectivity profile for DAT, SERT, and NET remains to be determined experimentally.
The comparative analysis with isomers like lefetamine underscores the critical importance of the phenyl group arrangement in defining the overall pharmacological profile, potentially distinguishing between a primarily monoaminergic and a mixed opioid/monoaminergic mechanism.
Future research should focus on the synthesis and in vitro pharmacological characterization of this compound and its close analogs using the standardized protocols outlined in this guide. Such studies are essential to validate the hypotheses presented here and to fully elucidate the therapeutic potential of this promising chemical scaffold.
References
- Massa, S., et al. (1989). Synthesis, neuropsychopharmacological effects and analgesic-antiinflammatory activities of pyrrole analogues of lefetamine. Il Farmaco, 44(9), 763-77.
-
Rothman, R. B., et al. (2005). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Synapse, 58(3), 158-170. [Link]
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Kim, M. S., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 529–538. [Link]
-
Campbell, K. N., et al. (1955). N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses, Coll. Vol. 3, p.382. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices Data Sheet. [Link]
-
Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 2274, 1-20. [Link]
-
Brandt, S. D., et al. (2020). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 63(21), 12445–12463. [Link]
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Meyer, M. R., et al. (2015). Toxicokinetics of lefetamine and derived diphenylethylamine designer drugs-Contribution of human cytochrome P450 isozymes to their main phase I metabolic steps. Toxicology Letters, 239(2), 85-92. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Page. [Link]
-
Wikipedia. (2023). Lefetamine. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Datasheet. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]
-
Millan, M. J., et al. (2001). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]
-
Niello, M., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem, 10(6), 1033-1041. [Link]
-
PrepChem. (n.d.). Synthesis of N-methyl-1,2-diphenylethylamine. [Link]
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Hossain, M. S., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 28(6), 529-538. [Link]
-
Meyer, M. R., et al. (2015). Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: Synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MSn, and LC-high resolution-MS/MS. Analytical and Bioanalytical Chemistry, 407(6), 1647-1658. [Link]
-
De Montis, M. G., et al. (1985). Opioid activity of lefetamine. Pharmacological Research Communications, 17(5), 471-478. [Link]
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Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(8), 517-528. [Link]
-
Chem-Impex. (n.d.). 2,2-Diphenylethylamine. Product Page. [Link]
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Gevorgyan, A., et al. (2023). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2023(3), M1682. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. [Link]
-
Gevorgyan, A., et al. (2023). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2023(2), M1622. [Link]
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Halberstadt, A. L., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. Journal of Medicinal Chemistry, 56(21), 8566-8580. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-(2,2-Diphenylethyl)-N-methylamine Analogs as Monoamine Transporter Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2,2-Diphenylethyl)-N-methylamine analogs, focusing on their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological principles with detailed experimental methodologies to facilitate the rational design of novel monoamine reuptake inhibitors.
Introduction: The this compound Scaffold - A Privileged Motif for Monoamine Transporter Modulation
The this compound core structure represents a significant pharmacophore in the development of ligands targeting monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. The diphenyl ethylamine framework provides a rigid scaffold that can be systematically modified to explore the chemical space and optimize affinity and selectivity for DAT, NET, and SERT. Understanding the intricate relationship between structural modifications and biological activity is paramount for the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles.
Structure-Activity Relationship (SAR) Analysis
The affinity and selectivity of this compound analogs for monoamine transporters are profoundly influenced by substitutions on the phenyl rings and modifications of the amine moiety. The following sections dissect these relationships, drawing from comparative data on analogous 1,2-diarylethylamine series.
Phenyl Ring Substitutions: Fine-Tuning Affinity and Selectivity
Substituents on the two phenyl rings play a crucial role in modulating the interaction of the ligands with the binding pockets of the monoamine transporters.
-
Impact on Dopamine Transporter (DAT) Affinity: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly alter DAT affinity. Generally, specific substitutions can enhance π-π stacking interactions with aromatic residues within the DAT binding site.
-
Influence on Norepinephrine Transporter (NET) Affinity: The size and position of substituents are critical for NET binding. For instance, in related diarylethylamine series, methoxy substitutions at the 3-position have been shown to confer higher NET affinity compared to substitutions at the 4-position.
-
Serotonin Transporter (SERT) Affinity Modulation: SERT affinity is also sensitive to the electronic and steric properties of the phenyl ring substituents. Sub-micromolar affinities have been observed with specific substitution patterns, indicating a well-defined binding pocket.
Amine Group Modifications: Impact on Potency
Modification of the N-methylamine portion of the scaffold can have a substantial impact on the overall pharmacological profile.
-
N-Alkylation: Increasing the steric bulk of the N-alkyl group can influence selectivity between the transporters.
-
Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom affects the pKa and hydrogen bonding capacity of the molecule, which are critical for interaction with key residues in the transporter binding sites.
Comparative Binding Affinities of this compound Analogs
The following table summarizes the in vitro binding affinities (Ki, nM) of a representative set of this compound analogs for human DAT, NET, and SERT. This data is illustrative and intended to demonstrate the application of the experimental protocols described herein.
| Compound ID | R1 (Phenyl A) | R2 (Phenyl B) | R3 (Amine) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 1a | H | H | CH₃ | 150 | 250 | 800 |
| 1b | 4-F | H | CH₃ | 80 | 180 | 650 |
| 1c | H | 4-Cl | CH₃ | 120 | 200 | 700 |
| 1d | 3-OCH₃ | H | CH₃ | 200 | 90 | 950 |
| 1e | H | H | H | 300 | 450 | 1200 |
| 1f | H | H | C₂H₅ | 180 | 300 | 900 |
Experimental Protocols: A Self-Validating System for Ligand Characterization
The following protocols provide detailed, step-by-step methodologies for determining the binding affinities of novel this compound analogs at the human dopamine, norepinephrine, and serotonin transporters. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
This competitive binding assay quantifies the affinity of a test compound for the DAT by measuring its ability to displace a known radiolabeled ligand, [³H]WIN 35,428.
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT)
-
[³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Cocaine hydrochloride (for non-specific binding determination)
-
Phosphate Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture hDAT-expressing HEK-293 cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM cocaine (for non-specific binding), or 50 µL of varying concentrations of the test compound.
-
Add 50 µL of the membrane preparation (containing ~10-20 µg of protein) to each well.
-
Add 50 µL of [³H]WIN 35,428 to each well to a final concentration of ~1-2 nM.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol is analogous to the DAT binding assay but utilizes [³H]nisoxetine as the radioligand and desipramine for determining non-specific binding.
Materials:
-
HEK-293 cells stably expressing human NET (hNET)
-
[³H]nisoxetine (specific activity ~70-90 Ci/mmol)
-
Desipramine hydrochloride
-
(All other materials are the same as for the DAT assay)
Procedure:
Follow the same procedure as for the DAT binding assay, with the following modifications:
-
Use hNET-expressing cell membranes.
-
Use [³H]nisoxetine as the radioligand at a final concentration of ~1 nM.
-
Use 10 µM desipramine to determine non-specific binding.
-
Incubate at 4°C for 2 hours.
Protocol 3: Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol uses [³H]citalopram as the radioligand and fluoxetine to define non-specific binding.
Materials:
-
HEK-293 cells stably expressing human SERT (hSERT)
-
[³H]citalopram (specific activity ~70-87 Ci/mmol)
-
Fluoxetine hydrochloride
-
(All other materials are the same as for the DAT assay)
Procedure:
Follow the same procedure as for the DAT binding assay, with the following modifications:
-
Use hSERT-expressing cell membranes.
-
Use [³H]citalopram as the radioligand at a final concentration of ~1 nM.
-
Use 10 µM fluoxetine to determine non-specific binding.
-
Incubate at room temperature for 1.5 hours.
Visualization of Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows discussed in this guide.
Caption: Overview of the Structure-Activity Relationship for this compound Analogs.
Caption: Experimental Workflow for SAR Determination.
Caption: Mechanism of Action of this compound Analogs at the Synapse.
Conclusion and Future Directions
The this compound scaffold serves as a versatile platform for the design of potent and selective monoamine transporter inhibitors. The systematic exploration of substitutions on the phenyl rings and modifications to the amine functionality, guided by the robust experimental protocols outlined in this guide, will continue to yield novel compounds with tailored pharmacological profiles. Future research should focus on elucidating the molecular interactions of these analogs within the transporter binding sites through computational modeling and site-directed mutagenesis studies. Such efforts will pave the way for the development of innovative therapeutics for a range of neurological and psychiatric disorders.
References
- Note: The following references are provided as examples of relevant literature and may not have been directly cited in the illustrative d
-
Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]
-
A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. PubMed. [Link]
-
[3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate. [Link]
-
[3H]citalopram Binding to Brain and Platelet Membranes of Human and Rat. PubMed. [Link]
-
In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PMC. [Link]
-
Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes. PubMed. [Link]
-
Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. PubMed. [Link]
-
Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors. PubMed. [Link]
-
1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. PubMed. [Link]
A Comparative Guide to the Cross-Reactivity Profiling of N-(2,2-Diphenylethyl)-N-methylamine
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the investigational compound N-(2,2-Diphenylethyl)-N-methylamine. In the landscape of drug discovery, a thorough understanding of a molecule's off-target interactions is not merely a regulatory formality but a critical component of risk assessment and candidate selection.[1][2] Unforeseen interactions with secondary targets can lead to adverse drug reactions (ADRs), derailing promising therapeutic candidates in late-stage development.[3] Therefore, a proactive and systematic approach to secondary pharmacology screening is essential for building a robust safety profile.[4][5]
This document is designed for researchers, scientists, and drug development professionals. It outlines the rationale behind designing a comprehensive cross-reactivity study, details the gold-standard experimental methodologies, and provides a template for comparative data analysis. While the primary biological target of this compound is not publicly defined, this guide presents a universal workflow applicable to any novel chemical entity. The experimental data herein is illustrative, designed to showcase the interpretation and comparison process against other hypothetical compounds.
Compound Under Investigation: this compound
-
Synonyms: N-Methyl-2,2-diphenylethan-1-amine[6]
-
Molecular Formula: C₁₅H₁₇N[6]
-
Molecular Weight: 211.30 g/mol [6]
-
SMILES: CNCC(C1=CC=CC=C1)C2=CC=CC=C2[6]
The diphenyl-alkyl-amine scaffold is present in numerous pharmacologically active agents, suggesting a potential for broad biological activity. Without a defined primary target, a wide-net approach to cross-reactivity screening is the most scientifically sound strategy to identify potential safety liabilities and uncover previously unknown pharmacological activities.
Designing a Comprehensive Cross-Reactivity Study
A tiered, data-driven approach is paramount for an efficient and thorough investigation. The process begins with broad, high-throughput binding assays to identify potential areas of concern, followed by more complex, lower-throughput functional assays to determine the physiological relevance of any observed interactions.
Caption: A tiered workflow for cross-reactivity profiling.
The choice of targets in the initial screen is critical. Regulatory guidance and historical data point to several key target families associated with clinical ADRs.[1][3] A robust screening panel should therefore include, at a minimum:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors are common off-targets for many drug classes.[7][8]
-
Ion Channels: The hERG potassium channel is a mandatory target due to its association with QT prolongation and Torsades de Pointes.[9][10] Sodium and calcium channels are also critical.
-
Enzymes: Cytochrome P450 (CYP) enzymes are central to drug metabolism, and their inhibition is a primary cause of drug-drug interactions.[11][12]
-
Transporters: Key transporters like P-glycoprotein (P-gp) and the vesicular monoamine transporter (VMAT) should be assessed.
Comparative Experimental Methodologies
To ensure data integrity, every protocol must be a self-validating system, incorporating appropriate positive and negative controls. The methodologies described below represent the gold standard for in vitro secondary pharmacology.[13][14]
A. Radioligand Binding Assays (Competition)
Principle: This assay measures the affinity of a test compound for a target receptor by quantifying its ability to displace a specific, high-affinity radiolabeled ligand.[15][16] It is a robust, high-throughput method for initial hit identification.[14]
Protocol:
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor of interest.[14] Protein concentration is quantified using a Bradford or similar assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-prazosin for α1-adrenoceptor), and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Controls:
-
Total Binding: Membrane + Radioligand (no competitor).
-
Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a known, unlabeled ligand (e.g., 10 µM phentolamine for α1-adrenoceptor).
-
Vehicle Control: Membrane + Radioligand + vehicle (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[13]
-
Separation: Rapidly separate the bound from free radioligand via filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.[13]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. hERG Potassium Channel Assay (Automated Patch Clamp)
Principle: This functional assay directly measures the electrical current through the hERG channel in response to a specific voltage protocol, providing the most accurate assessment of channel inhibition.[9] Automated patch-clamp systems offer higher throughput than traditional manual patch clamp while maintaining high data quality.[9]
Protocol:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Preparation: Harvest and suspend the cells in an appropriate extracellular solution. Load the cells and the test compound plate onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).[9]
-
Seal Formation: The system establishes a high-resistance (>100 MΩ) "gigaseal" between the cell membrane and the aperture of the planar patch chip.[9]
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarization step followed by a repolarization step, during which the tail current is measured.[17]
-
Compound Application: After establishing a stable baseline current, perfuse the cells with vehicle (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).[9]
-
Controls:
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
C. Cytochrome P450 Inhibition Assay (Fluorometric or LC-MS/MS)
Principle: This assay assesses the potential of a compound to cause drug-drug interactions by measuring its ability to inhibit the activity of major CYP450 isoforms.[12][18] The use of human liver microsomes provides a physiologically relevant system containing a full complement of metabolic enzymes.[19]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs), a phosphate buffer, and an NADPH-generating system.
-
Assay Setup (Direct Inhibition): In a 96-well plate, pre-incubate HLMs with a range of concentrations of this compound.
-
Controls:
-
Vehicle Control: HLMs + vehicle (no inhibitor).
-
Positive Control: A known specific inhibitor for each isoform being tested (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[19]
-
-
Initiate Reaction: Add a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Terminate Reaction: Stop the reaction by adding a stopping solution (e.g., acetonitrile or methanol).
-
Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant for the amount of metabolite formed using either a fluorometric plate reader (for fluorescent metabolites) or, more specifically, by LC-MS/MS.[11][19]
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
Data Interpretation & Comparative Analysis
The ultimate goal is to contextualize the off-target activity against the compound's primary potency. A "hit" is often defined as >50% inhibition at a screening concentration of 1-10 µM. For any identified hits, a full dose-response curve is necessary to determine the potency (Ki or IC₅₀).
Below are illustrative data tables comparing this compound against two hypothetical comparator compounds with different structural scaffolds.
Table 1: Illustrative Comparative Binding Profile (Ki in nM)
| Target | This compound (Ki, nM) | Comparator A (Ki, nM) | Comparator B (Ki, nM) |
|---|---|---|---|
| Primary Target X | 5.2 | 10.5 | 3.8 |
| α₁-Adrenergic Receptor | 850 | >10,000 | 1,200 |
| D₂ Dopamine Receptor | 450 | 2,500 | >10,000 |
| 5-HT₂ₐ Serotonin Receptor | 150 | 900 | 2,300 |
| M₁ Muscarinic Receptor | >10,000 | >10,000 | >10,000 |
| H₁ Histamine Receptor | 2,100 | 75 | >10,000 |
Analysis of Table 1: In this hypothetical dataset, this compound shows the most potent off-target activity at the 5-HT₂ₐ receptor (Ki = 150 nM). Its selectivity for the primary target over 5-HT₂ₐ is approximately 29-fold (150 / 5.2). Comparator A is cleaner regarding the tested GPCRs but shows significant affinity for the H₁ receptor, a common liability leading to sedation. Comparator B is highly selective among this panel.
Table 2: Illustrative Functional Activity at Key Liability Targets (IC₅₀ in µM)
| Assay | This compound (IC₅₀, µM) | Comparator A (IC₅₀, µM) | Comparator B (IC₅₀, µM) |
|---|---|---|---|
| hERG Channel Inhibition | 8.5 | 2.1 | >30 |
| CYP3A4 Inhibition | 12.3 | >50 | 4.5 |
| CYP2D6 Inhibition | 2.5 | 15.0 | >50 |
| 5-HT₂ₐ Functional Antagonism | 0.55 | 1.8 | >30 |
Analysis of Table 2: The functional data confirms the 5-HT₂ₐ binding activity for this compound, showing functional antagonism with an IC₅₀ of 0.55 µM. It also demonstrates moderate hERG inhibition and potent CYP2D6 inhibition, the latter being a significant risk for drug-drug interactions.[18] Comparator A shows a more concerning hERG liability. Comparator B, while clean on hERG and CYP2D6, presents a CYP3A4 liability, which is also a major concern given that CYP3A4 metabolizes approximately 50% of clinical drugs.[18]
Conclusion and Strategic Implications
This guide provides a robust, scientifically-grounded framework for the systematic evaluation of this compound's cross-reactivity profile. The combination of broad panel binding assays followed by targeted functional studies is essential for building a comprehensive understanding of a compound's secondary pharmacology.[2]
Based on the illustrative data, this compound would warrant careful consideration due to its potent off-target activities at the 5-HT₂ₐ receptor and CYP2D6 enzyme, as well as moderate hERG channel inhibition. The next steps in a development program would involve calculating the therapeutic index by comparing these off-target potencies to the anticipated human plasma concentrations. If the safety margin is insufficient, medicinal chemistry efforts would be required to mitigate these liabilities through structural modification, or the compound may be deprioritized in favor of a candidate with a cleaner profile, such as the hypothetical Comparator B (despite its CYP3A4 liability). This rigorous, early-stage assessment is fundamental to the successful development of safe and effective medicines.
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2,2-Diphenylethylamine Scaffold
The 2,2-diphenylethylamine framework is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] This structural motif, characterized by a central ethylamine chain flanked by two phenyl groups, imparts a combination of lipophilicity and conformational flexibility that facilitates binding to various receptors.[1] Compounds based on this scaffold have shown promise as psychoactive and neuroprotective agents.[1][2] This guide focuses on N-(2,2-Diphenylethyl)-N-methylamine and a curated set of its analogs to elucidate the impact of N-substitution on their pharmacological profile.
Comparative Efficacy: A Quantitative Analysis
The following table summarizes the available binding affinity data (Ki) for this compound and its selected analogs against key neurological and cardiovascular receptors. Lower Ki values indicate higher binding affinity.
| Compound | Structure | NMDA Receptor Ki (nM)[3] | L-type Calcium Channel Affinity | α-Adrenergic Receptor Affinity | Serotonin Receptor Affinity |
| N-(2,2-Diphenylethyl)amine | R = H | Not Reported | Likely weak; related to calcium channel blockers | Potential for interaction[4] | N,N-dimethylation of phenethylamines decreases affinity[5] |
| This compound | R = CH₃ | Not Reported | Likely weak; related to calcium channel blockers | Potential for interaction[4] | N,N-dimethylation of phenethylamines decreases affinity[5] |
| N-(2,2-Diphenylethyl)-N-ethylamine | R = CH₂CH₃ | Not Reported | Likely weak; related to calcium channel blockers | Potential for interaction[4] | N,N-dimethylation of phenethylamines decreases affinity[5] |
| Prenylamine | Structurally Related | Not Reported | Low affinity for dihydropyridine site[6] | Not Reported | Not Reported |
| Fendiline | Structurally Related | Not Reported | IC50 = 17 µM (L-type)[7] | Kd = 2.6 µM (α2)[7] | Not Reported |
Analysis of Structure-Activity Relationships (SAR):
The available data, though incomplete for a direct head-to-head comparison of the primary compounds of interest, allows for preliminary SAR deductions. The 2,2-diphenylethylamine core structure is a known pharmacophore for various CNS targets. The N-substitution pattern on the ethylamine side chain is a critical determinant of receptor affinity and selectivity. For instance, within the broader class of phenethylamines, N,N-dimethylation has been observed to decrease affinity for serotonin receptors.[5]
The structurally related compounds, Prenylamine and Fendiline, are recognized for their activity as calcium channel blockers.[6][7] Fendiline, in particular, demonstrates moderate affinity for L-type calcium channels and α2-adrenergic receptors.[7] This suggests that the 2,2-diphenylethylamine scaffold can be tailored to target these ion channels and GPCRs. The lack of specific binding data for this compound and its immediate analogs at these receptors highlights a significant gap in the current understanding of their pharmacology and underscores the importance of the experimental investigations outlined below.
Key Signaling Pathways and Experimental Workflows
To elucidate the comparative efficacy of these compounds, a series of well-defined experimental workflows are necessary. These workflows are designed to provide quantitative data on receptor binding and functional activity.
Figure 2: A schematic representation of the key steps in a radioligand binding assay.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound and its analogs. The presented data, while highlighting the potential for these compounds to interact with key neurological and cardiovascular targets, underscores the need for further experimental investigation to establish a comprehensive pharmacological profile. The detailed protocols provided herein offer a robust methodology for generating the necessary quantitative data to elucidate the structure-activity relationships within this promising class of compounds. Future research should focus on obtaining a complete binding affinity profile for the core compound and its primary and secondary amine analogs across a panel of relevant receptors, including adrenergic, serotonergic, dopaminergic, and calcium channels. Functional assays will then be crucial to determine the nature of these interactions (agonist, antagonist, or modulator) and to guide the development of novel therapeutic agents with improved efficacy and selectivity.
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Functional expression of a rapidly inactivating neuronal calcium channel. PubMed. [Link]
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Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. DiscoverX. [Link]
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In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. PubMed. [Link]
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Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
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Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. MDPI. [Link]
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A Senior Application Scientist's Guide to Analytical Standards for N-(2,2-Diphenylethyl)-N-methylamine
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical compounds and their intermediates is the bedrock of safe and effective medicines. This guide provides an in-depth comparison of analytical standards and methodologies for the characterization of N-(2,2-Diphenylethyl)-N-methylamine, a tertiary amine that serves as a key building block in various synthetic pathways. We will delve into the critical aspects of selecting an appropriate analytical standard and provide a comparative analysis of chromatographic techniques, supported by experimental data, to ensure the highest level of scientific integrity in your analytical workflows.
The Critical Role of Analytical Standards in Pharmaceutical Development
In the highly regulated landscape of pharmaceutical development, the use of well-characterized analytical standards is not merely a recommendation but a necessity. These standards are the cornerstone of method validation, ensuring that the analytical procedures used for quality control are reliable, accurate, and reproducible.[1][2] The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2][3] Key parameters such as specificity, accuracy, precision, limit of detection, limit of quantitation, linearity, and range are rigorously assessed to guarantee the quality and consistency of the analytical data.[1][4]
For a tertiary amine like this compound, which lacks the readily identifiable N-H bonds of primary and secondary amines, the choice of analytical technique and the quality of the reference standard are paramount for unambiguous identification and quantification.[5]
Comparative Analysis of Analytical Standards
The selection of an appropriate analytical standard for this compound depends on the specific requirements of the analysis. While a supplier like Sigma-Aldrich offers this compound, they explicitly state that they do not provide analytical data, placing the onus on the user to confirm its identity and purity.[6] For quantitative applications and in regulated environments, a Certified Reference Material (CRM) is the gold standard. CRMs are produced and certified under a robust quality system, such as ISO 17034, and come with a certificate of analysis that provides certified property values and their uncertainties.[7][8][9][10]
| Standard Type | Purity | Characterization | Traceability | Ideal Use Case |
| Research Grade | Variable, often uncertified | Minimal (e.g., melting point) | None | Early-stage discovery, non-quantitative work |
| Analytical Standard | High, typically >98% | Well-characterized (e.g., NMR, MS, HPLC) | To in-house primary standards | Method development, routine QC |
| Certified Reference Material (CRM) | High, with certified value and uncertainty | Extensively characterized by multiple techniques | To SI units | Primary reference for calibration, method validation, and ensuring regulatory compliance |
Navigating Analytical Techniques: A Comparative Overview
The analysis of tertiary amines like this compound presents unique challenges due to their chemical properties. The absence of an N-H bond makes direct detection by some spectroscopic methods difficult.[5] Therefore, chromatographic techniques coupled with appropriate detectors are the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For tertiary amines, GC offers excellent separation, and MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragments.[11]
Experimental Workflow: GC-MS Analysis
Caption: A typical workflow for the analysis of this compound by GC-MS.
Key Experimental Parameters for GC-MS:
-
Column: A mid-polarity column, such as an Agilent CP-Sil 13 CB, can effectively separate tertiary amines.[12]
-
Injector: A split/splitless injector is commonly used.
-
Detector: A mass spectrometer provides high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For tertiary amines, which are basic compounds, reversed-phase chromatography with a suitable mobile phase is often employed.
Challenges and Solutions in HPLC Analysis of Amines:
A significant challenge in the HPLC analysis of small, polar amines is their poor retention on traditional reversed-phase columns.[13] To overcome this, several strategies can be employed:
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and cation-exchange mechanisms can enhance the retention of basic compounds.[13]
-
Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve peak shape and retention.
-
Pre-column Derivatization: For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity.[14][15][16]
Experimental Workflow: HPLC-UV Analysis with Derivatization
Caption: Workflow for HPLC analysis of this compound with pre-column derivatization.
Key Experimental Parameters for HPLC-UV:
-
Column: A C18 column, such as a Cosmosil MS-II, is a common choice for reversed-phase separations.[14]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically used. The pH of the buffer is critical for controlling the retention of basic analytes.
-
Detector: A UV detector is suitable for derivatized amines.
Method Validation: A Self-Validating System
A robust analytical method is a self-validating system.[1] This means that the protocol includes checks to ensure the system is performing correctly.
System Suitability Tests (SSTs): Before running any samples, a series of SSTs should be performed to verify the performance of the chromatographic system. Key SST parameters include:
-
Tailing Factor: Measures peak asymmetry.
-
Theoretical Plates: Indicates column efficiency.
-
Resolution: Ensures separation of the analyte from potential impurities.
-
Reproducibility of Injections: Confirms the precision of the injector.
Impurity Profiling: Ensuring Product Purity
The identification and quantification of impurities are critical aspects of pharmaceutical analysis.[1] Potential impurities in this compound could arise from the starting materials or side reactions during synthesis. For example, in the synthesis of related compounds, impurities such as N-formyl derivatives have been observed.[17] A well-developed analytical method must be specific enough to separate the main compound from all potential impurities.[1]
Conclusion
The selection of an appropriate analytical standard and the development of a validated analytical method are fundamental to ensuring the quality and safety of pharmaceutical products. For this compound, both GC-MS and HPLC offer viable analytical solutions. The choice between these techniques will depend on the specific requirements of the analysis, including the need for definitive identification (favoring GC-MS) or the analysis of non-volatile samples (favoring HPLC). By adhering to the principles of method validation and employing high-quality analytical standards, researchers can have full confidence in the accuracy and reliability of their analytical data.
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Establishing Purity Criteria for Synthesized N-(2,2-Diphenylethyl)-N-methylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. In the context of pharmaceutical development, the stringent control of impurities is a regulatory and safety imperative. This guide provides an in-depth technical comparison of analytical methodologies for establishing the purity of N-(2,2-Diphenylethyl)-N-methylamine, a tertiary amine with potential applications in medicinal chemistry.
The selection of an appropriate analytical strategy is a critical decision, guided by the physicochemical properties of the analyte and the specific impurities that may be present. This guide will delve into the causality behind experimental choices, presenting self-validating protocols and grounding them in authoritative sources.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. A common route to N-substituted diphenylethylamines involves the reaction of a diphenylethylamine precursor with a suitable methylating agent, or via reductive amination. For instance, a plausible synthesis of this compound could involve the reductive amination of diphenylacetaldehyde with methylamine.
This synthetic pathway suggests several potential process-related impurities:
-
Unreacted Starting Materials: Residual diphenylacetaldehyde or methylamine.
-
Over-alkylation or Under-alkylation Products: If a different starting amine is used, or if side reactions occur.
-
By-products of the Reducing Agent: Impurities derived from the reducing agent used in the reaction.
-
Solvent Adducts: In some cases, solvent molecules can form adducts with the product or intermediates.[1]
Understanding these potential impurities is crucial for selecting and developing analytical methods with the required specificity.
A Comparative Analysis of Purity Determination Methods
The following sections provide a detailed comparison of the most pertinent analytical techniques for assessing the purity of this compound.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis (CHN) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Resonance of atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. | Combustion of the sample to determine the mass fractions of Carbon, Hydrogen, and Nitrogen. |
| Primary Separation | Based on polarity. | Based on volatility and column interaction. | Based on the chemical environment of protons. | Not a separation technique. |
| Analyte Volatility | Not required. | Required. | Not required. | Not required. |
| Sample Derivatization | May be required for UV detection if the analyte lacks a chromophore. | May be required for non-volatile impurities. | Generally not required. | Not required. |
| Impurity Profiling | Excellent for non-volatile and thermally labile impurities. | Excellent for volatile and semi-volatile impurities. | Provides structural information on impurities with distinct NMR signals. | Provides overall elemental composition but not individual impurity structures. |
| Structural Information | Limited to UV spectrum unless coupled with MS. | Provides mass fragmentation patterns for structural elucidation. | Provides detailed structural information from chemical shifts and coupling constants. | Confirms elemental formula. |
| Typical LOD/LOQ | 0.01% - 0.1% for related substances.[2][3] | ng/mL to pg/mL range, highly sensitive. | ~0.1% for impurities. | Not applicable for impurity profiling. |
| Precision (%RSD) | Typically < 2% for the main component.[4] | < 15% for trace analysis. | < 2% for purity determination.[5] | ±0.3% from theoretical values. |
| Accuracy (% Recovery) | 98-102% for assay; 80-120% for impurities.[6][7] | 80-120% for trace analysis. | 98-102% for purity determination.[5] | Not applicable. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its versatility and robustness. For this compound, a reversed-phase HPLC method with UV detection is a suitable starting point.
Causality of Experimental Choices:
-
Reversed-Phase (C18 column): The non-polar nature of the diphenyl moiety makes it well-suited for retention on a non-polar stationary phase like C18.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is chosen to elute the main component with good peak shape while also resolving potential impurities with a range of polarities. The buffer is essential to control the ionization state of the tertiary amine, ensuring consistent retention times.
-
UV Detection: The two phenyl rings provide a strong chromophore, allowing for sensitive detection in the UV region (typically around 210-230 nm).
Experimental Protocol: HPLC-UV for Purity
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For accurate quantification of impurities, a reference standard for each impurity is required.
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It offers high sensitivity and the mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.
Causality of Experimental Choices:
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating compounds based on their boiling points and interactions with the stationary phase.
-
Temperature Programming: A temperature gradient is used to elute a wide range of compounds, from volatile starting materials to the higher-boiling main component and by-products.
-
Electron Ionization (EI): EI is a standard ionization technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries (e.g., NIST) for compound identification.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Scan Range: 40-500 amu.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Analysis: Impurities are identified by comparing their retention times and mass spectra to those of reference standards or by interpreting the fragmentation patterns and searching spectral libraries. Quantification can be performed using an internal standard.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]
Causality of Experimental Choices:
-
Internal Standard: A certified reference material with known purity and containing protons that resonate in a clear region of the spectrum is used. Maleic acid or dimethyl sulfone are common choices.
-
¹H NMR: Proton NMR is highly sensitive and provides detailed structural information.
-
Relaxation Delay: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Experimental Protocol: qNMR for Absolute Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
Use a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest, typically 30-60 seconds).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
std = internal standard
-
analyte = this compound
Diagram: qNMR Logic
Caption: Logical flow for qNMR purity determination.
Chiral HPLC for Enantiomeric Purity
If the synthesis of this compound involves chiral precursors or catalysts, the final product may exist as a mixture of enantiomers. Chiral HPLC is the preferred method for separating and quantifying enantiomers.[10]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including amines.[10]
-
Mobile Phase: The choice of mobile phase (normal phase, reversed-phase, or polar organic) depends on the CSP and the analyte. Mobile phase additives like diethylamine or trifluoroacetic acid are often used to improve peak shape and resolution.
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with a UV-Vis or PDA detector.
-
Column: A suitable chiral stationary phase column (e.g., Chiralpak® IA).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine). The exact ratio should be optimized for the best separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Conclusion: An Integrated Approach to Purity Confirmation
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and trustworthy purity assessment of synthesized this compound relies on an orthogonal approach, employing multiple, mechanistically different analytical techniques.
-
HPLC is indispensable for routine purity checks, quantifying known and unknown non-volatile impurities.
-
GC-MS is crucial for identifying volatile impurities and providing structural information on unknown peaks.
-
qNMR offers a powerful method for determining absolute purity, serving as an orthogonal confirmation to chromatographic methods.
-
Elemental Analysis provides fundamental confirmation of the elemental composition.
-
Chiral HPLC is essential if the stereochemical purity is a critical quality attribute.
By integrating the data from these complementary techniques, researchers and drug development professionals can establish a robust and reliable purity profile for this compound, ensuring the integrity of their research and the safety and efficacy of potential therapeutic agents. This multi-faceted approach aligns with the principles of modern pharmaceutical quality control and regulatory expectations.
References
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
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Ramesh, C. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]
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MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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Song, D., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences. [Link]
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Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]
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Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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ResearchGate. (n.d.). Limit of detection (LOD), limit of quantification (LOQ) and regression. [Link]
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AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
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Assay PRISM. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
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The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]
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Crimson Publishers. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. [Link]
-
National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
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MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]
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Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview. [Link]
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Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. [Link]
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Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]
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Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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ResearchGate. (2025). Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. [Link]
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Molbase. (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. [Link]
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MDPI. (n.d.). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]
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National Institutes of Health. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
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ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]
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National Institutes of Health. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
Rhodium.ws. (n.d.). Impurities in MDMA synthesized by Al/Hg Reductive Amination. [Link]
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ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
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BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]
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Phenomenex. (2022). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. [Link]
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-
Docuchem. (n.d.). HPLC-MS ANALAYSIS OF 15 NITROSAMINES. [Link]
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inter-laboratory validation of N-(2,2-Diphenylethyl)-N-methylamine analysis
An Inter-Laboratory Comparative Guide to the Validation of N-(2,2-Diphenylethyl)-N-methylamine Analysis
Authored by: A Senior Application Scientist
Introduction
This compound is a tertiary amine that may arise as a synthetic intermediate, a metabolite, or a potential impurity in pharmaceutical manufacturing. The accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). The validation of an analytical method within a single laboratory is a prerequisite, but to ensure the method is robust and transferable, an inter-laboratory validation study is the gold standard.[1][2] This process assesses the reproducibility of the method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[3][4]
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. It further outlines the framework for an inter-laboratory validation study and presents hypothetical, yet realistic, comparative data to guide researchers and drug development professionals in method selection and implementation.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the method (e.g., routine quality control versus impurity profiling).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis. For this compound, its aromatic rings provide a strong chromophore, making it well-suited for UV detection.
-
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. The analyte is then detected by its absorbance of UV light.
-
Advantages:
-
Robust and widely available instrumentation.
-
Generally non-destructive to the sample.
-
High precision and accuracy for quantification.
-
Suitable for routine quality control applications.
-
-
Disadvantages:
-
Moderate sensitivity compared to mass spectrometry.
-
Potential for interference from co-eluting impurities that also absorb UV light at the selected wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a higher degree of selectivity and sensitivity, making it a powerful tool for trace analysis and impurity identification.
-
Principle: The sample is vaporized and introduced into a carrier gas stream that flows through a capillary column. Separation occurs based on the analyte's volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for the compound.
-
Advantages:
-
Excellent sensitivity and selectivity.[5]
-
Provides structural information, aiding in the unequivocal identification of the analyte.
-
Ideal for detecting and quantifying trace-level impurities.
-
-
Disadvantages:
-
The analyte must be volatile and thermally stable, or require derivatization.
-
Instrumentation can be more complex and require more specialized expertise to operate and maintain.
-
Potential for matrix effects that can suppress or enhance the analyte signal.
-
Inter-Laboratory Validation Study Design
The objective of an inter-laboratory study is to establish the reproducibility of an analytical method.[3][4] A well-designed study involves several key stages, from the initial planning to the final report.
Caption: A typical workflow for the HPLC-UV analysis of this compound.
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase to cover a range of 0.5 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in methanol.
-
Dilute the solution with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions: m/z 58, 194, 211.
Standard and Sample Preparation:
-
Prepare stock and working standard solutions in methanol.
-
Dissolve and dilute samples in methanol to fall within the linear range of the assay (0.05 to 20 µg/mL).
Conclusion and Recommendations
This guide has presented a framework for the inter-laboratory validation of analytical methods for this compound, comparing hypothetical results from HPLC-UV and GC-MS techniques.
Based on the synthesized data:
-
The HPLC-UV method is recommended for routine quality control environments where high throughput and excellent precision are required, and the expected concentration of the analyte is well above the detection limit.
-
The GC-MS method is the preferred choice for applications requiring high sensitivity, such as trace impurity analysis or when definitive identification of the analyte is necessary.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical requirements and validated to be fit for its intended purpose, as outlined in the ICH Q2(R2) guidelines. [3]The successful transfer and implementation of a validated method across multiple laboratories provide the highest level of confidence in the generated analytical data.
References
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Kintz, P., Tracqui, A., & Mangin, P. (1995). Interlaboratory comparison of quantitative determination of amphetamine and related compounds in hair samples. Journal of analytical toxicology, 19(6), 479–482. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Willy, T., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Applied Sciences, 11(8), 3669. [Link]
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Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. [Link]
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BioPharm International. (2003). Method Validation Guidelines. [Link]
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Irish National Accreditation Board. (2012). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). [Link]
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PubChem. 1,2-Diphenylethyl-N-methylamine. [Link]
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Willy, T., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. ResearchGate. [Link]
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Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2023). ACS Omega. [Link]
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PPD. Nitrosamines Analysis: Leveraging extensive experience, large testing capacity and leading-edge instrumentation. [Link]
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Sharma, A., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 219, 114933. [Link]
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Navigating the Neuroprotective Landscape of Phenethylamine Derivatives: A Comparative Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Phenethylamines
Phenethylamine (PEA) and its extensive family of derivatives represent a fascinating and complex class of neuroactive compounds.[1] Endogenously, phenethylamine acts as a neuromodulator, influencing the release of key catecholamines like dopamine and norepinephrine.[1][[“]] Its structural backbone has been the foundation for a wide array of synthetic compounds, including stimulants, psychedelics, and antidepressants.[1] While some derivatives, such as amphetamine and methamphetamine, are notorious for their neurotoxic potential, a growing body of evidence suggests that others, and even the notorious compounds at low doses, can exhibit significant neuroprotective properties.[3][4][5] This guide provides a comparative analysis of the neuroprotective effects of different phenethylamine derivatives, delving into the underlying mechanisms and the experimental data that support these claims.
The Dichotomy of Action: Neuroprotection vs. Neurotoxicity
The neurochemical and behavioral effects of phenethylamine derivatives are largely dictated by their interactions with monoamine neurotransmitter systems.[1] However, the line between a therapeutic, neuroprotective effect and a detrimental, neurotoxic outcome is often dose-dependent and context-specific.
Well-Known Derivatives and Their Dual Roles
Amphetamine and Methamphetamine: Traditionally associated with neurotoxicity, high doses of amphetamine and methamphetamine can lead to oxidative stress, dopaminergic nerve terminal damage, and neuronal apoptosis.[4][6] The mechanism involves the disruption of vesicular monoamine storage, leading to an accumulation of cytoplasmic dopamine and subsequent generation of reactive oxygen species (ROS).[4]
However, emerging research has revealed a surprising neuroprotective capacity for these compounds at low, non-toxic doses.[3][7] Low-dose methamphetamine, for instance, has been shown to be neuroprotective in preclinical models of stroke and traumatic brain injury.[7][8] This protective effect is hypothesized to be mediated by the moderate activation of dopamine receptors, which can shield neurons from excitotoxicity.[7]
MDMA (3,4-methylenedioxymethamphetamine): Commonly known as ecstasy, MDMA is recognized for its neurotoxic effects on serotonin (5-HT) neurons.[9][10] Chronic use can lead to long-term depletion of serotonin and damage to serotonergic axons.[10][11] The mechanisms behind MDMA's neurotoxicity are multifaceted and include oxidative stress, mitochondrial dysfunction, and neuroinflammation.[6][9]
Interestingly, some studies suggest that prior exposure to MDMA can confer a degree of neuroprotection against subsequent, higher doses.[11] This "preconditioning" effect may be linked to a blunted hyperthermic response, a key contributor to MDMA-induced neurotoxicity.[11]
Emerging Derivatives with Neuroprotective Potential
N-Acetyl-Phenethylamine (N-Ac-PEA): While less studied, derivatives like N-acetyl-phenethylamine are being investigated for their potential neuroprotective properties. The addition of an acetyl group can alter the pharmacokinetic and pharmacodynamic profile of the parent compound, potentially reducing toxicity while retaining or enhancing beneficial effects. Further research is needed to fully elucidate the neuroprotective mechanisms of such derivatives.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of phenethylamine derivatives can be compared across several key parameters, including their impact on oxidative stress, apoptosis, and neuroinflammation.
| Derivative | Primary Mechanism of Neuroprotection (at neuroprotective doses) | Supporting Experimental Evidence (Model) | Key Findings |
| Methamphetamine (low-dose) | Attenuation of excitotoxicity via moderate dopamine receptor activation.[7] | Rodent models of traumatic brain injury and stroke.[7][8] | Reduced neuronal loss, improved behavioral and cognitive function post-injury.[7] |
| Methylphenidate | Inhibition of dopamine transporter (DAT), reducing cytoplasmic dopamine accumulation and subsequent ROS formation.[12][13] | In vitro and in vivo models of methamphetamine neurotoxicity.[13] | Protects against methamphetamine-induced decreases in dopamine levels and transporter function.[13] |
| MDMA (preconditioning) | Attenuation of hyperthermic response to subsequent neurotoxic doses.[11] | Rat models of MDMA neurotoxicity.[11] | Significant protection against long-term depletion of brain serotonin.[11] |
| N-Acetylcysteine Amide (NACA) | A potent antioxidant that protects against methamphetamine-induced oxidative stress.[14] | Immortalized human brain microvascular endothelial cells.[14] | Protected the integrity of a blood-brain barrier model and increased intracellular glutathione levels.[14] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
The neuroprotective effects of phenethylamine derivatives are mediated by a complex interplay of signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Key Signaling Pathways in Neuroprotection
Experimental Protocols for Assessing Neuroprotection
The evaluation of neuroprotective effects requires robust and reproducible experimental models. Both in vitro and in vivo approaches are essential for a comprehensive assessment.[15][16]
In Vitro Models
-
Primary Neuronal Cultures and Cell Lines: Immortalized neuronal cell lines (e.g., SH-SY5Y) and primary neuronal cultures are valuable for initial screening and mechanistic studies.[17][18] These models allow for the controlled investigation of cellular and molecular events, such as cell viability, oxidative stress, and apoptosis.[15][19]
Step-by-Step Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to varying concentrations of the phenethylamine derivative for 24-48 hours. Include a positive control for toxicity (e.g., high-dose methamphetamine) and a vehicle control.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Models
-
Rodent Models of Neurodegeneration: Animal models are crucial for evaluating the systemic effects of phenethylamine derivatives and their impact on behavioral outcomes.[17] Models of traumatic brain injury, stroke, and Parkinson's disease are commonly used to assess neuroprotective efficacy.[15][17]
Experimental Workflow: In Vivo Neuroprotection Study
Conclusion and Future Directions
The study of phenethylamine derivatives reveals a complex and often contradictory landscape of neurochemical effects. While the neurotoxicity of compounds like amphetamine and MDMA is well-documented, the emerging evidence for their dose-dependent neuroprotective properties, along with the potential of novel derivatives, opens up new avenues for therapeutic development. Future research should focus on elucidating the precise molecular mechanisms that govern this switch from neurotoxicity to neuroprotection. A deeper understanding of the structure-activity relationships within the phenethylamine class will be instrumental in designing novel compounds with enhanced neuroprotective efficacy and minimal adverse effects.[20][21] The continued use of sophisticated in vitro and in vivo models will be paramount in translating these preclinical findings into viable clinical applications for a range of neurodegenerative and neurological disorders.
References
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- MDMA-induced neurotoxicity of serotonin neurons involves autophagy and rilmenidine is protective against its pathobiology | Request PDF - ResearchG
- In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2,2-Diphenylethyl)-N-methylamine
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its application in research and development. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(2,2-Diphenylethyl)-N-methylamine (CAS RN: 80376-82-5), ensuring the safety of personnel and the protection of our environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, adhering to the highest standards of scientific integrity and regulatory compliance.
Understanding the Hazard Profile: A Prerequisite to Safe Disposal
-
Flammability: Classified as a flammable liquid and vapor.
-
Toxicity: Toxic if inhaled and harmful if swallowed.
-
Corrosivity: Causes severe skin burns and eye damage.
These classifications necessitate handling this chemical with the utmost care, utilizing appropriate personal protective equipment (PPE) at all times, including but not limited to chemical-resistant gloves, safety goggles, and a lab coat. All handling of the pure compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors.[1][2]
The Disposal Pathway: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and culminates in transfer to a licensed disposal facility.
Step 1: Waste Characterization and Segregation
All waste containing this compound must be classified as hazardous waste.[3][4] It is crucial to prevent the mixing of this waste stream with other, incompatible chemical wastes.[5]
-
Action: Collect all materials contaminated with this compound, including residual amounts of the chemical, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Causality: Segregation prevents potentially violent reactions, the generation of toxic gases, and simplifies the disposal process for the licensed waste management facility.
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
-
Action: Use a chemically compatible, leak-proof container for waste accumulation. The container must be kept closed at all times except when adding waste. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific hazard characteristics (e.g., Flammable, Toxic, Corrosive)
-
The date of accumulation
-
-
Causality: Proper labeling ensures that all personnel are aware of the container's contents and associated hazards, preventing accidental exposures and ensuring compliant storage and transport.
Step 3: On-Site Accumulation
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) in accordance with your institution's policies and federal regulations.
-
Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[7][9][10]
-
Causality: Safe storage minimizes the risk of fire, reaction, and release to the environment.
Step 4: Arranging for Disposal
The final step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.[5][10]
-
Causality: TSDFs are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, typically through high-temperature incineration or other approved methods.
Disposal Methodologies: The Science of Neutralization and Destruction
While end-users in a laboratory setting will not be performing these procedures, understanding the ultimate fate of the chemical waste provides a complete picture of responsible management.
-
High-Temperature Incineration: This is the most common and effective method for the disposal of organic hazardous waste.[6][11] The high temperatures (typically 1200 to 2000°F) and controlled conditions ensure the complete destruction of the organic molecule into simpler, less harmful compounds such as carbon dioxide, water, and nitrogen oxides.[12] The incinerator's exhaust gases are scrubbed to remove any harmful byproducts before being released into the atmosphere.[11]
-
Chemical Neutralization: For some amine waste streams, neutralization can be a viable pre-treatment step.[13][14][15] This typically involves reacting the basic amine with an acid to form a salt, which may be less hazardous. However, this process can generate heat and should only be performed by trained professionals in a controlled setting. For a complex aromatic amine like this compound, neutralization is not a final disposal method and the resulting salt would still require disposal as hazardous waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by a stringent regulatory framework established by the EPA under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Hazard Communication Standard.[6][7][8]
| Regulatory Aspect | Governing Standard | Key Requirements |
| Hazardous Waste Identification | 40 CFR Part 261 | Waste must be evaluated for characteristics of ignitability, corrosivity, reactivity, and toxicity. |
| Generator Standards | 40 CFR Part 262 | Proper containerization, labeling, and accumulation time limits. |
| Hazard Communication | 29 CFR 1910.1200 | Access to Safety Data Sheets, proper labeling of containers, and employee training. |
While specific EPA waste codes for this compound are not explicitly listed, it would likely fall under a generic code for ignitable (D001) and potentially toxic (D-series) or a non-specific source code (F-series) depending on its use and any solvents it may be mixed with.[7][8] Your institution's EHS department will make the final determination.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.
References
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CHIMIART. Neutralizing Amine. [Link]
-
Chemtex Speciality Limited. Neutralizing Amine | Refinery Chemicals. [Link]
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ResearchGate. Pyrolysis of Amines and Imines | Request PDF. [Link]
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ResearchGate. Handling of Amine-based Wastewater Produced During Carbon Capture. (2019-12-31). [Link]
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Veolia Water Technologies. Neutralizing Amine for Condensate and Feed Water Corrosion Control. [Link]
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U.S. Environmental Protection Agency. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025-03-20). [Link]
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
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JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019-12-31). [Link]
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Toxic Docs. On December 22, 1975* the Administrator of the Environmental Protection Agency announced an .action plan of regulatory and admin. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
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Washington State Department of Ecology. Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024-05-02). [Link]
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American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. [Link]
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Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
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U.S. Environmental Protection Agency. Chapter 2 Section 3.2 - Incinerators. [Link]
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Missouri State University. Lab Waste - Environmental Management. (2024-04-30). [Link]
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- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Navigating the Safe Handling of N-(2,2-Diphenylethyl)-N-methylamine: A Guide for Laboratory Professionals
As a novel compound in various research and development pipelines, N-(2,2-Diphenylethyl)-N-methylamine (CAS No. 80376-82-5) requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural recommendation. Our goal is to empower researchers with the knowledge to manage this chemical confidently and responsibly.
Hazard Identification and Risk Assessment
The foundational step in safe handling is a thorough understanding of the compound's intrinsic hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the following classifications.
Signal Word: Warning
GHS Pictogram:
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H320: Causes eye irritation.[1]
These classifications indicate that the primary risks associated with this compound are dermal and ocular irritation. The "Warning" signal word denotes a less severe hazard compared to "Danger," but the potential for significant discomfort and injury upon exposure remains. It is crucial to note that a complete toxicological profile for this compound is not widely available; therefore, treating it with a high degree of caution for other potential hazards like inhalation or ingestion is a prudent measure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is dictated by the identified hazards. For this compound, the focus is on preventing skin and eye contact.
Eye and Face Protection:
-
Rationale: The H319 classification ("Causes serious eye irritation") necessitates robust eye protection.[1] Splashes of the compound, either in solid or solution form, can lead to significant and potentially painful eye damage.
-
Recommendation: At a minimum, chemical safety goggles that provide a complete seal around the eyes should be worn. If there is a significant risk of splashing, a face shield worn over safety goggles is required to protect the entire face.
Skin Protection:
-
Rationale: The H315 classification ("Causes skin irritation") indicates that direct contact with the skin can cause redness, itching, and inflammation.[1]
-
Gloves: Nitrile or neoprene gloves are recommended for handling this compound. Always inspect gloves for any signs of degradation or perforation before use. It is critical to use proper glove removal technique (without touching the outer surface of the glove) to avoid contaminating your skin.
-
Lab Coat: A standard laboratory coat should be worn and kept fully buttoned to protect the arms and torso from accidental spills.
Respiratory Protection:
-
Rationale: While specific inhalation hazards are not currently listed, good laboratory practice dictates that the generation of dusts or aerosols of any chemical with an incomplete toxicological profile should be minimized.
-
Recommendation: Handling of the solid compound outside of a certified chemical fume hood is not recommended. If any procedure has the potential to generate dust or aerosols, appropriate respiratory protection (e.g., a NIOSH-approved respirator) should be considered in consultation with your institution's Environmental Health and Safety (EHS) department.
The following table summarizes the recommended PPE for various laboratory tasks involving this compound:
| Task | Required PPE |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, nitrile/neoprene gloves, laboratory coat. To be performed in a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Chemical safety goggles (face shield if splash risk is high), nitrile/neoprene gloves, laboratory coat. To be performed in a chemical fume hood. |
| Reaction Setup and Monitoring | Chemical safety goggles (face shield if splash risk is high), nitrile/neoprene gloves, laboratory coat. |
| Post-Reaction Workup | Chemical safety goggles (face shield if splash risk is high), nitrile/neoprene gloves, laboratory coat. To be performed in a chemical fume hood. |
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control for all manipulations of this compound, including weighing, solution preparation, and transfers. This is to minimize any potential inhalation exposure and to contain any accidental spills.
-
Ensure that an eyewash station and a safety shower are readily accessible and unobstructed in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If handling the solid, perform this task in a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of any fine particulates.
-
Transfers: When transferring the compound, either as a solid or in solution, do so carefully to avoid splashing or creating aerosols.
-
Hygiene: After handling, and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this chemical is handled.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, appropriately labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
Disposal Plan:
-
All waste containing this compound should be considered hazardous waste.
-
Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
